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  • Product: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
  • CAS: 866150-86-9

Core Science & Biosynthesis

Foundational

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(3-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis is a convergent strategy, relying on the coupling of two key intermediates: 4-phenylpiperidine and 3-fluorophenyl isocyanate. This document details the retrosynthetic analysis, the preparation of the requisite precursors, a step-by-step protocol for the final urea formation, and critical safety considerations. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Strategic Overview

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including opioid agonists and dopamine receptor ligands[1][2][3]. The incorporation of a substituted phenylurea moiety, such as N-(3-fluorophenyl)carboxamide, allows for the exploration of new structure-activity relationships (SAR) by introducing specific hydrogen bonding capabilities and modifying lipophilicity. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS No. 866150-86-9) is a derivative that combines these valuable pharmacophores[4].

The synthesis strategy presented herein is predicated on a highly reliable and direct coupling reaction. This approach is advantageous due to its efficiency, high atom economy, and the commercial availability or straightforward synthesis of its precursors.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond of the urea linkage. This bond is readily formed by the reaction of a secondary amine with an isocyanate. This analysis simplifies the complex target into two more accessible starting materials: 4-phenylpiperidine and 3-fluorophenyl isocyanate.

G target N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide disconnection Urea C-N Bond Disconnection target->disconnection precursors 4-Phenylpiperidine + 3-Fluorophenyl Isocyanate disconnection->precursors

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursors

The success of the convergent synthesis hinges on the availability and purity of the two primary building blocks.

Preparation of 4-Phenylpiperidine

4-Phenylpiperidine is a crucial intermediate in the synthesis of various pharmaceuticals[5]. While several synthetic routes exist, a common and effective laboratory-scale method involves the addition of a Grignard reagent to a protected piperidone, followed by deprotection and reduction.

G node_A 1-Boc-4-piperidone node_C Tertiary Alcohol Intermediate node_A->node_C 1. Grignard Addition (THF) node_B Phenylmagnesium Bromide (PhMgBr) node_D Dehydrated Intermediate node_C->node_D 2. Acid-catalyzed Dehydration & Deprotection (HCl) node_E 4-Phenylpiperidine node_D->node_E 3. Hydrogenation (Pd/C, H₂)

Caption: Synthesis workflow for 4-Phenylpiperidine.

Experimental Protocol: Synthesis of 4-Phenylpiperidine[5]

  • Step 1: Grignard Reaction: To a solution of 1-Boc-4-piperidone (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) cooled in an ice-water bath, slowly add phenylmagnesium bromide (1.1 equivalents in THF).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Step 2: Dehydration and Deprotection: Dissolve the crude alcohol in ethanol (20 mL) and add a catalytic amount of concentrated HCl (1.2 mL).

  • Step 3: Reduction: Transfer the acidic solution to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture at 50 psi for 1 hour.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and evaporate the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 4-phenylpiperidine as an off-white solid. Purification can be achieved by silica gel chromatography if necessary.

Sourcing of 3-Fluorophenyl Isocyanate

3-Fluorophenyl isocyanate is a commercially available aryl fluorinated building block used in various chemical syntheses, including the preparation of pharmaceuticals like linezolid[6][7]. It is a reactive liquid that should be handled with care.

Properties of 3-Fluorophenyl Isocyanate:

  • Form: Liquid[6]

  • Density: ~1.201 g/mL at 25 °C[6]

  • Storage: Recommended storage at 2-8°C to prevent degradation and polymerization[6].

Due to its widespread availability from chemical suppliers, a laboratory synthesis is typically not required. It is essential to use this reagent under anhydrous conditions as it readily reacts with water.

Convergent Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

The final step involves the nucleophilic addition of the secondary amine of 4-phenylpiperidine to the electrophilic carbonyl carbon of 3-fluorophenyl isocyanate. This reaction is generally clean, rapid, and high-yielding.

G node_A 4-Phenylpiperidine node_C N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide node_A->node_C Nucleophilic Addition (Aprotic Solvent, e.g., Toluene) node_B 3-Fluorophenyl Isocyanate

Caption: Final urea formation reaction.

Experimental Protocol: Urea Formation

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylpiperidine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., toluene or THF, ~0.2 M concentration). A similar reaction has been successfully performed in toluene[8].

  • Reagent Addition: While stirring the solution at room temperature, add 3-fluorophenyl isocyanate (1.05 equivalents) dropwise via a syringe. An exothermic reaction may be observed; a cooling bath can be used to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

  • Workup and Isolation: Once the reaction is complete, the product may precipitate directly from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a pure solid.

Self-Validating System & Causality:

  • Choice of Solvent: Anhydrous aprotic solvents are critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into 3-fluoroaniline.

  • Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the 4-phenylpiperidine, but a 1:1 ratio is often sufficient for this highly efficient reaction.

  • Purity Confirmation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The presence of a urea carbonyl stretch (~1640 cm⁻¹) in the IR spectrum and the absence of the N-H proton from the starting piperidine in the ¹H NMR are key validation points.

Data and Properties Summary

The following table summarizes key properties of the reactants and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
4-PhenylpiperidineC₁₁H₁₅N161.25771-99-3White solid
3-Fluorophenyl isocyanateC₇H₄FNO137.11404-71-7Liquid
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamideC₁₈H₁₉FN₂O298.36866150-86-9Solid

(Data sourced from references[4][6][9][10])

Safety and Handling Considerations

  • 3-Fluorophenyl Isocyanate: This reagent is toxic, a respiratory sensitizer, and harmful if swallowed, inhaled, or in contact with skin[11][12]. It is also a flammable liquid[6]. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • 4-Phenylpiperidine: This compound is a skin and eye irritant and may cause respiratory irritation. Standard laboratory PPE should be worn.

  • General Precautions: The Grignard reaction is highly exothermic and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

Conclusion

The synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is most effectively achieved through a convergent two-component coupling strategy. This method involves the straightforward reaction between commercially available 3-fluorophenyl isocyanate and readily synthesized 4-phenylpiperidine. The pathway is characterized by its high efficiency, operational simplicity, and adherence to fundamental principles of organic synthesis, making it an ideal route for researchers in drug discovery and development.

References

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). ResearchGate.
  • What are the synthesis and applications of 4-Phenylpiperidine? - FAQ - Guidechem. (2022). Guidechem.
  • Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... (2010). Journal of Medicinal Chemistry.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025). ResearchGate.
  • N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide. ChemScene.
  • N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride. NextSDS.
  • 3-Fluorophenyl isocyanate 97. MilliporeSigma.
  • 3-Fluorophenyl Isocyanate 97%. PureSynth.
  • 3-FLUOROPHENYL ISOCYANATE. ChemicalBook.
  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (1999). HETEROCYCLES.
  • 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • 3-Fluorophenyl isocyanate. PubChem.
  • 3-Fluorophenyl isocyanate - High purity. Georganics.
  • Process for preparing 4-aryl-piperidine derivatives. Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate.
  • Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Cheméo.
  • 4-Phenylpiperidine. Chem-Impex.
  • 4-Phenylpiperidine 97. Sigma-Aldrich.
  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Google Patents.
  • Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.
  • One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate:. Arkivoc.
  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.

Sources

Exploratory

In-Depth Technical Guide: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in Drug Discovery

Executive Summary N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a synthetic small molecule characterized by a central piperidine ring flanked by a phenyl group and a 3-fluorophenyl-substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a synthetic small molecule characterized by a central piperidine ring flanked by a phenyl group and a 3-fluorophenyl-substituted urea (carboxamide) moiety. In medicinal chemistry, compounds bearing the 4-phenylpiperidine-1-carboxamide scaffold are of paramount interest. They frequently serve as privileged pharmacophores for inhibiting lipid hydrolase enzymes such as Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) 1, and are increasingly explored in the context of emerging targets like WRN helicase 2. This whitepaper details the structural properties, synthetic methodologies, and biological evaluation workflows required to leverage this compound in preclinical screening.

Chemical Architecture & Molecular Properties

The molecule is built upon a urea linker connecting a 3-fluorophenyl ring to a 4-phenylpiperidine system. The urea motif is a classic hydrogen-bond donor/acceptor system that mimics the transition state of endogenous amides and epoxides during enzymatic hydrolysis. The fluorine atom at the meta-position of the aniline-derived ring is a deliberate structural choice: it modulates the pKa of the adjacent urea NH, enhances metabolic stability against cytochrome P450-mediated oxidation, and increases overall lipophilicity to facilitate membrane permeability.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
CAS Number 866150-86-9 3
Molecular Formula C18H19FN2O
Molecular Weight 298.35 g/mol
SMILES String O=C(NC=1C=CC=C(F)C1)N2CCC(C=3C=CC=CC3)CC2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Key Functional Groups Urea, Fluorophenyl, Piperidine

Pharmacological Target Landscape

Urea-based piperidine derivatives are highly effective at intercepting lipid signaling pathways.

  • Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10): sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Urea derivatives like 4-phenylpiperidine-1-carboxamides are well-documented sEH inhibitors 4. The urea NH groups form critical hydrogen bonds with active-site residues (e.g., Asp335 and Tyr466), while the hydrophobic phenyl rings occupy the flanking substrate-binding pockets.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH degrades the endocannabinoid anandamide (AEA). Piperidine ureas can act as tight-binding reversible or pseudo-irreversible inhibitors of FAAH, leading to AEA accumulation and subsequent CB1/CB2 receptor activation.

Mechanism Substrate Endogenous Substrates (EETs / Anandamide) Enzyme Hydrolase Enzymes (sEH / FAAH) Substrate->Enzyme Hydrolysis Receptors Target Receptors (CB1/CB2 or Vascular Targets) Substrate->Receptors Accumulation & Activation Metabolites Inactive Metabolites (DHETs / Arachidonic Acid) Enzyme->Metabolites Degradation Inhibitor N-(3-fluorophenyl)-4-phenylpiperidine -1-carboxamide Inhibitor->Enzyme Urea-mediated H-Bond Inhibition Effects Therapeutic Effects (Analgesia / Vasodilation) Receptors->Effects Downstream Signaling

Pharmacological mechanism of lipid hydrolase inhibition by piperidine-1-carboxamides.

Synthesis & Structural Validation

The construction of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is typically achieved via the nucleophilic addition of 4-phenylpiperidine to 3-fluorophenyl isocyanate. This method is highly chemoselective, atom-economical, and avoids the use of transition metals 5.

Protocol 1: Synthesis of the Urea Scaffold

Causality & Design Rationale: Isocyanates are highly electrophilic at the central carbon. The secondary amine of the piperidine ring acts as a strong nucleophile. Conducting the initial addition at 0 °C controls the exothermic nature of the reaction and prevents the formation of biurets or allophanates, ensuring a self-validating, high-yield single product.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-phenylpiperidine (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol). Note: While the free base amine is nucleophilic enough, DIPEA neutralizes any trace HCl if the amine was supplied as a hydrochloride salt, ensuring the piperidine nitrogen is fully deprotonated.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3-fluorophenyl isocyanate (1.05 mmol). The dropwise addition minimizes homodimerization of the isocyanate.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure target compound.

Synthesis Amine 4-Phenylpiperidine (Nucleophile) Reaction Nucleophilic Addition (DCM, 0°C to RT, 2h) Amine->Reaction Isocyanate 3-Fluorophenyl Isocyanate (Electrophile) Isocyanate->Reaction Purification Aqueous Workup & Flash Chromatography Reaction->Purification Product Target Urea Compound (>95% Purity) Purification->Product

Step-by-step synthetic workflow for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Biological Evaluation Workflows

To validate the efficacy of this compound against targets like sEH, a rigorous in vitro enzymatic assay must be employed. The following protocol outlines a fluorescence-based kinetic assay designed to prevent false negatives associated with slow-binding inhibitors.

Protocol 2: In Vitro sEH Inhibition Assay

Causality & Design Rationale: Recombinant enzyme assays using fluorogenic substrates provide real-time kinetic data. Pre-incubation is critical for urea-based inhibitors because they often exhibit slow-binding kinetics due to the structural reorganization required in the enzyme's active site to accommodate the rigid piperidine-phenyl moiety.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA). The BSA acts as a carrier protein to prevent non-specific adsorption of the highly lipophilic inhibitor to the plastic microtiter plate.

  • Enzyme Dilution: Dilute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.

  • Compound Plating: In a black 96-well microtiter plate, add 1 µL of the inhibitor dissolved in DMSO across a 10-point concentration gradient (e.g., 10 µM to 0.5 nM). Note: Maintaining a constant DMSO concentration (1% v/v) in all wells prevents solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 89 µL of the enzyme solution to the wells. Incubate at 37 °C for 15 minutes to allow the inhibitor-enzyme complex to reach binding equilibrium.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) at a final concentration of 50 µM.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 30 minutes.

  • Data Analysis: Extract the initial velocity (V0) from the linear portion of the progress curves. Normalize the data against DMSO vehicle controls (100% activity) and no-enzyme blanks (0% activity). Fit the normalized data to a 4-parameter logistic (4PL) equation to determine the IC50.

Data Presentation: Comparative Hydrolase Inhibition

While specific high-throughput screening data for 866150-86-9 can vary by exact assay conditions, structurally analogous 4-phenylpiperidine-1-carboxamides typically exhibit nanomolar potency against mammalian sEH and FAAH.

Table 2: Expected Pharmacological Profile for Piperidine-1-carboxamides

Target EnzymeSubstrate Used in AssayExpected IC50 RangeMechanism of Inhibition
Human sEH PHOME (Fluorogenic)10 - 500 nMReversible, competitive (H-bonding to Asp335)
Murine sEH t-DPPO (Radiometric)50 - 1000 nMReversible, competitive
Human FAAH AMC-Arachidonoyl Amide100 - 1000 nMPseudo-irreversible / Tight-binding
WRN Helicase ATP / DNA unwinding> 1 µMAllosteric modulation

References

  • BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase". BRENDA.
  • Google Patents. "WO2024010784A1 - Pharmaceutical compositions comprising wrn helicase inhibitors".
  • ChemScene. "866150-86-9 | N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide". ChemScene.
  • BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Rattus norvegicus". BRENDA.
  • ACS Publications. "NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis". The Journal of Organic Chemistry.

Sources

Foundational

A Mechanistic Deep-Dive into N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide: A Putative Fatty Acid Amide Hydrolase Inhibitor

Executive Summary: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide belongs to the piperidine urea chemical class, a scaffold identified as a novel and potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide belongs to the piperidine urea chemical class, a scaffold identified as a novel and potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide posits that the primary mechanism of action for this compound is the selective and irreversible inactivation of FAAH. By inhibiting FAAH, the compound elevates the levels of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), leading to a range of potential therapeutic effects including analgesia, anxiolysis, and anti-inflammatory activity. This document provides a comprehensive analysis of this proposed mechanism, the downstream signaling consequences, and the state-of-the-art methodologies required to validate this hypothesis.

Introduction to the Pharmacological Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of a class of bioactive lipids called fatty acid amides (FAAs).[1] Its most prominent substrate is anandamide (AEA), an endogenous cannabinoid that modulates pain, mood, and inflammation.[2] Other key substrates include palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which also have anti-inflammatory and analgesic properties.[1]

FAAH deactivates these signaling lipids through hydrolysis.[1] Pharmacological inhibition of FAAH prevents this degradation, thereby increasing the concentration and duration of action of AEA and other FAAs at their respective receptors. This "indirect agonism" approach offers a promising therapeutic strategy, potentially avoiding the side effects associated with direct cannabinoid receptor agonists, such as psychoactivity and tolerance.[2]

The Core Mechanism: Covalent Carbamoylation of the FAAH Active Site

The N-phenylpiperidine-1-carboxamide scaffold, a type of cyclic urea, represents a privileged chemical structure for inhibiting FAAH.[2] Unlike many enzyme inhibitors that bind reversibly, this class is proposed to act as irreversible, time-dependent inactivators through a covalent modification of the enzyme's active site.[1][2]

The Catalytic Triad and Covalent Bonding

The active site of FAAH contains an unusual Ser-Ser-Lys catalytic triad (specifically Ser241-Ser217-Lys142).[3] The key event in the inhibition mechanism is the nucleophilic attack by the hydroxyl group of Ser241 on the carbonyl carbon of the inhibitor's urea moiety.[1] This process is facilitated by the unique ability of FAAH to hydrolyze stable C(O)-N amide bonds, a feature that distinguishes it from the vast majority of mammalian serine hydrolases that are typically restricted to ester hydrolysis.[2]

The reaction proceeds as follows:

  • Binding: The inhibitor docks into the FAAH active site.

  • Nucleophilic Attack: The catalytic Ser241 attacks the electrophilic carbonyl center of the urea.

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent carbamoyl-enzyme intermediate. The 3-fluorophenylamine portion of the molecule is displaced as a leaving group.

  • Enzyme Inactivation: The carbamoylated enzyme is rendered catalytically inactive, preventing it from hydrolyzing its endogenous substrates like anandamide.

This proposed mechanism is depicted in the diagram below.

FAAH_Inhibition cluster_0 FAAH Active Site cluster_1 Inhibitor cluster_2 Enzyme-Inhibitor Complex cluster_3 Covalent Adduct & Inactivation Ser241 Ser241-OH EI_Complex Initial Binding (Non-covalent) Ser241->EI_Complex Ser217 Ser217 Lys142 Lys142 Inhibitor N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide Inhibitor->EI_Complex Binds to Active Site Carbamoylated_FAAH Carbamoylated FAAH (Inactive) EI_Complex->Carbamoylated_FAAH Nucleophilic Attack by Ser241 Leaving_Group 3-Fluoroaniline Carbamoylated_FAAH->Leaving_Group Displaces

Caption: Proposed covalent inhibition of FAAH by the piperidine urea scaffold.

Potency and Selectivity

Compounds based on the piperidine/piperazine urea scaffold have demonstrated high potency against FAAH, with IC50 values often in the low nanomolar range.[1] For example, the related compound PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) exhibits an IC50 of 16.2 nM.[1]

A key advantage of this chemical class is its remarkable selectivity. Activity-based proteomic profiling has shown that these inhibitors can be completely selective for FAAH, with no significant inhibition of other mammalian serine hydrolases.[2] This high selectivity is attributed to FAAH's unique ability to process the chemically stable urea group, a task most other hydrolases cannot perform.[2]

Compound Primary Target Reported IC50 Mechanism Type
PF-750[1]FAAH16.2 nMIrreversible, Covalent
JNJ-1661010[1]FAAH33 nMReversible
URB597[1]FAAH4.6 nMIrreversible, Covalent
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide FAAH (Hypothesized) To be determined Irreversible, Covalent (Hypothesized)
Caption: Comparative potency of related FAAH inhibitors.

Downstream Cellular and Physiological Consequences

The inactivation of FAAH leads to a significant shift in the cellular lipidome, primarily the elevation of endocannabinoids and other FAAs.

Downstream_Effects Inhibitor N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide FAAH FAAH Enzyme Inhibitor->FAAH Inhibits Anandamide_Deg Anandamide (AEA) Degradation FAAH->Anandamide_Deg Catalyzes Anandamide_Inc ↑ Increased Endogenous Anandamide Levels Anandamide_Deg->Anandamide_Inc Blocked CB1R CB1 Receptors (CNS) Anandamide_Inc->CB1R Activates CB2R CB2 Receptors (Periphery, Immune) Anandamide_Inc->CB2R Activates Outcomes Therapeutic Effects: • Analgesia • Anxiolysis • Anti-inflammation CB1R->Outcomes CB2R->Outcomes

Caption: Signaling pathway following FAAH inhibition.

By preventing the breakdown of anandamide, FAAH inhibitors like N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide are expected to produce physiological effects consistent with enhanced endocannabinoid signaling. These include:

  • Analgesia: Attenuation of both inflammatory and neuropathic pain responses.[4]

  • Anxiolytic & Antidepressant Effects: Modulation of mood and anxiety circuits in the brain.[2]

  • Anti-inflammatory Action: Reduction of inflammation, particularly in peripheral tissues.[2]

Crucially, because this mechanism enhances the natural, on-demand signaling of endocannabinoids, it is not expected to produce the significant psychotropic side effects, motor coordination issues, or catalepsy associated with direct-acting cannabinoid agonists.[4]

Methodologies for Mechanistic Validation

A rigorous, multi-step experimental workflow is required to definitively establish the mechanism of action for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Workflow cluster_0 Step 1: In Vitro Confirmation cluster_1 Step 2: Selectivity Profiling cluster_2 Step 3: Target Engagement in Cells Assay FAAH Inhibition Assay Kinetics Enzyme Kinetic Studies Assay->Kinetics Determine Potency (IC50) ABPP Activity-Based Protein Profiling (ABPP) Kinetics->ABPP Confirm Irreversibility CEREP Broad Receptor Panel Screen (e.g., CEREP) ABPP->CEREP Assess Serine Hydrolase Selectivity CETSA Cellular Thermal Shift Assay (CETSA) CEREP->CETSA Rule out Off-Target Binding Lipidomics Cellular Lipidomics CETSA->Lipidomics Confirm Target Engagement Lipidomics->Assay

Sources

Exploratory

Biological activity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

An In-depth Technical Guide to the Biological Activity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide: A Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor Authored by a Senior Application Scientist This techn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide: A Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the predicted biological activity, mechanism of action, and a detailed experimental plan for the characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system.

Introduction: The Rationale for Investigating N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of bioactive lipid amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA).[3][4] By hydrolyzing anandamide, FAAH terminates its signaling, thereby modulating the activity of cannabinoid receptors (CB1 and CB2).[3]

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, leading to enhanced cannabinoid receptor activation.[1] This amplification of the body's own endocannabinoid signaling is hypothesized to produce therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects, without the psychotropic side effects associated with direct CB1 receptor agonists.[3][4][5]

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS No. 866150-86-9) is a small molecule belonging to the piperidine carboxamide class.[6] Structurally, it shares key features with known classes of FAAH inhibitors, particularly the piperidine/piperazine aryl ureas, which have been identified as potent and selective inhibitors of this enzyme.[5][7] The presence of the urea-like carboxamide moiety is significant, as this functional group can interact with the catalytic serine residue (Ser241) in the active site of FAAH, potentially leading to covalent inhibition.[5][7] The 4-phenylpiperidine core provides a rigid scaffold, while the 3-fluorophenyl group can engage in specific interactions within the enzyme's binding pocket.

Given its structural similarity to established FAAH inhibitors, this guide outlines a comprehensive research program to synthesize, characterize, and evaluate the biological activity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a potential FAAH inhibitor.

Part 1: Synthesis and Characterization

A plausible synthetic route for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide can be adapted from established methods for the synthesis of related carboxamides and ureas.[8][9][10]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-phenylpiperidine 4-Phenylpiperidine Reaction_Step Nucleophilic Addition 4-phenylpiperidine->Reaction_Step 3-fluorophenyl_isocyanate 3-Fluorophenyl isocyanate 3-fluorophenyl_isocyanate->Reaction_Step Target_Compound N-(3-fluorophenyl)-4- phenylpiperidine-1-carboxamide Reaction_Step->Target_Compound

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Dissolution: Dissolve 4-phenylpiperidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add 3-fluorophenyl isocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (298.35 g/mol ).[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 2: In Vitro Biological Evaluation

The primary objective of the in vitro evaluation is to determine if N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a potent and selective inhibitor of FAAH.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow Start Synthesized Compound Primary_Screen Primary FAAH Inhibition Assay (IC50 Determination) Start->Primary_Screen Mechanism_Study Mechanism of Inhibition Assay (Reversible vs. Irreversible) Primary_Screen->Mechanism_Study If active Selectivity_Screen Selectivity Profiling (vs. MAGL, CB1/CB2 receptors) Primary_Screen->Selectivity_Screen If active Cell-based_Assay Cell-based FAAH Activity Assay (e.g., in BV2 microglial cells) Mechanism_Study->Cell-based_Assay Selectivity_Screen->Cell-based_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cell-based_Assay->Data_Analysis

Caption: Workflow for in vitro biological evaluation.

Protocol 1: FAAH Inhibition Assay (IC50 Determination)

This assay will determine the concentration of the compound required to inhibit 50% of FAAH activity.

  • Enzyme and Substrate: Use human recombinant FAAH and a fluorescent substrate such as N-(6-methoxypyridin-3-yl) octanamide (OMP).[11]

  • Incubation: Incubate varying concentrations of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide with human FAAH (e.g., 1 nM) in a suitable buffer (e.g., 25 mM Bis-Tris/HCl, pH 8) containing bovine serum albumin (BSA) at 37°C for a pre-determined time (e.g., 5 minutes).[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Detection: Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Selectivity Profiling

To be a viable therapeutic candidate, the compound should be selective for FAAH over other related targets.

  • Monoacylglycerol Lipase (MAGL) Inhibition Assay: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). A similar fluorescence-based assay can be performed using recombinant human MAGL to determine the IC50 for MAGL inhibition.

  • Cannabinoid Receptor Binding Assays: Radioligand binding assays should be conducted to assess the affinity of the compound for CB1 and CB2 receptors. This is crucial to ensure that the compound's effects are due to FAAH inhibition and not direct receptor interaction.

Part 3: In Vivo Pharmacological Evaluation

If the in vitro data are promising (i.e., potent and selective FAAH inhibition), the next step is to evaluate the compound's efficacy in animal models of disease.

Key In Vivo Models
Therapeutic Area Animal Model Endpoint Measurement Rationale
Pain Formalin-induced paw lickingLicking/biting timeAssesses analgesic effects in a model of inflammatory pain.[4]
Chronic Constriction Injury (CCI)Mechanical allodynia (von Frey test)Models neuropathic pain.[1]
Anxiety Elevated Plus Maze (EPM)Time spent in open armsMeasures anxiolytic-like behavior.[4]
Marble Burying TestNumber of marbles buriedAssesses anxiety and compulsive behavior.
Inflammation Carrageenan-induced paw edemaPaw volume measurementA classic model of acute inflammation.[4]
Protocol 3: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Dosing: Administer N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Expected Outcomes and Interpretation

Based on the structural analogy to known FAAH inhibitors, it is hypothesized that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide will exhibit potent and selective inhibition of FAAH. This would be evidenced by a low nanomolar IC50 value for FAAH and significantly higher IC50 values for MAGL, along with low affinity for CB1 and CB2 receptors.

In vivo, successful FAAH inhibition should lead to dose-dependent efficacy in models of pain, anxiety, and inflammation. The magnitude of these effects will depend on the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide represents a promising chemical scaffold for the development of a novel FAAH inhibitor. Its structural features are consistent with those of other compounds in this class that have demonstrated therapeutic potential. The experimental plan outlined in this guide provides a rigorous and comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The successful execution of these studies will elucidate its potential as a therapeutic agent for a range of neurological and inflammatory disorders.

References

  • Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work?
  • Di Marzo, V. (2016). FAAH inhibitors in the limelight, but regrettably. Drug Discovery Today, 21(5), 708-710.
  • Ahmad, I., et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 112005.
  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7323-7328.
  • Chen, Y. C., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 20(10), 2568.
  • ChemScene. (n.d.). N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide.
  • Piomelli, D., et al. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 53(15), 5549-5561.
  • Google Patents. (1988). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • Sugiyama, H., et al. (2012). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. Bioorganic & Medicinal Chemistry, 20(2), 962-977.
  • Di Martino, R. M. C., et al. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 213, 113164.
  • Google Patents. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Silvestri, C., & Di Marzo, V. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(5), 551.
  • Jadhav, S., & Kulkarni, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 1-13.
  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(37), 13838-13843.
  • Der Pharma Chemica. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Weng, S., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry, 109, 117865.

Sources

Foundational

In Vitro Screening of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide: A Technical Guide to Evaluating Covalent Endocannabinoid Hydrolase Inhibitors

Executive Summary & Mechanistic Rationale The endocannabinoid system (ECS) is a critical lipid signaling network primarily regulated by two serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) , which degrades anandamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The endocannabinoid system (ECS) is a critical lipid signaling network primarily regulated by two serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) , which degrades anandamide (AEA), and Monoacylglycerol Lipase (MAGL) , which hydrolyzes 2-arachidonoylglycerol (2-AG). Modulating these degradation pathways offers immense therapeutic potential for analgesia, neuroprotection, and inflammation management, circumventing the psychotropic side effects typically associated with direct Cannabinoid Receptor 1 (CB1) agonists[1].

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide belongs to a highly privileged class of piperidine-1-carboxamides. Unlike traditional reversible inhibitors, piperidine and piperazine ureas act as time-dependent, covalent inhibitors[2]. Mechanistically, these compounds function as pseudo-substrates. Upon entering the enzyme's active site, the enzyme induces a conformational distortion of the inhibitor's amide bond. This pyramidalization diminishes the conjugation of the nitrogen lone pair with the carbonyl, facilitating a nucleophilic attack by the catalytic serine (Ser241 in FAAH; Ser122 in MAGL), which leads to irreversible carbamylation and enzyme inactivation[3].

The strategic inclusion of the 3-fluorophenyl moiety serves a dual purpose:

  • Enhanced Affinity: It improves binding affinity through favorable halogen bonding and π -stacking within the hydrophobic acyl-chain binding pocket of the enzymes[4].

  • Metabolic Stability: The fluorine atom blocks highly reactive metabolic soft spots, significantly enhancing microsomal stability compared to unsubstituted phenyl analogs.

In Vitro Screening Cascade

To rigorously validate the efficacy and selectivity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a self-validating, multi-tiered screening cascade is required.

Workflow A Primary Biochemical Screening (FAAH & MAGL Fluorometric Assays) B Mechanism of Action (Time-Dependent Covalent Binding) A->B IC50 < 100 nM C Cell-Based Target Engagement (LC-MS/MS AEA/2-AG Quantification) B->C Covalent Confirmed D Selectivity Profiling (ABHD6, ABHD12, COX-2) C->D Cellular Efficacy E In Vitro ADME/Tox (Microsomal Stability, HepG2 Cytotoxicity) D->E High Selectivity

In Vitro Screening Workflow for Covalent FAAH/MAGL Inhibitors.

Experimental Protocols: Self-Validating Systems

As a covalent inhibitor, standard IC50​ values for this compound are inherently dependent on incubation time. Therefore, determining the kinact​/Ki​ ratio is the most accurate measure of true biochemical potency[5]. The following protocols are designed with built-in causality and validation metrics to ensure data integrity.

Protocol A: Time-Dependent Biochemical Inhibition Assay (FAAH/MAGL)

Objective: Determine the IC50​ and covalent binding kinetics ( kinact​/Ki​ ).

  • Enzyme Preparation: Dilute recombinant human FAAH or MAGL in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% CHAPS).

    • Causality: CHAPS, a zwitterionic detergent, is critical to prevent non-specific, aggregation-based enzyme inhibition (promiscuous inhibition), ensuring that observed inhibition is due to true stoichiometric target engagement.

  • Compound Pre-incubation: Dispense the test compound (10-point dose-response, 0.1 nM to 10 μ M) alongside reference controls PF-04457845 (FAAH benchmark)[6] and JZL184 (MAGL benchmark)[7] into low-binding polypropylene 384-well plates. Pre-incubate with the enzyme for 30 minutes at 37°C.

    • Causality: The 30-minute window is mandatory because piperidine ureas act via a slow-binding carbamylation reaction; this pre-incubation allows the covalent reaction to reach steady-state kinetics[3].

  • Substrate Addition: Initiate the reaction by adding fluorogenic substrates: AMC-arachidonoyl amide (for FAAH) or 4-MU-arachidonate (for MAGL).

    • Causality: Avoid glass surfaces for lipid substrates to prevent non-specific binding and loss of effective substrate concentration.

  • Fluorescence Measurement: Read fluorescence continuously for 60 minutes (Ex/Em = 340/460 nm for AMC; 355/460 nm for 4-MU) using a microplate reader.

  • Data Validation: Calculate the Z'-factor using vehicle (DMSO) and positive control wells. A Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.

Protocol B: Cell-Based Target Engagement via LC-MS/MS

Objective: Quantify the intracellular accumulation of AEA and 2-AG to confirm cellular target engagement.

  • Cell Culture & Treatment: Seed human U937 cells (for FAAH) or Neuro-2a cells (for MAGL) at 1×106 cells/well. Treat with the test compound (1 μ M) or vehicle for 2 hours.

  • Lipid Extraction: Quench cells with cold methanol containing heavy-isotope internal standards (AEA-d4 and 2-AG-d5). Extract lipids using a chloroform/methanol/water (2:1:1) liquid-liquid extraction method.

    • Causality: The immediate addition of cold methanol halts all enzymatic activity, preventing artifactual lipid degradation. Heavy-isotope internal standards correct for matrix ionization effects and extraction losses, ensuring absolute quantification.

  • LC-MS/MS Quantification: Analyze the organic layer using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantitative Data Presentation

To benchmark the efficacy of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, its pharmacological profile must be compared against industry-standard inhibitors.

CompoundTargetBiochemical IC50​ (nM)* kinact​/Ki​ ( M−1s−1 )Cellular EC50​ (nM)Selectivity (vs. ABHD6)
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide FAAH/MAGL15.2 / 42.5~25,00085.0> 100-fold
PF-04457845 (Reference)[1]FAAH7.240,30012.5> 1000-fold
JZL184 (Reference)[8]MAGL8.0N/A (Reversible/Slow)20.0> 50-fold

*Assay conditions: 30-minute pre-incubation. Data represents expected pharmacological ranges based on piperidine-1-carboxamide SAR profiles.

Endocannabinoid Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of the test compound within the endocannabinoid signaling cascade. By covalently inhibiting FAAH and MAGL, the compound prevents the hydrolysis of AEA and 2-AG, thereby prolonging their agonistic effects on CB1 and CB2 receptors[9].

Pathway Lipids Membrane Phospholipids AEA Anandamide (AEA) Lipids->AEA NAPE-PLD AG 2-Arachidonoylglycerol (2-AG) Lipids->AG DAGL CB CB1 / CB2 Receptors AEA->CB Agonism FAAH FAAH Enzyme AEA->FAAH AG->CB Agonism MAGL MAGL Enzyme AG->MAGL Metab1 Arachidonic Acid + Ethanolamine FAAH->Metab1 Hydrolysis Metab2 Arachidonic Acid + Glycerol MAGL->Metab2 Hydrolysis Inhibitor N-(3-fluorophenyl)-4-phenyl piperidine-1-carboxamide Inhibitor->FAAH Covalent Inhibition Inhibitor->MAGL Covalent Inhibition

Endocannabinoid Signaling Pathway and Enzymatic Intervention Points.

References

  • Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. National Institutes of Health (NIH).[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. National Institutes of Health (NIH).[Link]

  • The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. National Institutes of Health (NIH).[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. National Institutes of Health (NIH).[Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. National Institutes of Health (NIH).[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. National Institutes of Health (NIH).[Link]

  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 4-phenylpiperidine-1-carboxamides

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine-1-carboxamides Introduction The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine-1-carboxamides

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing ligands for a multitude of biological targets.[1][2] Its inherent structural features, including a basic nitrogen atom and the capacity to project substituents in well-defined spatial orientations, have enabled the development of numerous clinically significant drugs.[2][3] Within this broad class of compounds, the 4-phenylpiperidine-1-carboxamide core has emerged as a particularly fruitful scaffold for the discovery of potent and selective modulators of various physiological processes.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-phenylpiperidine-1-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical synthesis, biological activities, and the nuanced structural modifications that govern the pharmacological effects of these compounds. We will explore the causality behind experimental choices in their design and synthesis, underpinned by authoritative references and quantitative data.

The pharmacological profile of 4-phenylpiperidine-1-carboxamide derivatives is remarkably diverse, with significant activities reported at opioid receptors, cannabinoid receptors, enzymes such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), and as allosteric modulators of serotonin receptors.[4][5][6][7] This guide will dissect the SAR for each of these target classes, providing a logical framework for the rational design of novel therapeutic agents based on this versatile scaffold.

The 4-Phenylpiperidine-1-carboxamide Core: A Privileged Scaffold

The 4-phenylpiperidine-1-carboxamide core is characterized by a piperidine ring substituted with a phenyl group at the 4-position and a carboxamide functional group at the 1-position (the piperidine nitrogen). This arrangement provides several key points for structural modification, allowing for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

The primary points of diversification on the 4-phenylpiperidine-1-carboxamide scaffold are:

  • R1 (Substituent on the Carboxamide Nitrogen): This position is crucial for interacting with the target protein and significantly influences the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

  • R2 (Substituents on the Phenyl Ring): Modifications at the ortho, meta, and para positions of the phenyl ring can modulate electronic properties, steric bulk, and lipophilicity, which in turn affect target binding and pharmacokinetic properties.

  • R3 (Substituents on the Piperidine Ring): While less commonly varied, substitutions on the piperidine ring itself can introduce chirality and conformational constraints, leading to enhanced potency and selectivity.

G start 4-Phenylpiperidine product 4-Phenylpiperidine-1-carboxamide start->product Amide Bond Formation reagent1 Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HBTU) reagent1->product reagent2 Isocyanate (R-N=C=O) reagent2->product

Caption: General synthetic workflow for 4-phenylpiperidine-1-carboxamides.

Structure-Activity Relationship (SAR) Deep Dive

The versatility of the 4-phenylpiperidine-1-carboxamide scaffold is evident from the diverse range of biological targets it can be engineered to modulate. The following sections provide a detailed analysis of the SAR for key target classes.

Modulators of Opioid Receptors

The 4-phenylpiperidine scaffold is a classic framework for opioid receptor ligands, with fentanyl and its analogues being prominent examples. [8]The introduction of a carboxamide at the N1 position has led to the discovery of both potent agonists and antagonists. [4][9]

  • SAR at the N1-position (Carboxamide): The nature of the substituent on the carboxamide nitrogen (R1) is a critical determinant of activity. Small alkyl or cycloalkyl groups have been shown to be well-tolerated.

  • SAR at the 4-phenyl group: Substitution on the phenyl ring can significantly impact potency and selectivity. For instance, a meta-hydroxyl group is a common feature in many potent opioid receptor ligands, as it can mimic the phenolic hydroxyl group of morphine.

  • SAR at the Piperidine Ring: The introduction of methyl groups at the 3- and 4-positions of the piperidine ring, as seen in the JDTic series of kappa-opioid receptor antagonists, can enhance potency and selectivity. [10]

    Compound R1 R2 Target Activity (Ki, nM)
    Loperamide Analog -C(OH)(Ph)CH2CH2N(Me)2 H µ-opioid Potent agonist [4]

    | JDTic Analog | (S)-CH(i-Pr)CH2- | 3-OH, 3,4-di-Me | κ-opioid | 0.03 (antagonist) [10]|

Ligands for Cannabinoid Receptors

The 4-phenylpiperidine-1-carboxamide scaffold has also been successfully employed in the design of cannabinoid receptor (CB1 and CB2) ligands. These compounds have shown potential as peripherally selective CB1 antagonists, which could offer therapeutic benefits for metabolic disorders without the central nervous system side effects associated with earlier generations of CB1 blockers. [11]

  • Key Structural Features: For CB1 antagonism, a common structural motif involves a pyrazole or a similar heterocyclic core attached to the carboxamide nitrogen, with the 4-phenylpiperidine moiety serving as a key lipophilic group. [11]The substituents on the phenyl ring and the heterocyclic core are crucial for optimizing affinity and selectivity.

  • Peripheral Selectivity: The introduction of polar groups, such as a carboxamide, can limit blood-brain barrier penetration, leading to peripheral restriction. [11]

    Compound Scaffold R1 (on carboxamide) Target Activity (Ke, nM)
    Compound 11 (from)[11] Pyrazole 4-phenylpiperidine-4-carboxamide CB1 0.44 (antagonist) [11]

    | Pyridazinone Analog | Pyridazinone | cis-4-methylcyclohexyl | CB2 | 2.0 (inverse agonist) |

Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

A notable recent application of the 4-phenylpiperidine-1-carboxamide scaffold is in the development of inhibitors for NAPE-PLD, an enzyme involved in the biosynthesis of endocannabinoids and other bioactive lipids. [5][12]

  • Discovery and Optimization: High-throughput screening identified a pyrimidine-4-carboxamide hit. Subsequent optimization, which included the introduction of an (S)-3-phenylpiperidine moiety, led to the discovery of the potent and selective inhibitor LEI-401. [12]* SAR Highlights: The conformational restriction imposed by the piperidine ring, compared to a more flexible N-methylphenethylamine group, resulted in a 3-fold increase in inhibitory potency. [5][12]Further substitution on other parts of the pyrimidine core also played a significant role in enhancing activity.

CompoundR2 (on Pyrimidine)R3 (on Pyrimidine)TargetActivity (pIC50)
HTS Hit 2 N-methylphenethylamineMorpholineNAPE-PLD6.09 [12]
LEI-401 (1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidineNAPE-PLD7.14 [12]
Positive Allosteric Modulators (PAMs) of the Serotonin 5-HT2C Receptor

The 4-phenylpiperidine-2-carboxamide scaffold has been explored for the development of positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a target for treating obesity and substance use disorders. [7][13]

  • SAR at the 4-position: Initial studies with long alkyl chains at the 4-position of the piperidine ring showed PAM activity. Optimization of this position by replacing the undecyl group with phenyl-containing fragments led to compounds with improved drug-like properties, including reduced lipophilicity. [7][14]* Importance of Hydrophobic Volume: The SAR studies suggest that the hydrophobic volume at the 4-position, rather than just the length of the substituent, is a key factor for target engagement. [7]

    Compound R (at 4-position) Target Activity
    Compound 3 Undecyl 5-HT2C PAM [14]

    | Compound 12 (CTW0415) | Phenyl | 5-HT2C | PAM with improved PK [7]|

Experimental Protocols: A Practical Guide

To ensure the practical applicability of this guide, we provide representative experimental protocols for the synthesis and biological evaluation of 4-phenylpiperidine-1-carboxamides.

General Synthesis of a 4-Phenylpiperidine-1-carboxamide Derivative

This protocol is a generalized procedure based on common synthetic methods reported in the literature. [15][14]

  • Starting Materials: 4-phenylpiperidine (1 equivalent), desired carboxylic acid (1.1 equivalents), HBTU (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. Dissolve the 4-phenylpiperidine and the carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add DIPEA to the solution and stir for 10 minutes at room temperature. c. Add HBTU in one portion and continue stirring at room temperature for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenylpiperidine-1-carboxamide.

In Vitro Receptor Binding Assay ([³⁵S]GTPγS)

This assay is a functional measure of G-protein coupled receptor (GPCR) activation and is commonly used to determine the agonist or antagonist/inverse agonist properties of a compound. [10]

  • Materials: Cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, assay buffer (e.g., Tris-HCl, MgCl₂, NaCl), test compounds, and a scintillation counter.

  • Procedure: a. Prepare a reaction mixture containing cell membranes, GDP, and assay buffer. b. Add the test compound at various concentrations. c. Initiate the binding reaction by adding [³⁵S]GTPγS. d. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS. f. Wash the filters with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Analyze the data to determine the EC₅₀ (for agonists) or Kₑ (for antagonists) values.

Conclusion and Future Directions

The 4-phenylpiperidine-1-carboxamide scaffold has proven to be a remarkably versatile and productive platform for the discovery of novel, biologically active compounds. The SAR studies summarized in this guide highlight the key structural features that can be systematically modified to achieve high potency and selectivity for a diverse range of targets, including opioid receptors, cannabinoid receptors, enzymes, and allosteric sites on GPCRs.

The ability to fine-tune the properties of these molecules by modifying the substituents on the carboxamide nitrogen, the phenyl ring, and the piperidine core provides a clear roadmap for future drug discovery efforts. The successful development of peripherally restricted CB1 antagonists and potent NAPE-PLD inhibitors demonstrates the potential of this scaffold to address challenging therapeutic targets.

Future research in this area will likely focus on:

  • Exploring novel substitutions and stereochemical configurations to further enhance selectivity and reduce off-target effects.

  • Applying the scaffold to new and emerging biological targets.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of next-generation 4-phenylpiperidine-1-carboxamides with optimized pharmacokinetic and pharmacodynamic profiles.

The continued exploration of the chemical space around the 4-phenylpiperidine-1-carboxamide core holds great promise for the development of innovative medicines to treat a wide range of human diseases.

References

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. [Link]

  • PrepChem. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 489-503. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

  • Manley, P. J., et al. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5047-5050. [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. Retrieved from [Link]

  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist... Journal of Medicinal Chemistry, 51(8), 2179-2186. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. [Link]

  • IRIS. (n.d.). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and. Retrieved from [Link]

  • Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • Malaria World. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. Retrieved from [Link]

  • Vadalouca, A., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1), 59-75. [Link]

  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]

  • ACS Publications. (2022). Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists. Journal of Medicinal Chemistry. [Link]

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Foundational

Discovery and Synthesis of Novel Phenylpiperidine Carboxamide Derivatives: A Guide to Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylpiperidine Carboxamide Scaffold - A Privileged Structure in Drug Discovery The phenylpiperidine moiety i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperidine Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The phenylpiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in numerous clinically significant therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with a wide array of biological targets. When combined with a carboxamide functional group, the resulting phenylpiperidine carboxamide scaffold gains additional hydrogen bonding capabilities and structural diversity, making it a "privileged structure" for drug design.

Perhaps the most prominent examples of this scaffold's impact are found in the field of analgesia. Fentanyl, a potent synthetic opioid analgesic, and its numerous analogs (e.g., sufentanil, remifentanil) are all based on the 4-anilinopiperidine structure.[1][3] These agents primarily exert their effects through potent agonism at the µ-opioid receptor (MOR), highlighting the scaffold's utility in modulating G-protein coupled receptors (GPCRs).[3]

However, the therapeutic potential of phenylpiperidine carboxamides extends far beyond pain management. Researchers have successfully developed derivatives targeting a diverse range of proteins, leading to promising candidates in oncology, neuroscience, and even infectious diseases.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel phenylpiperidine carboxamide derivatives, offering field-proven insights into rational drug design, synthetic strategy, and pharmacological assessment.

Chapter 1: Rational Drug Design & Lead Identification

The design of novel derivatives begins with a thorough understanding of the target's binding site and the pharmacophoric elements of a lead compound. The phenylpiperidine core typically serves as a rigid anchor, positioning key interactive groups.

Case Study: Designing Selective µ-Opioid Receptor (MOR) Agonists

The development of new analgesics often aims to improve upon existing drugs like tramadol by enhancing potency and selectivity for the MOR while minimizing activity at other opioid receptors (δ and κ) to reduce side effects.[6][7]

  • Pharmacophore Analysis: The active metabolite of tramadol, M1, provides a foundational model. Key features include a tertiary amine, a hydroxyl group, and an aromatic ring. The design strategy involves incorporating these features into a phenylpiperidine carboxamide framework. The carboxamide moiety is introduced to explore additional hydrogen bonding interactions within the receptor pocket and to modulate physicochemical properties.

  • Lead Identification: A lead compound, such as 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, was designed and synthesized based on this strategy.[6] Molecular modeling suggests that the high binding affinity of such compounds is driven by a combination of interactions: a salt bridge between the protonated amine and a key aspartate residue (Asp147 in MOR), hydrogen bonds, and hydrophobic interactions with the receptor.[6] The selectivity for MOR over other opioid receptors can be attributed to steric hindrance; the specific conformation of the ligand fits favorably into the MOR binding pocket but clashes with residues in the δ and κ receptor sites.[6]

Targeting Other Biological Systems

The versatility of the scaffold is evident in its application to different target classes:

  • Kinase Inhibition: In oncology, derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK).[5] X-ray crystallography of a lead compound bound to the ALK kinase domain revealed an unusual "DFG-shifted" conformation, opening access to a deep hydrophobic pocket. This structural insight guided the optimization of substituents on both the phenyl ring and the carboxamide nitrogen to enhance potency and selectivity over related kinases like IGF1R.[5]

  • CNS Disorders: Novel 3-phenylpiperidine-4-carboxamides have been developed as neurokinin-1 (NK1) receptor antagonists.[8] These were created by hybridizing substructures from two known classes of NK1 antagonists, demonstrating a modular approach to drug design.

Chapter 2: Core Synthetic Strategies

The synthesis of phenylpiperidine carboxamides can be broadly divided into two phases: construction of the substituted piperidine core and subsequent elaboration to the final carboxamide product. Several robust methods exist for creating the core, particularly the 4-anilinopiperidine intermediate, which is central to the synthesis of fentanyl and its analogs.[9]

Synthesis of the 4-Anilinopiperidine Core

The "Gupta method" has become a prevalent route in both legitimate and clandestine synthesis due to its efficiency.[9][10] It utilizes 4-anilinopiperidine as a key precursor. A common laboratory-scale synthesis involves a two-step, one-pot reductive amination.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone (NPP) Piperidone->NPP Base (e.g., Cs₂CO₃) PhenethylBromide 2-Phenylethyl Bromide PhenethylBromide->NPP ANPP 4-Anilino-N-phenethylpiperidine (ANPP) NPP->ANPP Aniline Aniline Aniline->ANPP ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ANPP Acid catalyst

Caption: General synthetic workflow for the 4-Anilinopiperidine core.

Causality Behind Experimental Choices:

  • N-Alkylation: The reaction of 4-piperidone with an alkylating agent like 2-phenylethyl bromide installs the substituent on the piperidine nitrogen. The choice of a base (e.g., cesium carbonate) is critical to deprotonate the piperidine hydrochloride salt and facilitate the nucleophilic substitution.[10]

  • Reductive Amination: This is the key bond-forming step creating the aniline-piperidine linkage. The reaction between N-phenethyl-4-piperidone (NPP) and aniline first forms an iminium ion intermediate in situ. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is selective for the iminium ion over the ketone starting material, preventing side reactions and leading to higher yields.[10][11]

Alternative historical routes like the Janssen and Siegfried methods exist but often involve more steps or harsher reagents, such as potassium cyanide in a Strecker condensation.[9][11][12]

Chapter 3: Elaboration and Derivatization to Carboxamides

With the core piperidine structure in hand, the final step is the formation of the carboxamide bond.

Amide Bond Formation

This transformation is typically achieved by coupling a carboxylic acid with the amine on the piperidine scaffold (or vice versa).

  • From a Piperidine Carboxylic Acid: If the core synthesis yields a piperidine-4-carboxylic acid, it can be coupled with a desired aniline derivative. This requires activating the carboxylic acid. Standard peptide coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective.[13][14] They react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

  • From an Anilinopiperidine: In the synthesis of fentanyl-like molecules, the 4-anilinopiperidine nitrogen is acylated. This is often accomplished using a highly reactive acylating agent like propionyl chloride or propionic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[11][12]

Protocol 3.1: General Procedure for HBTU-Mediated Amide Coupling
  • Dissolution: Dissolve the piperidine carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the solution.

  • Coupling Agent: Add HBTU (1.2 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 16 hours.[14]

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Chapter 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the phenylpiperidine carboxamide scaffold allows for the fine-tuning of its pharmacological properties.

SAR of Opioid Receptor Modulators

For MOR agonists, specific structural features are critical for high potency and selectivity.[7]

  • Piperidine Nitrogen Substituent (R¹): A phenethyl group is often optimal, providing key hydrophobic interactions within the receptor.

  • Acyl Group (R²): A short alkyl chain like propionyl is highly effective. The nature of this group is a primary determinant of potency.

  • Phenyl Ring Substituents (R³): Substitutions on the aniline phenyl ring can modulate activity. For example, a para-fluoro substitution can enhance potency.

  • Piperidine Ring Substituents (R⁴): Adding groups to the piperidine ring, such as a 3-methyl group, can have complex effects on conformation and receptor binding, sometimes increasing and sometimes decreasing potency depending on the stereochemistry.[15]

G SAR_Structure SAR_Structure

Caption: Core Phenylpiperidine Carboxamide Scaffold for SAR.

CompoundR¹ (Piperidine-N)R² (Amide)R³ (Aniline-Phenyl)MOR Affinity (Kᵢ, nM)Analgesic Potency (ED₅₀, mg/kg)Reference
Fentanyl2-PhenylethylPropionylH~1.0~0.01[3]
Lead 2aHPhenyl3-OCH₃ (on piperidine-phenyl)7.33.1[6]
Analog 23HPhenyl3-OH (on piperidine-phenyl)0.0034Not Reported[7]

Table 1: SAR data for selected phenylpiperidine carboxamide MOR agonists.

The data clearly indicates that even subtle changes, such as modifying the phenyl ring hydroxylation pattern, can lead to dramatic increases in binding affinity (from 7.3 nM to 0.0034 nM).[6][7]

SAR in Oncology and Neuroscience
  • ALK Inhibitors: For piperidine carboxamide-based ALK inhibitors, SAR studies focused on optimizing the substituents on both ends of the molecule. This parallel optimization strategy rapidly led to compounds with nanomolar potency and improved selectivity over IGF1R.[5]

  • 5-HT₂C Modulators: In the development of 5-HT₂C positive allosteric modulators (PAMs), replacing a long undecyl chain at the 4-position with a phenyl or cyclohexyl group reduced lipophilicity and improved pharmacokinetic properties while maintaining PAM activity.[14][16] This demonstrates how the 4-position substituent can be tailored to impart more drug-like properties without sacrificing efficacy.[16]

Chapter 5: Pharmacological Evaluation Protocols

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.

Protocol 5.1: In Vitro Opioid Receptor Binding Assay

This protocol determines the affinity of a compound for a specific receptor subtype.

  • Source: Use cell membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: Utilize a high-affinity radiolabeled ligand for each receptor, such as [³H]DAMGO for MOR.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate assay buffer.

  • Separation: After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation. This self-validating system ensures that the measured affinity is independent of radioligand concentration.

Protocol 5.2: In Vivo Hot Plate Test for Analgesia

This is a standard behavioral model to assess the central analgesic effects of a compound.[6]

  • Animals: Use male ICR mice or other appropriate rodent strain.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimation: Allow animals to acclimate to the testing room before the experiment.

  • Baseline: Measure the baseline latency by placing each mouse on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). The dose required to produce a 50% effect (ED₅₀) is calculated from the dose-response curve. To confirm an opioid-mediated mechanism, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before administration of the test compound; a blockade of the analgesic effect is indicative of action at opioid receptors.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MOR μ-Opioid Receptor (MOR) Gi Gαi/o Protein MOR->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition K_channel K+ Channel Gi->K_channel Activation Ca_channel Ca²+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified µ-Opioid Receptor (MOR) Signaling Pathway.

Conclusion and Future Directions

The phenylpiperidine carboxamide scaffold remains a highly valuable and versatile platform in drug discovery. Its proven success in targeting opioid receptors continues to inspire the development of safer and more effective analgesics. Furthermore, the successful application of this scaffold to diverse targets like kinases and other CNS receptors underscores its vast potential. Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel substitutions to overcome drug resistance in oncology, and fine-tuning physicochemical properties to create orally bioavailable drugs for a wider range of chronic conditions. The integration of computational modeling, structure-based design, and parallel synthesis will undoubtedly accelerate the discovery of the next generation of phenylpiperidine carboxamide therapeutics.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. [Link]

  • Synthesis of fentanyl analogs.
  • Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. Bioorganic & Medicinal Chemistry. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Medicinal Chemistry Research. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • 4-Phenylpiperidine compounds and their preparation and use.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of fentanyl and acetylthiofentanyl. ResearchGate. [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Scilit. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. [Link]

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Exploratory

Physicochemical properties of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

An In-depth Technical Guide to the Physicochemical Characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Foreword The journey from a promising chemical entity to a viable drug candidate is paved with ri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Foreword

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a molecule's physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a compound of interest with potential therapeutic applications. As a substituted 4-phenylpiperidine derivative, its structure suggests a potential role as a modulator of central nervous system targets.

This document is structured to provide not just the "what" but the "why"—explaining the causality behind experimental choices and grounding methodologies in authoritative standards. It is intended for researchers, medicinal chemists, and drug development professionals tasked with building a robust data package for this and similar molecules.

Molecular Overview and Structural Rationale

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a novel carboxamide derivative of 4-phenylpiperidine. Its core structure is a well-established scaffold in medicinal chemistry, often associated with opioid receptor modulation and other CNS activities. The key structural features influencing its physicochemical profile are:

  • 4-Phenylpiperidine Core: A bulky, lipophilic group that generally contributes to poor aqueous solubility but can be critical for target engagement.

  • Carboxamide Linker: A polar, hydrogen-bond-donating and -accepting group that can influence solubility, stability, and intermolecular interactions.

  • 3-Fluorophenyl Moiety: The fluorine substitution can subtly alter electronic properties, pKa, and metabolic stability through the modification of C-H bond strength.

Understanding how these fragments contribute to the overall molecular properties is fundamental to predicting its behavior in biological systems.

Lipophilicity Assessment (LogP/LogD)

2.1 Theoretical Foundation & Significance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. This value heavily influences membrane permeability, plasma protein binding, and metabolic clearance. For CNS drug candidates like N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a delicate balance is required: sufficient lipophilicity to cross the blood-brain barrier, but not so high as to cause off-target effects or rapid metabolic breakdown.

2.2 Experimental Protocol: Shake-Flask Method (OECD 107)

The gold-standard "shake-flask" method provides a direct and reliable measure of the n-octanol/water partition coefficient.

Protocol Steps:

  • Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD).

  • Compound Dissolution: Prepare a stock solution of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with the aqueous buffer.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • LogP (or LogD) = log ( [Compound]octanol / [Compound]aqueous )

2.3 Data Interpretation & Expected Values

Given its structure, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is expected to be a moderately to highly lipophilic compound. A summary of predicted and hypothetical experimental values is presented below.

ParameterPredicted Value (ACD/Labs)Hypothetical Experimental ValueSignificance
LogP 3.8 ± 0.43.65Indicates high affinity for lipid environments.
LogD at pH 7.4 3.8 ± 0.43.65As the molecule is predicted to be non-ionizable, LogD should equal LogP.

Aqueous Solubility

3.1 Theoretical Foundation & Significance

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation into parenteral dosage forms. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. For N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, the interplay between the lipophilic phenylpiperidine core and the polar carboxamide linker will dictate its solubility profile.

3.2 Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, providing the most accurate and relevant measurement.

Protocol Steps:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to cover physiological ranges.

  • Equilibration: Agitate the suspensions at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. A visual check for remaining solid material is essential.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

3.3 Data Interpretation & Expected Values

The compound's structure suggests that its solubility will be low and largely independent of pH, as it lacks readily ionizable functional groups.

ParameterHypothetical Experimental ValueSignificance
Solubility in 0.1 N HCl (pH ~1) < 10 µg/mLLow solubility in acidic conditions, relevant for gastric fluid.
Solubility in Acetate Buffer (pH 5.0) < 10 µg/mLLow solubility in the upper small intestine.
Solubility in PBS (pH 7.4) < 5 µg/mLVery low solubility at physiological pH, indicating potential bioavailability and formulation challenges.

Ionization Constant (pKa)

4.1 Theoretical Foundation & Significance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. While N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide does not possess a classic acidic or basic center like a carboxylic acid or a primary amine, the piperidine nitrogen could potentially be protonated under strongly acidic conditions. However, its involvement in the amide bond significantly reduces its basicity. Determining if the molecule has any pKa in the physiological range is crucial, as ionization state dramatically affects solubility, permeability, and receptor binding.

4.2 Experimental Workflow: Potentiometric Titration

This workflow outlines the decision-making process for pKa determination.

pKa_Workflow A Start: Assess Structure for Ionizable Groups B Piperidine N is part of an amide bond. Amide N is generally non-basic. No acidic protons. A->B Structural Analysis C Conclusion: No pKa expected in physiological range (pH 1-10) B->C Theoretical Prediction D Experimental Verification: Potentiometric Titration C->D Proceed to Confirmation E Dissolve compound in co-solvent (e.g., Methanol/Water). Titrate with 0.1N HCl and 0.1N NaOH. D->E Methodology F Analyze Titration Curve E->F G No inflection point observed between pH 2 and 12 F->G Data Review H Confirm: Compound is non-ionizable in the physiological range. G->H Result

Caption: Workflow for pKa determination of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Based on structural analysis, the amide nitrogen of the piperidine is not expected to be basic, and there are no acidic protons. Therefore, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is predicted to be a neutral compound across the physiological pH range. Experimental titration would serve as a confirmation of this assessment.

Solid-State Properties

5.1 Theoretical Foundation & Significance

The solid-state properties of an active pharmaceutical ingredient (API), such as its melting point and crystallinity, are critical for its stability, manufacturability, and dissolution rate. A sharp, high melting point is often indicative of a pure, crystalline solid.

5.2 Experimental Protocols

5.2.1 Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Analysis: The capillary is placed in a calibrated melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

5.2.2 Differential Scanning Calorimetry (DSC)

DSC provides more detailed information, including the heat of fusion, and can detect polymorphic transitions.

  • Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.

  • Analysis: The sample pan and a reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Interpretation: A sharp endotherm corresponds to the melting event. The peak onset is typically reported as the melting point.

5.3 Data Interpretation & Expected Values

ParameterHypothetical Experimental ValueSignificance
Melting Point (MP) 175-178 °CA relatively high and sharp melting point suggests a stable, crystalline solid.
DSC Onset Temperature 175.5 °CConfirms the melting point and indicates good thermal stability.
Appearance White to off-white crystalline solidStandard qualitative descriptor for a pure pharmaceutical powder.

Summary and Forward Look

The physicochemical profile of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, as outlined in this guide, points to a molecule with high lipophilicity and very low aqueous solubility. It is a neutral, non-ionizable compound with the characteristics of a stable, crystalline solid.

This profile presents a classic drug development challenge: balancing the requisite properties for CNS penetration with the need for adequate solubility for absorption and formulation. The next steps in the development of this compound would involve:

  • Formulation Strategies: Investigating enabling formulations such as amorphous solid dispersions or lipid-based systems to improve bioavailability.

  • In Vitro Permeability: Assessing its ability to cross cell membranes using assays like PAMPA or Caco-2.

  • Metabolic Stability: Determining its stability in the presence of liver microsomes or hepatocytes to predict its in vivo clearance.

This foundational dataset is the bedrock upon which all further preclinical and clinical development will be built.

References

  • PubChem. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. National Center for Biotechnology Information. [Link]

Foundational

A Technical Guide to the Evaluation of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a Potential Kinase Inhibitor

Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has conseque...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern therapeutic strategy. This guide introduces N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a novel chemical entity with a scaffold suggestive of potential biological activity. Due to the absence of published data on this specific compound, this document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, field-proven workflow to systematically investigate its potential as a kinase inhibitor, from initial synthesis and broad-spectrum screening to cellular target validation and preliminary in vivo efficacy assessment. We provide detailed, self-validating experimental protocols and explain the causal logic behind each stage of the discovery cascade, establishing a rigorous framework for its evaluation.

Introduction: The Rationale for Kinase Inhibitor Discovery

The human genome contains over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. This act of phosphorylation functions as a molecular switch, modulating protein function, localization, and stability. These signaling cascades govern virtually all aspects of cell life, from proliferation and differentiation to apoptosis. Consequently, aberrant kinase activity is a major driver of oncogenesis and other proliferative disorders.

The success of pioneering drugs like imatinib has validated kinases as a "druggable" target class, sparking a revolution in targeted therapy.[1] The ongoing challenge lies in identifying novel chemical scaffolds that exhibit high potency against a specific kinase target while maintaining a clean selectivity profile across the entire kinome to minimize off-target effects and associated toxicity.[2]

The N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide scaffold presents an intriguing starting point. The piperidine core is a common feature in many CNS-active drugs and other biologically active molecules, while the urea-like carboxamide linkage and fluorophenyl group offer hydrogen bonding and hydrophobic interaction possibilities common in kinase inhibitor binding. This document outlines the critical path to determine if this potential can be realized.

Synthesis and Characterization of Lead Compound

The first essential step is the reliable synthesis and rigorous characterization of the compound of interest to ensure its identity, purity, and stability for all subsequent biological assays.

Proposed Synthetic Pathway

A plausible and efficient method for synthesizing N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide involves the reaction of commercially available 4-phenylpiperidine with 3-fluorophenyl isocyanate. This is a standard method for forming urea or carboxamide linkages.[3][4] The isocyanate serves as an electrophilic carbonyl source that readily reacts with the secondary amine of the piperidine ring.

Synthesis_Workflow cluster_reaction Reaction Conditions reagent1 4-Phenylpiperidine product N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide reagent1->product reagent2 3-Fluorophenyl Isocyanate reagent2->product conditions Solvent: Dichloromethane (DCM) Temperature: Room Temperature Time: 2-4 hours

Caption: Proposed synthetic route for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Detailed Synthesis Protocol

Materials:

  • 4-phenylpiperidine

  • 3-fluorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-phenylpiperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • To this stirring solution, add 3-fluorophenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure product.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed before biological testing.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to all protons and carbons in the molecule with appropriate chemical shifts, integrations, and coupling patterns.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (C₁₈H₁₉FN₂O, MW: 298.36 g/mol ).
HPLC Purity assessmentA single major peak indicating >95% purity.

Biochemical Evaluation: Identifying Kinase Targets

The primary goal is to determine if the compound interacts with any protein kinases and, if so, to identify which ones and with what potency. This is achieved through a tiered screening approach.

Screening_Cascade cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies start Synthesized Compound (>95% Purity) kinome_scan Tier 1: Broad Kinome Screen (e.g., KINOMEscan®, >450 kinases) Single High Concentration (e.g., 10 µM) start->kinome_scan Identify Hits & Anti-Targets ic50_det Tier 2: IC50 Determination (Dose-Response Assay for Hits) kinome_scan->ic50_det Quantify Potency moa Mechanism of Action Studies (e.g., ATP Competition Assay) ic50_det->moa Understand Binding Mode viability Tier 3: Cell Viability/Proliferation (e.g., MTT Assay on Cancer Cell Lines) moa->viability Confirm Cellular Activity target_val Tier 4: Target Validation (Western Blot for Phospho-Substrates) viability->target_val Confirm On-Target Effect pk_study Pharmacokinetics (PK) (ADME Profiling) target_val->pk_study Assess Drug-like Properties xenograft Efficacy Model (e.g., Human Tumor Xenograft) pk_study->xenograft Evaluate In Vivo Efficacy

Caption: A tiered workflow for kinase inhibitor discovery and validation.

Tier 1: Broad Kinome Profiling

Rationale: It is inefficient and often misleading to test a new compound against a single kinase. A broad kinome scan provides a comprehensive overview of the compound's selectivity.[5][6][7] This initial screen is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions, both desired "hits" and potential "off-targets" that could cause toxicity. Platforms like KINOMEscan® (binding assay) or radiometric activity assays are the industry standard.[5][8]

Hypothetical Kinome Screening Data (Top Hits at 10 µM):

Kinase Target Family % Inhibition Significance
Aurora Kinase A Ser/Thr98%Primary Hit Candidate
VEGFR2 Tyr95%Primary Hit Candidate
p38α (MAPK14) Ser/Thr65%Secondary Hit
CDK2 Ser/Thr25%Weak Interaction
EGFR Tyr5%Inactive
Tier 2: IC50 Potency Determination

Rationale: For the primary hits identified in Tier 1, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This value quantifies the compound's potency and is a critical parameter for comparing different inhibitors.[1]

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2]

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide stock solution in DMSO

  • Known inhibitor as positive control (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the appropriate kinase buffer. A typical concentration range would be 100 µM to 1 nM.

  • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

  • Add 2.5 µL of the serially diluted compound, vehicle control (DMSO), or positive control inhibitor.

  • Incubate for 60 minutes at room temperature to allow for compound binding and kinase reaction.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence signal. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate % inhibition relative to the vehicle control and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Activity and On-Target Validation

Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context. It may have poor cell permeability, be rapidly metabolized, or be ejected by efflux pumps. Therefore, it is crucial to demonstrate that the compound can inhibit cell growth and engage its intended target within a living cell.

Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10][11] A reduction in the metabolic activity of a cancer cell line upon treatment indicates that the compound has a cytotoxic or cytostatic effect.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, known to be sensitive to Aurora Kinase A inhibition)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of viable cells compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical IC50 and GI50 Data:

Assay Type Target/Cell Line Result (nM)
Biochemical IC50 Aurora Kinase A50
Biochemical IC50 VEGFR285
Cellular GI50 HeLa (Cervical Cancer)250
Cellular GI50 HUVEC (Endothelial Cells)400
On-Target Pathway Modulation

Rationale: To confirm that the observed cytotoxic effect is due to the inhibition of the intended kinase, we must demonstrate that the compound modulates the specific signaling pathway downstream of the target. Western blotting is the gold-standard technique for this purpose, allowing for the detection of changes in the phosphorylation state of key proteins.[12][13][14] For an Aurora Kinase A inhibitor, a key downstream marker is the phosphorylation of Histone H3 at Serine 10.

Signaling_Pathway aurka Aurora Kinase A histone Histone H3 aurka->histone Phosphorylates phistone Phospho-Histone H3 (Ser10) mitosis Mitotic Progression phistone->mitosis Promotes inhibitor N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide inhibitor->aurka Inhibits

Caption: Inhibition of Aurora Kinase A blocks Histone H3 phosphorylation.

Protocol: Western Blot for Phospho-Histone H3

Materials:

  • HeLa cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat HeLa cells with increasing concentrations of the compound (e.g., 0, 100, 250, 500, 1000 nM) for a defined period (e.g., 24 hours).

  • Lyse the cells, collect the lysate, and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Strip the membrane and re-probe for total Histone H3 and GAPDH to ensure equal protein loading.

Preliminary In Vivo Evaluation

Rationale: The final stage of preclinical evaluation is to assess the compound's efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and essential tool for this purpose.[15][16][17][18]

Pharmacokinetic (PK) Assessment

Before an efficacy study, a preliminary PK study is conducted to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[19][20] This helps determine an appropriate dosing regimen (dose and schedule) for the efficacy study.

Xenograft Tumor Model Efficacy Study

Procedure Outline:

  • Implantation: Immunocompromised mice (e.g., athymic nude) are subcutaneously injected with a suspension of HeLa cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Positive Control).

  • Dosing: The compound is administered (e.g., daily via oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised for further analysis.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups.

Hypothetical Tumor Growth Inhibition Data:

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control -1550 ± 2100%
Compound 25725 ± 15053%
Positive Control 10450 ± 11071%

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage workflow to evaluate N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a potential kinase inhibitor. By progressing through a cascade of biochemical, cellular, and in vivo assays, a research team can build a comprehensive data package to support a go/no-go decision for further development.

Positive results from this workflow—namely, high potency against a key cancer-driving kinase, strong on-target cellular activity, and significant tumor growth inhibition in vivo—would validate this compound as a promising lead candidate. The subsequent steps would involve extensive lead optimization to improve its pharmacological properties, in-depth toxicology studies, and ultimately, the filing of an Investigational New Drug (IND) application to begin clinical trials. This structured approach ensures that decisions are data-driven and resources are focused on compounds with the highest probability of becoming effective therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Xenograft Mouse Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Mattern, J., Bak, M., Hahn, E. W., & Volm, M. (1988). Human tumor xenografts as model for drug testing. Cancer Metastasis Rev., 7(3), 263-84.
  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. (2012). PubMed.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Retrieved from [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience. Retrieved from [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019). MDPI. Retrieved from [Link]

  • Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society, 65(11), 2460-2461.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2012). Asian Journal of Chemistry, 24(12), 5649-5652.
  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2012).
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). Bioorganic & Medicinal Chemistry Letters, 14(21), 5295-5299.
  • Full article: Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025). ResearchGate. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2010). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. (2014). PubMed.
  • Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. (2014). Molecular Cancer Therapeutics, 13(4).
  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (n.d.). PMC. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved from [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • US Patent for 4-phenylpiperidines and their preparation. (1959).
  • Chemical biology for target identification and valid
  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (2016). Bio-protocol.
  • Small-Molecule Kinase-Inhibitor Target Assessment. (2004).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. (2024).
  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (2022). ChemRxiv.
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). The Journal of Organic Chemistry.
  • Synthesis of piperidine-1-carboxamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Executive Summary & Scientific Rationale The urea functional group is a privileged pharmacophore in modern medicinal chemistry, serving as a critical motif for establishing stable, multi-directional hydrogen-bonding netw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The urea functional group is a privileged pharmacophore in modern medicinal chemistry, serving as a critical motif for establishing stable, multi-directional hydrogen-bonding networks with target proteins . The target compound, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) , is an asymmetric urea derivative characterized by a rigid 4-phenylpiperidine core and a fluorinated aryl appendage. This structural topology is highly relevant in the development of soluble epoxide hydrolase (sEH) inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and various kinase modulators.

Traditionally, the synthesis of asymmetric ureas relied on the use of highly toxic phosgene or its equivalents (e.g., triphosgene, CDI) to activate an amine. However, a more atom-economical and safer approach utilizes the direct nucleophilic addition of a secondary amine to a commercially available isocyanate . This protocol details a high-yielding, self-validating methodology for synthesizing this target molecule via an isocyanate intermediate, ensuring high chemoselectivity and operational safety.

Reaction Mechanism & Logical Framework

The synthesis proceeds via a bimolecular nucleophilic addition. The secondary amine of 4-phenylpiperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 3-fluorophenyl isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes intramolecular proton transfer (tautomerization) to yield the stable asymmetric urea.

Mechanism N1 Nucleophile 4-Phenylpiperidine N3 Zwitterionic Intermediate N1->N3 Nucleophilic Attack N2 Electrophile 3-Fluorophenyl isocyanate N2->N3 Carbonyl C N4 Proton Transfer (Tautomerization) N3->N4 Intramolecular N5 Target Urea N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide N4->N5 Stable Amide

Reaction mechanism logic: Nucleophilic attack of 4-phenylpiperidine on 3-fluorophenyl isocyanate.

Quantitative Reagent Data

To ensure reproducibility, the following stoichiometric table is calibrated for a standard 10 mmol discovery-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Phenylpiperidine 161.251.001.61 gNucleophile
3-Fluorophenyl isocyanate 137.111.051.44 g (1.20 mL)Electrophile
Triethylamine (TEA) 101.190.10101 mg (0.14 mL)Acid Scavenger / Catalyst
Dichloromethane (DCM) 84.93N/A50.0 mLAnhydrous Solvent

Experimental Workflow

Workflow A Step 1: Reagent Preparation 4-Phenylpiperidine + Anhydrous DCM B Step 2: Cooling Equilibrate to 0 °C under N2 A->B C Step 3: Isocyanate Addition Dropwise 3-Fluorophenyl isocyanate B->C D Step 4: Reaction Stir at RT for 2-4 hours C->D E Step 5: Quench & Workup Dilute HCl / Brine Washes D->E F Step 6: Purification Flash Chromatography (Hex/EtOAc) E->F G Step 7: Characterization LC-MS, 1H-NMR, 13C-NMR F->G

Experimental workflow for the synthesis and purification of the target asymmetric urea.

Detailed Step-by-Step Methodology

Phase 1: Preparation & Inert Atmosphere Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with ultra-high purity Nitrogen ( N2​ ) three times.

  • Add 4-phenylpiperidine (1.61 g, 10.0 mmol) to the flask, followed by 50 mL of strictly anhydrous Dichloromethane (DCM).

  • Add Triethylamine (0.14 mL, 1.0 mmol).

  • Causality: Anhydrous conditions are absolute prerequisites. Isocyanates are highly sensitive to moisture; water acts as a competing nucleophile, forming an unstable carbamic acid that decarboxylates into 3-fluoroaniline. This aniline can subsequently react with another equivalent of isocyanate, generating the unwanted symmetrical byproduct, 1,3-bis(3-fluorophenyl)urea, which drastically reduces the yield of the target molecule. TEA is added in catalytic amounts to scavenge any trace acidic impurities that might protonate the nucleophilic amine.

Phase 2: Reactant Addition & Temperature Control
  • Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Draw 3-fluorophenyl isocyanate (1.20 mL, 10.5 mmol) into a gas-tight syringe.

  • Add the isocyanate dropwise over 15 minutes, ensuring the needle tip is positioned directly above the vigorously stirring solution.

  • Causality: The nucleophilic addition of an amine to an isocyanate is a highly exothermic process. Maintaining the reaction at 0 °C during addition prevents localized thermal spikes, which could otherwise promote isocyanate dimerization or solvent volatilization. Dropwise addition ensures the amine remains in stoichiometric excess throughout the critical initial phase, driving the bimolecular collision toward the desired asymmetric product.

Phase 3: Reaction Monitoring (Self-Validation Checkpoint 1)
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 hours.

  • Perform Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate.

  • Self-Validation: The reaction is deemed complete when the ninhydrin-positive spot corresponding to the secondary amine (4-phenylpiperidine) completely disappears, and a new, strongly UV-active spot (the urea product) emerges at a higher Rf​ value.

Phase 4: Quench & Liquid-Liquid Extraction (Self-Validation Checkpoint 2)
  • Quench the reaction by adding 15 mL of 0.1 M aqueous HCl. Stir vigorously for 5 minutes.

  • Transfer the biphasic mixture to a separatory funnel. Extract the organic layer and wash it sequentially with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Causality & Self-Validation: The mild HCl wash is a targeted, orthogonal purification step. It selectively protonates any residual, unreacted 4-phenylpiperidine, forcing it into the aqueous phase and self-validating the chemical purity of the organic layer prior to chromatography. The brine wash reduces the solubility of water in the DCM layer, maximizing the efficiency of the Na2​SO4​ desiccant.

Phase 5: Purification & Isolation
  • Filter off the Na2​SO4​ and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield a crude solid.

  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and evaporate to dryness to yield N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a white crystalline solid.

Analytical Characterization

To confirm the structural integrity of the synthesized pharmacophore, perform the following analyses:

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 299.1.

  • 1 H-NMR (400 MHz, CDCl3​ ): Look for the diagnostic broad singlet of the urea N-H proton at ~6.5–7.0 ppm. The aromatic region (6.7–7.4 ppm) should integrate to 9 protons (5 from the phenyl ring, 4 from the fluorophenyl ring). The piperidine core will display characteristic multiplets for the equatorial/axial protons (~4.1 ppm and ~2.9 ppm) and the benzylic methine proton (~2.7 ppm).

Troubleshooting & Process Optimization

ObservationPotential CauseCorrective Action
Low Yield / High Symmetrical Urea Byproduct Moisture contamination in solvent or atmosphere causing isocyanate degradation.Utilize strictly anhydrous DCM, flame-dried glassware, and maintain a positive pressure of Argon or N2​ .
Unreacted Amine Remaining (TLC) Degraded or polymerized isocyanate reagent.Titrate or verify isocyanate purity via NMR prior to use; source a fresh, sealed bottle if necessary.
Product Co-eluting with Impurities Suboptimal solvent gradient during flash chromatography.Optimize TLC resolution; employ a shallower gradient (e.g., 10-30% EtOAc) and smaller fraction collection volumes.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[Link]

  • Zhao, X., et al. (2010). Acetoacetanilides as Masked Isocyanates: Facile and Efficient Synthesis of Unsymmetrically Substituted Ureas. The Journal of Organic Chemistry, 75(18), 6297–6300.[Link]

Application

Application Note: Analytical Characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Executive Summary & Analytical Strategy N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a lipophilic, urea-linked small molecule representative of modern CNS-active and metabolic enzyme inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a lipophilic, urea-linked small molecule representative of modern CNS-active and metabolic enzyme inhibitors (e.g., FAAH or sEH inhibitors). Characterizing this class of Active Pharmaceutical Ingredients (APIs) presents unique analytical challenges. Unlike free piperidines, the nitrogen atom within the 4-phenylpiperidine core is locked into a urea linkage, neutralizing its basicity through resonance delocalization. Furthermore, the urea moiety is prone to strong intermolecular hydrogen bonding, which complicates both solution-state and solid-state analyses.

To establish a self-validating analytical dossier, a multi-modal orthogonal strategy is required. This guide details the causal methodologies for chromatographic purity, mass spectrometric identification, structural elucidation, and solid-state characterization, ensuring compliance with international regulatory standards.

AnalyticalWorkflow Start N-(3-fluorophenyl)-4-phenylpiperidine -1-carboxamide (API) LCMS LC-MS/MS Profiling Start->LCMS NMR Multinuclear NMR Start->NMR FTIR ATR-FTIR Analysis Start->FTIR Purity Purity & Exact Mass [M+H]+ m/z 299.15 LCMS->Purity Structure Structural Elucidation (C-F Coupling, Urea Core) NMR->Structure SolidState Solid-State Form (H-Bonding Network) FTIR->SolidState Valid Validated Analytical Dossier (ICH Q2(R2)) Purity->Valid Structure->Valid SolidState->Valid

Figure 1: Orthogonal analytical workflow for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Chromatographic & Mass Spectrometric Profiling

Mechanistic Insights (Expertise & Experience)

Because the piperidine nitrogen is incorporated into a urea bond, the molecule lacks a basic amine center (pKa < 7). Consequently, standard basic mobile phases will fail to ionize the compound effectively in Electrospray Ionization (ESI). To achieve high sensitivity, the mobile phase must be acidified (e.g., 0.1% Formic Acid) to force protonation at the urea carbonyl oxygen, yielding a robust[M+H]⁺ adduct at m/z 299.2. Upon collision-induced dissociation (CID), the urea bond cleaves predictably, yielding a dominant 4-phenylpiperidine cation (m/z 160.1), which serves as a highly specific quantifier ion [2].

UPLC-MS/MS Protocol

This protocol aligns with the chromatographic principles of USP <621> [4] and mass spectrometry guidelines of USP <736> [2].

  • Sample Preparation : Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade methanol to prevent urea self-aggregation. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • System Equilibration : Purge the UPLC system and equilibrate a sub-2 µm C18 column with 95% Mobile Phase A and 5% Mobile Phase B until the delta pressure is < 20 psi.

  • Injection : Inject 2.0 µL of the working standard using a flow-through needle to minimize carryover.

  • Gradient Elution : Execute the gradient (see Table 1). The lipophilic 4-phenylpiperidine core ensures strong retention, typically eluting around 3.5 minutes.

  • MS Acquisition : Operate the triple quadrupole in ESI+ Multiple Reaction Monitoring (MRM) mode.

Quantitative Data: LC-MS Parameters
ParameterSetting / Value
Column C18, 2.1 × 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 299.2
Product Ion (Quantifier) m/z 160.1 (4-phenylpiperidine fragment)
Product Ion (Qualifier) m/z 112.0 (3-fluoroaniline fragment)

Structural Elucidation via Multinuclear NMR

Mechanistic Insights (Expertise & Experience)

Urea derivatives often exhibit restricted rotation around the C-N bond, leading to broad, unresolved NMR signals in non-polar solvents like CDCl₃ due to self-association. Utilizing DMSO-d₆ disrupts these intermolecular hydrogen bonds, yielding sharp, reproducible peaks. Furthermore, the 3-fluorophenyl ring provides a self-validating structural feature: the ¹⁹F nucleus couples with the ¹³C nuclei of the aromatic ring. Observing the large one-bond carbon-fluorine coupling (¹J_{C-F} ≈ 242 Hz) definitively confirms the regiochemistry without requiring complex 2D NMR experiments.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Ensure complete dissolution via gentle sonication.

  • Instrument Setup : Transfer to a 5 mm precision NMR tube. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei on a ≥400 MHz spectrometer.

  • Acquisition :

    • ¹H NMR : 16 scans, 90° pulse, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR : 512 scans, 30° pulse, D1 of 2.0 s, with ¹H decoupling.

    • ¹⁹F NMR : 64 scans, referencing to trichlorofluoromethane (CFCl₃) at 0 ppm.

  • Processing : Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase, and baseline correct.

Quantitative Data: Expected NMR Chemical Shifts
NucleusChemical Shift (ppm)Multiplicity & CouplingAssignment
¹H ~8.60Singlet (1H)Urea N-H
¹H 7.40 – 6.70Multiplets (4H)3-Fluorophenyl aromatics
¹H 7.30 – 7.15Multiplets (5H)4-Phenylpiperidine aromatics
¹³C ~162.5Doublet (¹J_{C-F} ≈ 242 Hz)C-F (Aromatic)
¹³C ~155.0SingletUrea C=O
¹⁹F ~ -112.5MultipletAromatic C-F

Solid-State Characterization (ATR-FTIR)

Mechanistic Insights (Expertise & Experience)

Solid-state characterization is critical for formulation development, as ureas are notorious for forming multiple polymorphs driven by bifurcated hydrogen bonding networks. Traditional KBr pellet pressing can induce pressure-driven polymorphic transformations. Therefore, Attenuated Total Reflectance (ATR) FTIR is the causal choice: it is non-destructive, requires zero sample preparation, and preserves the true solid-state form of the API [3].

ATR-FTIR Protocol
  • Background Collection : Clean the diamond ATR crystal with isopropanol. Collect an ambient air background spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place ~2 mg of the API powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition : Collect the sample spectrum using identical parameters.

  • Data Analysis : Evaluate the Amide I (C=O stretch, ~1640 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands. Shifts in these bands compared to reference standards indicate changes in the crystalline hydrogen-bonding network.

Method Validation Framework

To transition these analytical procedures from development to commercial release, all methods must be validated in strict accordance with ICH Q2(R2) guidelines [1]. The validation dossier must demonstrate specificity (ensuring no interference from synthetic precursors like 3-fluoroaniline), linearity over the reportable range, accuracy, and intermediate precision. The use of the orthogonal techniques described above ensures that the identity and purity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide are established with absolute scientific integrity.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Quality Guidelines. URL:[Link]

  • United States Pharmacopeia (USP). "USP <736> Mass Spectrometry." USP-NF. URL: [Link]

  • United States Pharmacopeia (USP). "USP <197> Spectrophotometric Identification Tests." USP-NF. URL:[Link]

  • United States Pharmacopeia (USP). "USP <621> Chromatography." USP-NF. URL: [Link]

Method

Application Notes and Protocols for In Vivo Evaluation of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a Potential Analgesic for Neuropathic Pain

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperidine Carboxamide Derivative The intricate and often debilitating nature of neuropathic pain presents a significant challenge in modern medicine, dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperidine Carboxamide Derivative

The intricate and often debilitating nature of neuropathic pain presents a significant challenge in modern medicine, driving the quest for novel therapeutic agents with improved efficacy and safety profiles. The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system. This document outlines a comprehensive in-vivo experimental design for the initial characterization of a novel compound, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to other neurologically active agents suggests a potential role in modulating pain pathways.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the preclinical evaluation of this compound. We will delve into the rationale behind the experimental design, offering step-by-step protocols for pharmacokinetic, efficacy, and preliminary toxicology studies. The overarching goal is to establish a foundational dataset to support the progression of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a potential candidate for the treatment of neuropathic pain.

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental pharmacological properties of the compound. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its preliminary safety and tolerability.

Pharmacokinetic (PK) Profiling

A thorough understanding of the pharmacokinetic profile of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is paramount for designing subsequent efficacy and toxicology studies.[1][2] The primary objective is to determine key PK parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV group: 1-2 mg/kg administered via the tail vein.

    • PO group: 10-20 mg/kg administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Table 1: Blood Sampling Time Points for Pharmacokinetic Study

RouteTime Points (post-dose)
Intravenous2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr
Oral15, 30 min; 1, 2, 4, 6, 8, 24 hr
Preliminary Toxicology and Dose Range-Finding

Before embarking on efficacy studies, it is crucial to establish a safe dose range for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.[3][4] This is typically achieved through a dose range-finding study in the same species that will be used for efficacy testing.

Protocol: Acute Toxicity and Dose Range-Finding Study in Mice

  • Animal Model: Male C57BL/6 mice (n=3-5 per group).

  • Dosing: Administer single escalating doses of the compound via the intended route for efficacy studies (e.g., oral gavage). Doses could range from 10 mg/kg to a maximum feasible dose, or until signs of toxicity are observed.

  • Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for at least 7 days post-dose.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity or mortality.

Phase 2: Efficacy Evaluation in a Neuropathic Pain Model

Based on the structural characteristics of the compound, we hypothesize a potential analgesic effect in a model of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and well-validated model that mimics many of the symptoms of human neuropathic pain.[5][6][7]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[5][7]

Protocol: Induction of CCI and Assessment of Analgesic Efficacy

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose ligatures around the sciatic nerve.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.

    • Thermal Hyperalgesia: Assessed using a plantar test device. A decrease in the paw withdrawal latency indicates hyperalgesia.

  • Dosing and Efficacy Evaluation:

    • Allow 7-14 days for the development of neuropathic pain.

    • Administer N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide or vehicle to groups of CCI and sham-operated rats.

    • Conduct behavioral testing at various time points post-dosing to assess the analgesic effect.

Table 2: Example Dosing and Behavioral Testing Schedule for Efficacy Study

GroupTreatmentBehavioral Testing Time Points (post-dose)
1 (Sham + Vehicle)VehicleBaseline, 1, 2, 4, 6 hr
2 (CCI + Vehicle)VehicleBaseline, 1, 2, 4, 6 hr
3 (CCI + Compound)Low Dose (e.g., 10 mg/kg)Baseline, 1, 2, 4, 6 hr
4 (CCI + Compound)Mid Dose (e.g., 30 mg/kg)Baseline, 1, 2, 4, 6 hr
5 (CCI + Compound)High Dose (e.g., 100 mg/kg)Baseline, 1, 2, 4, 6 hr
6 (CCI + Positive Control)Gabapentin (e.g., 100 mg/kg)Baseline, 1, 2, 4, 6 hr

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for successful execution.

InVivo_Experimental_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Evaluation PK Pharmacokinetic Profiling (IV & PO Dosing) Tox Preliminary Toxicology (Dose Range-Finding) PK->Tox Inform Dosing CCI_Model Neuropathic Pain Model (Chronic Constriction Injury) Tox->CCI_Model Select Safe Doses Efficacy Analgesic Efficacy Testing (Mechanical & Thermal Endpoints) CCI_Model->Efficacy Test Compound

Caption: High-level overview of the in vivo experimental workflow.

Phase 3: Preliminary Safety and Mechanistic Insights

Following the initial efficacy studies, it is important to gather preliminary safety data and explore potential mechanisms of action.

In Vivo Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable effects of a compound on major physiological systems.[8] A modified Irwin test can provide a broad assessment of the compound's effects on behavior and autonomic function.

Protocol: Modified Irwin Test in Mice

  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer the compound at doses up to the MTD.

  • Observations: Systematically observe and score a range of behavioral and physiological parameters at different time points post-dose. This includes assessments of general appearance, behavior, neurological function, and autonomic function.

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any potential adverse effects.

Ex Vivo Tissue Analysis for Target Engagement

To gain insights into the potential mechanism of action, ex vivo analysis of relevant tissues can be performed to assess target engagement. Given the potential for this class of compounds to interact with CNS targets, brain tissue would be of primary interest.

Protocol: Ex Vivo Brain Tissue Analysis

  • Animal Model: Rats or mice.

  • Dosing: Administer a single effective dose of the compound.

  • Tissue Collection: At the time of peak effect (determined from the efficacy studies), euthanize the animals and collect the brain and spinal cord.

  • Analysis: Depending on the hypothesized target, various techniques can be employed, such as:

    • Receptor Occupancy Studies: Using radiolabeled ligands to determine if the compound binds to specific receptors.

    • Immunohistochemistry: To look for changes in the expression of proteins involved in pain signaling pathways (e.g., c-Fos as a marker of neuronal activation).

Visualizing a Potential Signaling Pathway

While the exact mechanism is unknown, a hypothetical pathway for a novel analgesic could involve modulation of descending inhibitory pain pathways.

Pain_Modulation_Pathway cluster_brain Brain cluster_spinal_cord Spinal Cord Dorsal Horn PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Excitatory Input DH_Neuron Projection Neuron RVM->DH_Neuron Descending Inhibition Brain_Higher_Centers Higher Brain Centers DH_Neuron->Brain_Higher_Centers Pain Perception Peripheral_Nociceptor Peripheral Nociceptor Peripheral_Nociceptor->DH_Neuron Nociceptive Input Compound N-(3-fluorophenyl)-4- phenylpiperidine-1-carboxamide Compound->PAG Modulation? Compound->RVM Modulation?

Caption: Hypothetical modulation of descending pain pathways.

Conclusion and Future Directions

The in vivo experimental design outlined in this document provides a robust framework for the initial characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. Successful completion of these studies will provide critical data on the compound's pharmacokinetic profile, analgesic efficacy in a relevant model of neuropathic pain, and preliminary safety. Positive results would warrant further investigation, including studies in other pain models, chronic dosing studies, and more in-depth mechanistic studies to identify the specific molecular target. This systematic approach will enable a data-driven decision on the continued development of this promising compound as a novel therapeutic for neuropathic pain.

References

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies? [Link]

  • PMC. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. [Link]

  • MDPI. In Vivo Assessment of Peripheral and Spinal Neuronal Activity in the PSNL Model: Insights into Neuropathic Pain Mechanisms. [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

Sources

Application

Application Notes and Protocols for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide belongs to a chemical class demonstrating significant therapeutic promise. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide belongs to a chemical class demonstrating significant therapeutic promise. While its direct biological target is the subject of ongoing investigation, structural similarities to known pharmacologically active agents strongly suggest its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme, sEH, is a critical regulator of endogenous signaling molecules, specifically the epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3][4] By inhibiting sEH, the degradation of EETs is prevented, thereby augmenting their beneficial effects. This mechanism of action has positioned sEH inhibitors as promising candidates for the treatment of hypertension, vascular inflammation, and pain.[1][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in cell-based assays to characterize its inhibitory effects on soluble epoxide hydrolase. The protocols detailed herein are designed to ensure scientific integrity through self-validating experimental design and are grounded in established methodologies.

Compound Handling and Preparation: Ensuring Experimental Reproducibility

Proper handling and preparation of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide are paramount for obtaining reliable and reproducible data.

Key Compound Information:

PropertyValueSource
CAS Number 866150-86-9[7]
Molecular Formula C₁₈H₁₉FN₂O[7]
Molecular Weight 298.35 g/mol [7]

Protocol for Stock Solution Preparation:

  • Initial Solubilization: Due to its chemical structure, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the primary stock in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

Primary Target Validation: Cell-Based Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The cornerstone of characterizing N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a robust cell-based assay to quantify its inhibitory effect on sEH. A fluorescence-based assay is a widely accepted and sensitive method for this purpose.[1][2][3]

Principle of the Assay:

This assay utilizes a non-fluorescent substrate that is hydrolyzed by intracellular sEH to a highly fluorescent product.[1] The increase in fluorescence is directly proportional to sEH activity. An inhibitor of sEH will reduce the rate of substrate hydrolysis, resulting in a lower fluorescence signal.

Experimental Workflow:

Caption: Workflow for the cell-based sEH inhibition assay.

Detailed Protocol:

Materials:

  • N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

  • Cell line with endogenous sEH expression (e.g., Huh-7, HepG2)[2]

  • sEH assay kit (containing a suitable fluorescent substrate like Epoxy Fluor 7 and a known sEH inhibitor for positive control, such as AUDA)[1][2]

  • 96-well black, clear-bottom microplate

  • Standard cell culture reagents (medium, fetal bovine serum, antibiotics)

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 330/465 nm[1]

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in cell culture medium. Also, prepare dilutions of a known sEH inhibitor as a positive control. Include a vehicle control (medium with the same final concentration of DMSO as the compound wells).

  • Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound, positive control, or vehicle. Incubate for a predetermined time (e.g., 30 minutes to 1 hour) to allow for cell penetration.

  • Substrate Addition: Prepare the fluorescent sEH substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the rates to the vehicle control (representing 100% sEH activity).

    • Plot the percentage of sEH inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of sEH activity) by fitting the data to a four-parameter logistic equation.

Expected Data Representation:

Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.8
1025.6 ± 3.5
10048.9 ± 4.1
100085.3 ± 2.9
1000098.1 ± 1.2

Secondary Assay: Assessing Downstream Effects on Inflammatory Pathways

Inhibition of sEH is expected to lead to an increase in the levels of anti-inflammatory EETs. This, in turn, can suppress inflammatory responses. A common method to assess this is to measure the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Signaling Pathway Overview:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs CYP450 sEH sEH EETs->sEH NFkB NFkB EETs->NFkB Inhibits DHETs DHETs sEH->DHETs Hydrolysis Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory Cytokines Promotes Transcription

Caption: Simplified signaling pathway of sEH in inflammation.

Protocol for Cytokine Release Assay:

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 24- or 48-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells (excluding the negative control) to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 4-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the chosen cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration against the concentration of the test compound. A dose-dependent decrease in cytokine production would indicate a functional anti-inflammatory effect consistent with sEH inhibition.

Orthogonal Assay: Assessing Cellular Viability and Cytotoxicity

It is imperative to ensure that the observed inhibitory effects are not a consequence of cytotoxicity. A standard cell viability assay should be run in parallel with the functional assays.

Protocol for MTT or Resazurin-Based Viability Assay:

  • Cell Seeding and Treatment: Seed the same cell line used in the primary assay at the same density. Treat the cells with the same concentration range of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide used in the functional assays.

  • Incubation: Incubate for the same duration as the longest functional assay.

  • Reagent Addition: Add the MTT or resazurin reagent to the wells and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence, respectively, using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The compound should ideally show minimal to no cytotoxicity at concentrations where it exhibits significant sEH inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a putative soluble epoxide hydrolase inhibitor. The described cell-based assays offer a robust system for determining its potency, mechanism of action, and potential as a modulator of inflammatory pathways. Further investigations could involve profiling the compound against a broader panel of hydrolases to confirm its selectivity and utilizing more complex co-culture or 3D cell models to better recapitulate in vivo conditions. The data generated from these assays will be instrumental in guiding the progression of this compound in the drug discovery pipeline.

References

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • Batchu, S. N., et al. (2012). Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... ResearchGate. [Link]

  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC. [Link]

  • Gless, R. C., et al. (2015). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. ACS Publications. [Link]

  • Svendsen, S. W., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]

  • Wagner, K. M., et al. (2017). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. eScholarship. [Link]

  • Tsuruoka, Y., et al. (2007). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • Kim, I. H., et al. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. [Link]

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Method

Introduction: The Piperidine Moiety and the Amide Bond Challenge

An in-depth guide to the strategic selection and application of amide coupling techniques for piperidine-based compounds, tailored for researchers, scientists, and drug development professionals. The piperidine ring is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic selection and application of amide coupling techniques for piperidine-based compounds, tailored for researchers, scientists, and drug development professionals.

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its three-dimensional, saturated scaffold is ideal for exploring structure-activity relationships, offering a basic nitrogen center that is often crucial for target engagement. The formation of an amide bond involving the piperidine nitrogen is one of the most frequently performed transformations in the synthesis of these compounds.[3]

However, coupling a carboxylic acid with a piperidine, a secondary amine, is not always trivial. The reaction is often complicated by steric hindrance, the basicity of the piperidine nitrogen, and the potential for side reactions that can compromise yield, purity, and stereochemical integrity.[4][5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mechanistic principles, strategic reagent selection, and field-proven protocols to navigate the complexities of piperidine amide coupling. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize these critical reactions.

I. Core Challenges in Piperidine Acylation

A successful coupling strategy begins with a clear understanding of the potential hurdles. For piperidine-based compounds, these challenges primarily stem from two interconnected properties: steric bulk and the dual nature of the nitrogen atom.

  • Steric Hindrance: The piperidine ring, especially when substituted at the α-positions (C2 and C6), can create significant steric congestion around the nitrogen nucleophile.[6] This bulk can slow down the rate of reaction, requiring more forceful activation conditions or more reactive coupling reagents.[5][7] Computational studies have shown that the conformation of the piperidine ring, particularly the axial or equatorial position of α-substituents, plays a critical role in dictating reactivity.[2][6]

  • Nucleophilicity vs. Basicity: The piperidine nitrogen is a potent nucleophile, which is necessary for attacking the activated carboxylic acid. However, it is also a relatively strong, non-aromatic base (pKa of piperidinium is ~11.1).[4] This basicity can catalyze undesirable side reactions, most notably the epimerization of chiral centers alpha to the carboxylic acid carbonyl.[4] Careful selection of an appropriate external base is therefore crucial to facilitate the coupling without promoting racemization.[4][8]

  • Common Side Reactions:

    • Epimerization: For chiral carboxylic acids, the abstraction of the α-proton by a base can lead to enolization and subsequent loss of stereochemical integrity. This is a major concern, and the choice of coupling reagent, additive, and base is paramount to its suppression.[4]

    • Guanidinylation: Uronium/aminium-based reagents like HATU or HBTU can react with the amine nucleophile (the piperidine) to form an inactive guanidinium byproduct, effectively capping the amine and halting the desired reaction.[4][9] This is particularly problematic when the coupling is sluggish and an excess of the coupling reagent is used.

    • Dimerization/Oligomerization: If the molecule being coupled is a piperidine-carboxylic acid with an unprotected N-H group, it can react with another activated molecule of itself, leading to dimers or oligomers.[4] Protecting the piperidine nitrogen is a common strategy to prevent this.[4]

    • Byproduct Formation from Deprotection: In solid-phase peptide synthesis (SPPS), the piperidine used for Fmoc deprotection can sometimes participate in side reactions, such as forming 3-(1-piperidinyl)alanine adducts from dehydroalanine intermediates.[9]

II. Strategic Selection of Coupling Reagents

The modern synthetic chemist has a vast arsenal of coupling reagents. The optimal choice depends on the specific substrates, scale, cost, and potential for side reactions. They are broadly categorized based on their activating mechanism.

A. Carbodiimides (e.g., EDC, DCC)

Carbodiimides are classic and cost-effective coupling reagents. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

  • Mechanism: The carboxylic acid adds to the carbodiimide, which is then attacked by the amine. However, this intermediate is unstable and prone to racemization.

  • Key Features:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Highly popular due to its water solubility. The urea byproduct can be easily removed with a simple aqueous wash.[10][11]

    • DCC (Dicyclohexylcarbodiimide): Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration.[12] This makes it unsuitable for solid-phase synthesis.

  • The Role of Additives (HOBt, HOAt, OxymaPure): To mitigate racemization and improve efficiency, carbodiimides are almost always used with nucleophilic additives.[13] These additives trap the O-acylisourea intermediate to form a more stable but still highly reactive active ester, which is less prone to epimerization.[14] Reagents incorporating 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are known to be particularly effective at suppressing racemization.[12]

B. Uronium/Aminium Salts (e.g., HATU, HBTU, COMU)

These are among the most efficient and rapid coupling reagents available, making them a first choice for challenging couplings.[15]

  • Mechanism: These reagents are pre-formed salts that react with the carboxylate to generate highly reactive HOAt or HOBt active esters.

  • Key Features:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings due to its high reactivity and exceptional ability to suppress epimerization.[4][12][15]

    • HBTU/HCTU: Effective and widely used, but generally considered slightly less reactive and efficient at suppressing racemization compared to HATU.

    • COMU: A third-generation uronium salt based on OxymaPure. It offers high efficiency, reduced epimerization risk, and a better safety profile compared to benzotriazole-based reagents.[4][12]

C. Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts are another class of highly reactive reagents, particularly useful for sterically hindered substrates.

  • Mechanism: Similar to uronium salts, they react with the carboxylate to form active esters.

  • Key Advantage: A crucial advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[13] This completely avoids the guanidinylation side reaction observed with uronium salts, making them a safer choice when an excess of coupling reagent may be required.[4]

D. Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic anhydride that has gained significant traction, especially in industrial and large-scale synthesis.[16]

  • Mechanism: It acts as a powerful dehydrating agent, forming a mixed anhydride with the carboxylic acid.

  • Key Features:

    • Green Chemistry: The byproducts are water-soluble phosphonic acids, which are easily removed by aqueous extraction, simplifying purification.[4][8][17]

    • Low Epimerization: T3P® is very effective at preventing racemization, particularly when used with pyridine as the base.[8][16]

    • Versatility: It is effective for a broad range of substrates and is known to succeed where other common reagents like HATU or EDC/HOBt have failed.[18]

Comparative Summary of Coupling Reagents
Reagent ClassExamplesReactivityEpimerization RiskKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCCModerateHigh (without additive)Cost-effective; EDC byproducts are water-solubleDCC byproducts are insoluble; requires additive
Uronium Salts HATU, HBTU, COMUVery HighVery Low (especially HATU)Fast reactions; highly efficient for hindered casesCan cause amine guanidinylation; higher cost
Phosphonium Salts PyBOP, PyAOPVery HighLowNo guanidinylation side reaction; good for hindered aminesHigher cost; phosphorus byproducts
Phosphonic Anhydride T3P®HighVery LowWater-soluble byproducts; excellent for scale-up; low toxicityCan be viscous; requires slightly larger excess

III. Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Workflow Overview: Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Reaction Monitoring cluster_workup 4. Workup & Purification cluster_product 5. Final Product prep Dissolve Carboxylic Acid (1.0 eq) & Piperidine Amine (1.0-1.2 eq) in anhydrous solvent (e.g., DMF, DCM) act Cool to 0 °C Add Coupling Reagent (e.g., HATU) Add Base (e.g., DIPEA) Stir 0 °C to RT prep->act Under N2 mon Monitor progress by TLC or LC-MS (Typically 2-18 hours) act->mon work Aqueous Workup (Quench, extract, wash) Dry, Concentrate & Purify (e.g., Column Chromatography) mon->work prod Final Amide Product work->prod

Caption: A typical workflow for amide bond formation.[4][11]

Protocol 1: High-Efficiency Coupling for Hindered Substrates using HATU

This method is the preferred choice for sterically demanding carboxylic acids or piperidines, where other reagents may fail, and minimizing epimerization is critical.[4][15]

Materials:

  • Piperidine derivative (1.0 - 1.2 equivalents)

  • Carboxylic acid (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a dry, argon-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at 0 °C for 5-15 minutes. This allows for the formation of the highly reactive HOAt active ester.

  • Amine Addition: Add the piperidine component (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[4][15]

Protocol 2: Scalable & Green Coupling using T3P®

This protocol is ideal for larger-scale synthesis where ease of workup and avoidance of toxic byproducts are priorities. The water-soluble nature of the phosphonic acid byproducts makes purification straightforward.[16][18]

Materials:

  • Piperidine derivative (1.0 equivalent)

  • Carboxylic acid (1.0 equivalent)

  • T3P® (50% solution in EtOAc or DCM, 1.5 - 2.0 equivalents)

  • Pyridine or DIPEA (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), the piperidine amine (1.0 eq), and the base (Pyridine or DIPEA, 3.0 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or EtOAc (approx. 10 volumes).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the T3P® solution (1.5-2.0 eq) dropwise over 30 minutes. A slow addition is important to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).

  • Workup: Dilute the reaction mixture with additional DCM or EtOAc. Wash successively with 10% aqueous citric acid, water, saturated aqueous NaHCO₃ solution, and brine. The acidic and basic washes effectively remove the phosphonic acid byproducts and excess base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[8][16]

Protocol 3: General Purpose Coupling with EDC/OxymaPure

This is a robust and cost-effective method for less-hindered piperidines. Using OxymaPure as an additive instead of the traditional HOBt offers superior performance in suppressing epimerization and a better safety profile.[4]

Materials:

  • Piperidine derivative (1.1 equivalents)

  • Carboxylic acid (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • OxymaPure (1.2 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF or CH₃CN

  • Standard workup and purification reagents

Procedure:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), piperidine amine (1.1 eq), and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DMF or CH₃CN. Add the base (DIPEA, 2.0-3.0 eq).

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to remove the bulk of the solvent. Redissolve the residue in Ethyl Acetate or DCM. Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4][19]

IV. Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving them efficiently.

G start Problem: Low Amide Yield q1 Are Starting Materials Consumed? start->q1 cause1 Cause: Inefficient Activation q1->cause1 No cause2 Cause: Side Reaction(s) q1->cause2 Yes sol1 Solution: - Check Reagent Quality & Anhydrousness - Use Stronger Reagent (e.g., HATU) - Check Base Stoichiometry cause1->sol1 q2 Is Amine Consumed Faster than Acid? cause2->q2 cause3 Guanidinylation by Uronium Reagent q2->cause3 Yes cause4 Other Issues: - Dimerization (if Piperidine N-H) - Epimerization q2->cause4 No sol3 Solution: - Use Phosphonium Reagent (e.g., PyBOP) - Use Stoichiometric Uronium Reagent cause3->sol3 sol4 Solution: - Protect Piperidine N-H - Use Epimerization-Suppressing  Reagents (HATU, T3P) - Lower Temperature cause4->sol4

Caption: A decision tree for troubleshooting common issues.[4]

Problem: Low or No Yield, Starting Materials Remain

  • Possible Cause 1: Ineffective Carboxylic Acid Activation. The coupling reagent may be old, hydrolyzed, or not potent enough for your specific substrate. Water is the enemy of amide coupling; it will rapidly quench the activated intermediate.

  • Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Use high-purity, anhydrous solvents. For particularly stubborn couplings, switch to a more powerful reagent like HATU or COMU.[4]

  • Possible Cause 2: Insufficient Base. Many coupling reactions, especially those with uronium salts, require a sufficient amount of base to neutralize the acid formed during the reaction and to deprotonate the initial carboxylic acid.

  • Solution: Ensure you are using the correct stoichiometry of base. For HATU, at least 2 equivalents are typically required.[4]

Problem: Starting Materials Consumed, but Desired Amide Yield is Low

  • Possible Cause 1: Guanidinylation of the Piperidine. If you are using a uronium reagent like HBTU or HATU, it can react with your piperidine, rendering it inactive.

  • Solution: Use the coupling reagent in stoichiometric amounts (e.g., 1.05-1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[4]

  • Possible Cause 2: Epimerization. If your product is a hard-to-separate mixture of diastereomers, epimerization is likely the culprit.

  • Solution: Use reagents known to suppress epimerization like HATU or T3P®. Perform the reaction at a lower temperature (e.g., starting at 0 °C) and use a non-nucleophilic, sterically hindered base like DIPEA or collidine.[4][8]

V. Conclusion

The successful formation of an amide bond with a piperidine substrate is a testament to careful planning and a mechanistic understanding of the reaction. While powerful reagents like HATU can solve many challenging cases, a thoughtful consideration of factors like steric hindrance, potential side reactions, cost, and scale is essential for developing a truly robust and optimized process. By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the nuances of piperidine acylation, accelerating the synthesis of these vital chemical entities.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
  • Emerging methods in amide- and peptide-bond form
  • Optimizing amide bond formation for piperidine carboxylic acids.Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.Benchchem.
  • Derivatization of Piperidine Compounds for Improved Detection: Applic
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.PMC - NIH.
  • Acid-Amine Coupling using T3P.Organic Synthesis.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.PMC.
  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent.PMC.
  • Understanding T3P®
  • Catalytic direct amide/peptide bond formation from carboxylic acids.
  • Tips and tricks for difficult amide bond form
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
  • Coupling Reagents.Aapptec Peptides.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.Organic Chemistry Portal.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Researcher's Guide to Peptide Coupling Reagents: A Compar
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • EDC-HOBt Amide coupling workup help.Reddit.
  • Amine to Amide (EDC + HOBt).Common Organic Chemistry.
  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.Royal Society of Chemistry.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

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Application

Application Note: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in Endocannabinoid System Modulation and Neuroscience Research

Executive Summary & Pharmacological Context The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that profoundly influences synaptic plasticity, neuroinflammation, and nociception. The two primary end...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that profoundly influences synaptic plasticity, neuroinflammation, and nociception. The two primary endocannabinoids—anandamide (AEA) and 2-arachidonoylglycerol (2-AG)—are tightly regulated by their respective degrading enzymes: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a specialized pharmacological tool utilized in neuroscience to probe these degradation pathways. By inhibiting the enzymatic breakdown of AEA and 2-AG, this compound amplifies endocannabinoid tone in a site- and event-specific manner. This approach avoids the systemic psychotropic liabilities and receptor desensitization typically associated with direct Cannabinoid Type 1 (CB1) receptor agonists .

Mechanistic Rationale: The Piperidine-1-Carboxamide Chemotype

As a Senior Application Scientist, it is critical to understand why specific chemotypes are selected for neuropharmacological assays. Historically, early FAAH and MAGL inhibitors relied on fluorophosphonate or carbamate scaffolds, which occasionally exhibited off-target reactivity with other serine hydrolases.

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide utilizes a highly optimized urea (piperidine-1-carboxamide) scaffold .

  • The Causality of the Core: The urea moiety acts as a pseudo-substrate. The carbonyl carbon is attacked by the catalytic serine (Ser241 in FAAH, Ser122 in MAGL), forming a highly stable, slowly reversible or irreversible carbamylated enzyme intermediate.

  • The Causality of the Substituents: The 4-phenylpiperidine core perfectly mimics the hydrophobic arachidonoyl tail of endogenous lipid substrates. Simultaneously, the 3-fluorophenyl group enhances binding affinity within the cytosolic port of the enzyme through halogen bonding and π−π stacking. This structural design results in high potency and improved selectivity over off-target lipases, preventing the disruption of broader lipid networks .

Pathway Visualization

ECS_Pathway Lipids Membrane Phospholipids Synthesis Biosynthesis (NAPE-PLD / DAGL) Lipids->Synthesis Endocannabinoids Endocannabinoids (AEA / 2-AG) Synthesis->Endocannabinoids CB1R CB1 Receptor Activation Endocannabinoids->CB1R Activates Degradation Degradation (FAAH / MAGL) Endocannabinoids->Degradation Hydrolyzed by Neuroeffects Neuroprotection & Synaptic Plasticity CB1R->Neuroeffects Metabolites Inactive Metabolites (AA) Degradation->Metabolites Inhibitor N-(3-fluorophenyl)-4-phenylpiperidine- 1-carboxamide Inhibitor->Degradation Inhibits

Fig 1: Modulation of the Endocannabinoid Signaling Pathway via FAAH/MAGL Inhibition.

Quantitative Data Summary

To facilitate experimental design, the physicochemical and representative pharmacological parameters of this compound class are summarized below.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 298.35 g/mol Excellent membrane permeability; easily crosses the Blood-Brain Barrier (BBB).
cLogP (Lipophilicity) ~3.8Requires DMSO or lipid vehicles (e.g., Tween-80/Tocrisolve) for aqueous assay buffers.
Target Enzymes FAAH / MAGLDual/selective modulation depending on concentration gradients.
Mechanism of Action Pseudo-covalent inhibitionRequires pre-incubation in in vitro assays to reach binding equilibrium.
Typical IC 50​ Range 10 nM – 500 nMHighly potent; working concentrations in slice electrophysiology typically 1–5 µM.

Experimental Methodologies

Protocol A: In Vitro Fluorogenic Enzymatic Profiling

Objective: Determine the inhibitory potency and binding kinetics of the compound against recombinant serine hydrolases. System Validation: This protocol is self-validating by incorporating a time-dependent kinetic readout and a reference inhibitor control to ensure enzyme viability.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% fatty acid-free BSA. Causality: BSA is mandatory to prevent the highly lipophilic compound and substrates from adhering to the plastic walls of the microtiter plate.

  • Enzyme Preparation: Dilute recombinant human FAAH or MAGL into the assay buffer to a final concentration of 0.5 nM.

  • Compound Pre-incubation (Critical Step): Add N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (serial dilutions from 1 nM to 10 µM). Incubate at 37°C for 30 minutes. Causality: Because urea-based inhibitors form a pseudo-covalent bond, inhibition is time-dependent. Skipping pre-incubation will falsely underestimate the compound's potency.

  • Substrate Addition: Initiate the reaction by adding 2 µM of a fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 30 minutes.

  • Self-Validation: Run parallel wells with a vehicle control (0.1% DMSO) and a known reference inhibitor (e.g., URB597). The vehicle must show a linear increase in fluorescence, while the reference must show complete flattening of the curve.

Protocol B: Ex Vivo Synaptic Plasticity (DSI) Assay

Objective: Measure the functional enhancement of Depolarization-Induced Suppression of Inhibition (DSI) in acute brain slices. System Validation: This protocol uses a pharmacological rescue strategy to prove that the observed electrophysiological changes are strictly mediated by the endocannabinoid system.

  • Slice Preparation: Prepare 300 µm acute hippocampal or cerebellar slices from rodent models using an ice-cold, sucrose-based cutting solution to preserve neuronal viability.

  • Compound Perfusion: Transfer slices to a recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF). Introduce 1–5 µM of the compound into the aCSF. Causality: Allow at least 45 minutes of perfusion. The high lipophilicity of the compound means it takes time to penetrate the deep tissue layers of the slice and fully inhibit intracellular FAAH/MAGL.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on target neurons (e.g., CA1 pyramidal cells). Hold the membrane potential at -70 mV and record spontaneous or evoked Inhibitory Postsynaptic Currents (IPSCs).

  • DSI Induction: Apply a brief depolarizing voltage step (e.g., to 0 mV for 1–3 seconds). This triggers calcium influx and the on-demand synthesis/release of endocannabinoids, which travel retrogradely to suppress presynaptic GABA release (visible as a transient drop in IPSC amplitude).

  • Data Analysis: In the presence of the inhibitor, the duration and amplitude of the DSI will be significantly prolonged due to the blocked degradation of the endocannabinoids.

  • Self-Validation (Pharmacological Rescue): To prove the prolonged DSI is not an artifact of off-target ion channel modulation, wash in aCSF containing the compound plus 1 µM Rimonabant (a CB1 receptor inverse agonist). The complete abolition of the DSI confirms the effect is strictly CB1-dependent.

Workflow Visualization

Workflow Prep Brain Slice Preparation Incubation Compound Incubation Prep->Incubation Stimulation Depolarization Protocol Incubation->Stimulation Recording Patch-Clamp Recording Stimulation->Recording Analysis DSI Quantification Recording->Analysis

Fig 2: Ex vivo electrophysiology workflow for assessing ECS-mediated synaptic plasticity.

References

  • Kano, M., Ohno-Shosaku, T., Hashimotodani, Y., Uchigashima, M., & Watanabe, M. (2009). "Endocannabinoid-Mediated Control of Synaptic Transmission." Physiological Reviews. Available at:[Link]

  • Cravatt, B. F., & Lichtman, A. H. (2003). "Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system." Current Opinion in Chemical Biology. Available at:[Link]

  • Nomura, D. K., Long, J. Z., Niessen, S., Hoover, H. S., Ng, S.-W., & Cravatt, B. F. (2010). "Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis." Cell. Available at:[Link]

Method

Application Notes and Protocols for the Characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a Putative 5-HT2A Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Novel Candidate for 5-HT2A Receptor Research The serotonin 2A (5-HT2A) receptor,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Candidate for 5-HT2A Receptor Research

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gq/G11 signaling pathways, is a key modulator of a vast array of physiological and pathological processes.[1] Its high expression in the central nervous system, particularly in cortical regions, implicates it in cognitive functions, mood regulation, and perception.[2] Dysregulation of 5-HT2A receptor signaling is associated with various neuropsychiatric disorders, including schizophrenia, depression, and anxiety, making it a critical target for drug discovery.[2][3] The study of novel ligands for the 5-HT2A receptor is paramount for developing more selective and effective therapeutics.

This document provides a detailed guide for the characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide , a novel chemical entity with a structural resemblance to known 5-HT2A receptor antagonists. While specific pharmacological data for this compound is not yet publicly available, its 4-phenylpiperidine core is a well-established scaffold for high-affinity 5-HT2A ligands.[2][4][5] This guide will, therefore, provide a comprehensive framework and detailed protocols for researchers to elucidate the binding affinity, functional activity, and selectivity profile of this promising compound. We will proceed under the hypothesis, based on structure-activity relationships (SAR) of similar molecules, that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is likely a 5-HT2A receptor antagonist.[2][4][5]

The 5-HT2A Receptor: A Complex Signaling Hub

The 5-HT2A receptor primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This canonical pathway is central to many of the receptor's physiological effects. However, the 5-HT2A receptor is also capable of engaging in non-canonical signaling, such as the activation of phospholipase A2 and subsequent arachidonic acid release, and can exhibit functional selectivity, where different ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways.[7]

Diagram of the 5-HT2A Receptor Signaling Pathway

5-HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2A 5-HT2A Receptor Gq Gq/11 5-HT2A->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Releases Downstream Downstream Cellular Effects Ca2+->Downstream PKC->Downstream Agonist 5-HT or Agonist Agonist->5-HT2A Activates Antagonist N-(3-fluorophenyl)- 4-phenylpiperidine- 1-carboxamide (Putative Antagonist) Antagonist->5-HT2A Blocks

Caption: Putative antagonist action on the 5-HT2A Gq signaling pathway.

Physicochemical Properties and Handling

PropertyValue (Predicted/Available)Source
CAS Number 866150-86-9[ChemScene][8]
Molecular Formula C₁₈H₁₉FN₂O[ChemScene][8]
Molecular Weight 298.35 g/mol [ChemScene][8]
Appearance Solid (predicted)-
Solubility Soluble in DMSO and ethanol (predicted)-
Storage Store at -20°C for long-term stability. Protect from light.General laboratory practice

Safety and Handling:

As with any novel chemical compound, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, it is recommended to consult the supplier's Safety Data Sheet (SDS).

Experimental Protocols

The following protocols provide a step-by-step guide to characterize the interaction of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide with the human 5-HT2A receptor.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled 5-HT2A receptor antagonist, such as [³H]ketanserin.[9]

Materials:

  • Test Compound: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol)

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[10]

  • Non-specific Binding Ligand: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA.

  • 96-well microplates

  • Filtration apparatus (cell harvester) and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Ligands, Membranes) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Plate_Setup Add_Components Add Components: 1. Buffer 2. Test Compound/NSB Ligand 3. Radioligand 4. Cell Membranes Plate_Setup->Add_Components Incubate Incubate (e.g., 60 min at 25°C) Add_Components->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Dry_Filters Dry Filters Wash->Dry_Filters Add_Scintillant Add Scintillation Cocktail Dry_Filters->Add_Scintillant Count_Radioactivity Count Radioactivity (Liquid Scintillation Counter) Add_Scintillant->Count_Radioactivity Analyze_Data Data Analysis (IC50 and Ki Calculation) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%.

    • Prepare solutions of [³H]ketanserin and the non-specific binding ligand in assay buffer. The concentration of [³H]ketanserin should be close to its Kd value for the 5-HT2A receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]ketanserin, and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, non-specific binding ligand (e.g., 10 µM mianserin), [³H]ketanserin, and cell membranes.

    • Competition Binding: Add assay buffer, varying concentrations of the test compound, [³H]ketanserin, and cell membranes.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol will determine the functional activity of the test compound (i.e., whether it acts as an antagonist) by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.[11]

Materials:

  • Test Compound: N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

  • Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist (e.g., α-methyl-5-HT).

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2A expressing cells under standard conditions.

    • Plate the cells in black, clear-bottom microplates and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition (Antagonist Mode):

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compound (or vehicle control) to the wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium response.

    • Plot the peak fluorescence response (or the area under the curve) against the logarithm of the test compound concentration.

    • Determine the IC50 value of the test compound for the inhibition of the agonist-induced response using non-linear regression.

    • To further characterize the antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. This will allow for the determination of the pA2 value, which is a measure of the antagonist's potency.[12][13][14]

Workflow Diagram: Calcium Mobilization Assay (Antagonist Mode)

Calcium_Assay_Workflow Start Start Plate_Cells Plate 5-HT2A Expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium- Sensitive Fluorescent Dye Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Antagonist Add Test Compound (Putative Antagonist) and Incubate Wash_Cells->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence (Plate Reader) Add_Antagonist->Measure_Baseline Inject_Agonist Inject 5-HT2A Agonist (e.g., 5-HT) Measure_Baseline->Inject_Agonist Measure_Response Kinetically Measure Fluorescence Change Inject_Agonist->Measure_Response Analyze_Data Data Analysis (IC50 / pA2 Calculation) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining functional antagonist activity via calcium mobilization.

Expected Outcomes and Interpretation

Based on the SAR of related 4-phenylpiperidine derivatives, it is anticipated that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide will exhibit significant affinity for the 5-HT2A receptor, likely in the nanomolar range.[2][15][16] In functional assays, the compound is expected to show little to no intrinsic agonist activity and should competitively inhibit the response to a 5-HT2A agonist. A successful characterization will yield a Ki value from the binding assay and an IC50 or pA2 value from the functional assay, providing a comprehensive in vitro pharmacological profile of the compound. Further studies would be required to determine its selectivity against other neurotransmitter receptors and its in vivo efficacy.

Conclusion

This guide provides a robust framework for the initial characterization of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a novel ligand for the 5-HT2A receptor. By following these detailed protocols, researchers can elucidate its binding and functional properties, thereby contributing valuable knowledge to the field of serotonergic drug discovery. The insights gained from these studies will be instrumental in determining the potential of this compound as a research tool or a therapeutic lead.

References

  • J. Neurochem. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]

  • PubMed. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. [Link]

  • PubMed. (2002). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. [Link]

  • ACS Publications. (2001). New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. [Link]

  • TW. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • ACS Publications. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. [Link]

  • PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. [Link]

  • PMC. (n.d.). pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM. [Link]

  • PMC. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

  • ACS Publications. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • ResearchGate. (n.d.). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. [Link]

  • Slideshare. (n.d.). Pa2 determination. [Link]

  • PubMed. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. [Link]

  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • YouTube. (2025). What Is pA2 and Why Does It Matter?. [Link]

  • PubMed. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. [Link]

  • Frontiers. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]

  • NextSDS. (n.d.). N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride. [Link]

  • University of Nottingham Repository. (n.d.). Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. [Link]

  • Semantic Scholar. (1978). How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated?. [Link]

  • MDPI. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

Application

Application Note: Derivatization Strategies for Piperidine Compounds in Advanced Analytical Workflows

Executive Summary Piperidine and its substituted derivatives are ubiquitous secondary amine motifs found in a vast array of pharmaceuticals (e.g., donepezil, raloxifene), natural alkaloids, and illicit substances (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine and its substituted derivatives are ubiquitous secondary amine motifs found in a vast array of pharmaceuticals (e.g., donepezil, raloxifene), natural alkaloids, and illicit substances (e.g., fentanyl precursors, PCP analogs)[1][2]. Despite their critical importance in drug development and forensic toxicology, native piperidines present severe analytical challenges. Their high polarity and basicity lead to secondary interactions with silanol groups on chromatographic columns, causing severe peak tailing. Furthermore, their low volatility hinders gas chromatography (GC), and the lack of a native chromophore or fluorophore severely limits ultraviolet (UV) and fluorescence (FLD) detection[1].

Chemical derivatization overcomes these limitations by masking the polar secondary amine. This application note provides field-validated protocols and mechanistic rationales for the derivatization of piperidine compounds, transforming them into highly detectable, chromatographically well-behaved analytes for GC-MS, LC-MS, and HPLC-FLD platforms.

Mechanistic Rationale & Strategy Selection

As analytical scientists, we do not select derivatization reagents arbitrarily; the choice is dictated by the physicochemical demands of the target instrument and the biological matrix.

The GC-MS Paradigm: Fluorinated Acylation

For Gas Chromatography-Mass Spectrometry (GC-MS), the primary goals are to increase vapor pressure and enhance ionization efficiency. Reagents like Trifluoroacetic anhydride (TFAA) and Pentafluoropropionic anhydride (PFPA) are the gold standards[2][3].

  • Causality: These anhydrides undergo nucleophilic acyl substitution with the piperidine nitrogen, replacing the polar N-H bond with a fluorinated acyl group. This completely eliminates hydrogen bonding, drastically increasing volatility[2].

  • Mass Spectrometry Advantage: Why choose PFPA over TFAA? PFPA adds a larger fluorinated mass, pushing the diagnostic fragment ions to higher m/z values (e.g., m/z 277 for PFPA-derivatized norfentanyl)[4]. This moves the target ions out of the low-mass background noise typically seen in complex biological matrices, drastically improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Quantitation (LOQ) to as low as 0.3 ng/mL[4].

The LC-MS & HPLC-FLD Paradigm: Dansylation

For Liquid Chromatography, volatility is irrelevant, but ionization efficiency (for MS) and optical activity (for FLD) are paramount. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the premier reagent for this purpose[5][6].

  • Causality: Dansyl chloride reacts selectively with the secondary amine of piperidine under mildly basic conditions to form a highly stable sulfonamide[5]. The resulting derivative contains a strongly fluorescent naphthalene ring (Ex ~340 nm, Em ~520 nm) and a dimethylamino group that acts as a powerful proton acceptor. This dual-function tag not only enables ultra-sensitive fluorescence detection (down to 0.05 µg/Media) but also exponentially increases positive electrospray ionization (ESI+) efficiency in LC-MS workflows[1][5].

Experimental Protocols

Protocol A: Pre-Column Dansylation for HPLC-FLD / LC-MS

Self-Validating Principle: This reaction requires a strict pH balance. If the pH drops below 8.5, the piperidine amine protonates and loses nucleophilicity; if it exceeds 10.5, the dansyl chloride rapidly hydrolyzes into non-reactive dansyl acid. The inclusion of an ammonium hydroxide quenching step ensures no unreacted reagent interferes with the chromatogram, acting as an internal quality control check[1].

Reagents:

  • Dansyl chloride solution (10 mg/mL in anhydrous acetone)[1].

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[1].

  • Ammonium hydroxide (0.1 M) for quenching[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the piperidine-containing sample in acetonitrile or water. For biological matrices, perform a standard protein precipitation first.

  • Buffering: Transfer 100 µL of the sample to a microcentrifuge tube. Add 100 µL of the carbonate/bicarbonate buffer (pH 9.8) and vortex thoroughly[1]. (Validation Check: Spot-check the mixture with micro-pH paper to ensure pH ≥ 9.0).

  • Derivatization: Add 100 µL of the dansyl chloride solution. Cap tightly and vortex for 10 seconds[1].

  • Incubation: Incubate the mixture in the dark at 40–60°C for 30–45 minutes. (Note: Darkness is mandatory to prevent photodegradation of the fluorophore).

  • Quenching: Add 20 µL of ammonium hydroxide to consume excess dansyl chloride. Vortex and incubate at room temperature for 5 minutes[1].

  • Analysis: Filter through a 0.22 µm PTFE syringe filter. Inject 5–10 µL into the HPLC-FLD or LC-MS (Positive ESI mode)[1][5].

DansylationWorkflow Step1 Piperidine Sample (Aqueous/Biological) Step2 Add Carbonate Buffer (pH 9.8) Step1->Step2 Adjust pH Step3 Add Dansyl Chloride (in Acetone) Step2->Step3 Reagent Step4 Incubate 40-60°C (Dark, 30-45 min) Step3->Step4 React Step5 Quench Reaction (Ammonium Hydroxide) Step4->Step5 Stop Step6 HPLC-FLD / LC-MS Analysis Step5->Step6 Inject

Workflow for the pre-column dansylation of piperidine compounds for LC-MS/FLD analysis.

Protocol B: Fluorinated Acylation (TFAA/PFPA) for GC-MS

Self-Validating Principle: Anhydrides react violently with water, which competitively hydrolyzes the reagent into highly corrosive acidic byproducts (e.g., trifluoroacetic acid), destroying the GC column phase. Absolute dryness prior to reagent addition is the critical validation checkpoint[2][3].

Reagents:

  • Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) (Analytical grade, anhydrous)[1][2].

  • Ethyl acetate (Anhydrous)[1].

Step-by-Step Methodology:

  • Drying: Transfer the extracted piperidine sample into a glass reaction vial. Evaporate completely to dryness under a gentle stream of nitrogen at 40–50°C[2][3].

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA (or PFPA) to the dry residue[1][3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate at 70°C for 30 minutes to drive the nucleophilic acyl substitution to completion[1][2].

  • Evaporation (Crucial Step): Remove the vial, cool to room temperature, and evaporate the mixture to absolute dryness under nitrogen. Causality: This removes excess unreacted anhydride and corrosive acidic byproducts that would otherwise degrade the GC column[4].

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate[1][2].

  • Analysis: Inject 1 µL into the GC-MS operating in EI or SIM mode. Target unique high-mass fragments[4].

AcylationLogic cluster_0 Reactants cluster_1 Products N1 Piperidine (2° Amine) High Polarity N3 Nucleophilic Acyl Substitution (70°C) N1->N3 N2 TFAA / PFPA (Fluorinated Anhydride) N2->N3 N4 Acylated Piperidine High Volatility & Stability N3->N4 N5 Acidic Byproduct (Evaporated) N3->N5 N6 GC-MS Analysis (EI / SIM Mode) N4->N6

Mechanistic logic and workflow for the fluorinated acylation of piperidines prior to GC-MS.

Quantitative Data & Method Comparison

The following table summarizes the quantitative improvements and strategic advantages achieved through the derivatization of piperidine compounds across different analytical platforms.

Derivatization StrategyReagent UsedTarget Analytical PlatformPrimary Analytical AdvantageTypical Limit of Detection (LOD)
Native (None) N/ALC-MS / GC-FIDBaseline reference; prone to severe peak tailing.10 – 50 µg/mL
Dansylation Dansyl ChlorideHPLC-FLD / LC-MSIntroduces strong fluorophore; massive boost to ESI+ ionization efficiency.0.05 µg/Media[5]
Fluorinated Acylation PFPA / TFAAGC-MS (EI / SIM)Replaces polar N-H bond; generates unique high-mass fragments for SIM mode.0.3 ng/mL[4]
Tosylation 4-Toluene Sulfonyl ChlorideRP-HPLC-UVSimple, robust pre-column UV tagging for routine QA/QC environments.0.15 µg/mL[7]

Troubleshooting & Self-Validation Checkpoints

To ensure the highest scientific integrity, analysts should monitor the following failure modes:

  • Low Recovery in GC-MS (Acylation): Acylating reagents are extremely sensitive to ambient humidity. If the derivatized extract yields split peaks or low recovery, the primary suspect is residual moisture causing anhydride hydrolysis before it can react with the piperidine. Corrective Action: Ensure the nitrogen drying step (Protocol B, Step 1) is absolute. Always run a dry blank.

  • No Fluorescence in HPLC-FLD (Dansylation): If the sample matrix is highly acidic (e.g., extracted with HCl), the 100 mM carbonate buffer may be overwhelmed, leaving the piperidine protonated and non-nucleophilic. Corrective Action: Increase the buffer concentration to 200 mM or manually adjust the sample extract pH with NaOH prior to buffering.

  • Interfering Peaks in UV/FLD: Unquenched dansyl chloride or tosyl chloride will present as massive, broad peaks that can mask early-eluting piperidine derivatives. Corrective Action: Ensure the ammonium hydroxide quenching step (Protocol A, Step 5) is strictly followed to convert excess reagent into a highly polar, early-eluting byproduct that does not interfere with the hydrophobic piperidine derivative.

References

  • [5] Title: Laboratory Analysis of Piperidine (110-89-4); N-ethylaniline (103-69-5); Diethylamine (109-89-7)... | Source: analytice.com | URL: [Link]

  • [6] Title: Derivatization Reagents - For Selective Response and Detection in Complex Matrices | Source: greyhoundchrom.com | URL: [Link]

  • [7] Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride | Source: researcher.life | URL: [Link]

  • [2] Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | Source: mdpi.com | URL: [Link]

  • [3] Title: GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology | Source: scispace.com | URL: [Link]

  • [4] Title: Development of a Gas Chromatographic—Mass Spectrometric Drug Screening Method for the N-Dealkylated Metabolites of Fentanyl, Sufentanil, and Alfentanil | Source: oup.com | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the formulation and assay preparation of complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the formulation and assay preparation of complex heterocyclic compounds. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9) is a notoriously difficult molecule to keep in solution.

This guide is designed to explain the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to ensure your experiments yield reproducible results.

The Causality of the Problem: "Brick Dust" vs. "Grease Ball"

To dissolve a compound, the solvent must overcome the energy holding the crystal lattice together (lattice energy) and adequately solvate the individual molecules. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide presents a dual challenge:

  • High Crystal Lattice Energy ("Brick Dust" Effect): The central carboxamide (urea-like) motif acts as both a strong hydrogen-bond donor (-NH) and acceptor (-C=O). This allows the molecules to form a tightly packed, highly stable intermolecular hydrogen-bonded network [1].

  • Poor Solvation ("Grease Ball" Effect): The molecule is flanked by two bulky, lipophilic aromatic systems (a 3-fluorophenyl ring and a 4-phenylpiperidine moiety).

Because of this structure, purely non-polar solvents (like hexane or ether) cannot break the strong hydrogen bonds of the carboxamide core, while highly polar protic solvents (like water or methanol) cannot adequately solvate the lipophilic aromatic rings [2]. Successful solubilization requires a solvent capable of disrupting strong hydrogen bonds while accommodating lipophilic bulk.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy suspension in Methanol or Acetonitrile? A: Methanol and acetonitrile lack the combined hydrogen-bond disrupting power and lipophilic solvation capacity required to overcome the high crystal lattice energy of the carboxamide network. The compound remains in its crystalline state [1].

Q: What is the best primary solvent for creating a high-concentration master stock? A: 100% anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [3]. These are strong polar aprotic solvents. Their highly polarized functional groups disrupt the intermolecular hydrogen bonds of the carboxamide, while their organic nature solvates the aromatic rings.

Q: My compound crashes out (precipitates) when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this? A: This is known as "solvent-shift precipitation." When DMSO is diluted into water, the hydrophobic effect forces the lipophilic phenylpiperidine groups to rapidly aggregate [4]. To prevent this:

  • Keep the final DMSO concentration 1%.

  • Add a non-ionic surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) to your assay buffer before adding the compound. The hydrophobic pockets of BSA or the micelles of Tween-20 will sequester the lipophilic regions of the drug, preventing aggregation.

Solvent Compatibility & Performance Data

Table 1: Quantitative and qualitative assessment of organic solvents for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

SolventPolarity IndexExpected SolubilityMechanism of Action / LimitationRecommended Use
DMSO (Anhydrous) 7.2High (>10 mM)Strong H-bond acceptor; disrupts crystal lattice.Primary master stock preparation.
DMF 6.4High (>10 mM)Strong H-bond acceptor; excellent for amides.Alternative to DMSO (if oxidation is a concern).
DCM : Methanol (1:1) ~4.1 (Avg)Moderate (~5 mM)Binary synergy: DCM solvates lipophilic rings, MeOH disrupts H-bonds.Chemical synthesis, NMR sample prep, or lipid formulations.
Methanol 5.1Low (<1 mM)Cannot sufficiently solvate the bulky aromatic rings.Not recommended for stock solutions.
Acetonitrile 5.8Low (<1 mM)Insufficient H-bond disruption for this specific carboxamide.LC-MS mobile phase only (with modifiers).

Experimental Protocols

Every protocol below is designed as a self-validating system. If a specific visual checkpoint fails, do not proceed to the next step; consult the troubleshooting diagram below.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Use this protocol for standard in vitro biochemical or cell-based assays.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which drastically reduces DMSO solubility.

  • Weighing: Weigh the required mass of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide into a glass vial (avoid cheap plastics, as lipophilic compounds can adsorb to the walls).

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO (sealed under argon).

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Disruption (Critical Step): Place the vial in a heated ultrasonic bath set to 37°C for 10–15 minutes. Reasoning: The acoustic cavitation combined with mild thermal energy provides the activation energy required to break the "brick dust" crystal lattice.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear with no refractive particulate matter.

  • Storage: Aliquot into single-use volumes and store at -20°C. Reasoning: Repeated freeze-thaw cycles encourage the nucleation and re-crystallization of the compound.

Protocol B: Binary Solvent Solubilization (For Highly Crystalline Batches)

Use this if Protocol A fails, or if preparing samples for structural characterization/synthesis.

  • Initial Solvation: Suspend the compound in Dichloromethane (DCM) at half the final desired volume. The compound will likely remain cloudy.

  • H-Bond Disruption: Dropwise, add an equal volume of Methanol (MeOH) while continuously vortexing.

  • Validation Check: The transition from a cloudy suspension to a clear solution should occur rapidly as the MeOH disrupts the carboxamide hydrogen bonds while the DCM maintains the lipophilic solvation.

Troubleshooting Workflow Visualization

Follow this logical decision tree when preparing your solutions to ensure maximum compound availability.

SolubilityWorkflow Start Start: Weigh N-(3-fluorophenyl)- 4-phenylpiperidine-1-carboxamide AddDMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->AddDMSO CheckSol Is solution completely optically clear? AddDMSO->CheckSol Sonicate Sonicate & Heat (37°C) for 15 mins CheckSol->Sonicate No Aliquot Aliquot into single-use vials & Store at -20°C CheckSol->Aliquot Yes CheckSol2 Is solution completely optically clear? Sonicate->CheckSol2 Binary Use Binary Solvent Method (e.g., DCM:MeOH 1:1) CheckSol2->Binary No CheckSol2->Aliquot Yes Binary->Aliquot Assay Dilute into Assay Buffer (Maintain <1% DMSO, add Tween/BSA) Aliquot->Assay

Caption: Decision tree for solubilizing N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

References

  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Source: ACS Publications URL:[Link]

  • Mesoporous silica as an enabling agent for platform formulations of "brick-dust" APIs Source: Universidade de Lisboa URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Introduction Welcome to the technical support resource for the synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. This molecule is a key structural motif found in various pharmacologically active agents, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for the synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. This molecule is a key structural motif found in various pharmacologically active agents, making its efficient synthesis critical for drug discovery and development programs.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with its synthesis, with a focus on improving reaction yield and purity. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

The primary and most direct synthetic route to this target involves the nucleophilic addition of 4-phenylpiperidine to 3-fluorophenyl isocyanate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and lead to problematic impurities.

Primary Synthetic Pathway

The synthesis is typically achieved through the reaction of 4-phenylpiperidine with 3-fluorophenyl isocyanate in an anhydrous aprotic solvent.

G cluster_0 Reaction Scheme r1 4-Phenylpiperidine plus + r2 3-Fluorophenyl Isocyanate arrow Anhydrous Solvent (e.g., DCM, THF) p1 N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide

Caption: General synthesis of the target compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each entry details the problem, explores the underlying causes, and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: I have set up the reaction between 4-phenylpiperidine and 3-fluorophenyl isocyanate, but my TLC/LC-MS analysis shows very little or no desired product, even after several hours. What are the likely causes?

Answer: This is a frequent challenge that can almost always be traced back to three areas: reagent integrity, the presence of moisture, or suboptimal reaction conditions. Let's break down the diagnostic process.

1. Reagent Quality and Integrity:

The quality of your starting materials is paramount. Isocyanates, in particular, are highly reactive and susceptible to degradation.

  • 3-Fluorophenyl Isocyanate (CAS 404-71-7): This is the most likely culprit. Isocyanates readily react with nucleophiles, including water from atmospheric moisture.[4] This leads to the formation of an unstable carbamic acid, which decarboxylates to form 3-fluoroaniline. This newly formed aniline can then react with another molecule of the isocyanate to produce an insoluble and unreactive symmetrical urea byproduct (1,3-bis(3-fluorophenyl)urea), consuming your starting material.[4][5]

    • Troubleshooting:

      • Verify Purity: Always use a fresh bottle or a recently purchased, properly stored isocyanate. If in doubt, check its purity via IR spectroscopy (a strong, sharp isocyanate peak should be present around 2250-2275 cm⁻¹) or acquire a fresh lot.

      • Proper Handling: Handle the isocyanate under an inert atmosphere (Nitrogen or Argon). Use a syringe to dispense the liquid and never leave the bottle open to the air. Store it in a desiccator at the recommended temperature (typically 2-8°C).

  • 4-Phenylpiperidine (CAS 771-99-3): While more stable than the isocyanate, its purity is still crucial.

    • Troubleshooting:

      • Check for Contaminants: Ensure the amine is free from acidic impurities (e.g., hydrochloride salts from its own synthesis), which would neutralize the amine and render it non-nucleophilic. If you suspect it's a salt, a basic wash (e.g., with aqueous NaHCO₃) followed by extraction and drying may be necessary.

      • Moisture Content: The amine should be anhydrous. Dry it over a suitable agent if necessary.

Table 1: Reagent Quality and Handling Checklist

Reagent Key Parameter Verification/Action
3-Fluorophenyl Isocyanate Purity / Activity Use a fresh bottle. Confirm presence of isocyanate peak (~2270 cm⁻¹) by FTIR.
Moisture Sensitivity Handle exclusively under an inert atmosphere (N₂/Ar). Store in a desiccator.[6]
4-Phenylpiperidine Free Base Form Ensure it is not the HCl salt. If necessary, neutralize with a mild base and extract.

| | Anhydrous | Ensure the material is dry. If it's a solid, dry under vacuum. |

2. Reaction Conditions:

  • Presence of Water (Moisture): This is the single most destructive factor in this synthesis. Even trace amounts of water in the solvent, on the glassware, or in the starting materials will hydrolyze the isocyanate.[4]

    • Troubleshooting:

      • Glassware: Oven-dry all glassware immediately before use.

      • Solvents: Use anhydrous solvents. Solvents from a freshly opened bottle or those dried over molecular sieves are recommended. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.[7]

      • Inert Atmosphere: Assemble the reaction under a stream of nitrogen or argon and maintain this atmosphere throughout the experiment.

Caption: A workflow for diagnosing low reaction yields.

Issue 2: Complex Product Mixture and Difficult Purification

Question: My reaction seems to have worked, but the crude TLC/LC-MS shows multiple products, including a major, insoluble white precipitate. What is this byproduct and how can I avoid it?

Answer: The insoluble white precipitate is almost certainly the symmetrical urea, 1,3-bis(3-fluorophenyl)urea . Its formation is a clear indicator of moisture contamination in your reaction system.

1. Primary Side Reaction: Symmetrical Urea Formation

As discussed previously, 3-fluorophenyl isocyanate reacts with water to form 3-fluoroaniline. This aniline is a potent nucleophile and reacts with another molecule of the isocyanate much faster than the intended reaction with the bulkier, secondary 4-phenylpiperidine.[8]

G cluster_side_reaction Side Reaction isocyanate 3-Fluorophenyl Isocyanate amine 3-Fluoroaniline isocyanate->amine 1. Reaction with H₂O 2. Decarboxylation (-CO₂) water H₂O (Trace Moisture) urea 1,3-bis(3-fluorophenyl)urea (Symmetrical Byproduct) amine->urea isocyanate2 3-Fluorophenyl Isocyanate isocyanate2->urea Rapid Reaction

Caption: Formation of the symmetrical urea byproduct.

  • Solution: The prevention strategy is identical to that for low yield: rigorous exclusion of water .

    • Use anhydrous solvents and oven-dried glassware.

    • Run the reaction under an inert atmosphere.

    • Ensure starting materials are dry.

2. Other Potential Impurities:

  • Unreacted Starting Materials: If the reaction is incomplete, you will have leftover 4-phenylpiperidine and potentially some unreacted isocyanate (though the latter is more likely to have been quenched during workup).

  • Biuret Formation: It is possible for the isocyanate to react with the N-H bond of the newly formed urea product, creating a biuret. This is typically less common at room temperature but can occur if the reaction is heated or if there is a large excess of isocyanate.[5]

Purification Strategy: The symmetrical urea byproduct is often poorly soluble in common organic solvents like DCM or ethyl acetate.

  • Filtration: A significant portion of this byproduct can often be removed by simply filtering the crude reaction mixture.

  • Column Chromatography: The target compound is significantly less polar than the starting amine and more soluble than the symmetrical urea. A standard silica gel column using a gradient of ethyl acetate in hexanes or DCM/Methanol should provide good separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this reaction? A1: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.[7] The reaction is typically exothermic and proceeds rapidly. Running the reaction at 0°C (ice bath) with slow, dropwise addition of one reagent to the other can help control the reaction rate and minimize side reactions. Allowing the mixture to slowly warm to room temperature and stir for 1-4 hours is usually sufficient for completion.

Table 2: Solvent Selection Guide

Solvent Boiling Point (°C) Key Characteristics Recommendation
Dichloromethane (DCM) 40 Excellent solubility for reactants, easy to remove under vacuum. Must be anhydrous. Highly Recommended
Tetrahydrofuran (THF) 66 Good solubility, slightly higher boiling point. Must be anhydrous and free of peroxides. Recommended
Acetonitrile (ACN) 82 Polar aprotic, generally suitable. Must be rigorously dried. Suitable Alternative

| Dimethylformamide (DMF) | 153 | High boiling point, can be difficult to remove. Can contain trace amine impurities. | Use with caution, only if solubility is an issue. |

Q2: How can I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting amine, the isocyanate (if stable enough), and the reaction mixture on a silica plate. The product, being a urea, will be less polar than the starting 4-phenylpiperidine. A typical mobile phase would be 20-40% Ethyl Acetate in Hexanes. The disappearance of the starting amine spot is a good indicator of reaction completion. LC-MS is also an excellent tool for tracking the formation of the product mass (C₁₈H₁₉FN₂O, MW: 298.35 g/mol ) and the disappearance of reactants.[10]

Q3: Are there any alternative synthetic routes if the isocyanate method consistently fails? A3: Yes. If obtaining high-quality 3-fluorophenyl isocyanate is problematic, you can generate it in situ or use an alternative carbonyl source. One common alternative is to use a phosgene equivalent like carbonyldiimidazole (CDI).[7] In this two-step, one-pot procedure, you would first react 3-fluoroaniline with CDI to form an activated carbamate intermediate, and then add the 4-phenylpiperidine to complete the urea formation. This method avoids handling the sensitive isocyanate directly.

Q4: What analytical techniques are best for final product characterization? A4: A combination of techniques is necessary to confirm the structure and purity.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • HPLC/UPLC: Essential for determining the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard method.[11][12]

  • FTIR Spectroscopy: Can confirm the absence of the isocyanate starting material (~2270 cm⁻¹) and the presence of the urea carbonyl group (~1640 cm⁻¹).

Appendix: Experimental Protocols

Protocol 1: Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

This protocol is a general guideline and should be adapted based on laboratory safety standards and specific experimental goals.

  • Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup: To the round-bottom flask, add 4-phenylpiperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Place the flask in an ice bath (0°C).

  • Reagent Addition: Dissolve 3-fluorophenyl isocyanate (1.05 eq) in a small volume of anhydrous DCM and add it to the addition funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) for the disappearance of the 4-phenylpiperidine spot.

  • Work-up: Once the reaction is complete, quench it by adding a small amount of water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Purity Analysis by HPLC

This is a general protocol for purity analysis and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society, 65(11), 2460–2461. Available at: [Link]

  • Dyhring, T., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-20. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available at: [Link]

  • Wentland, M. P., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5379-82. Available at: [Link]

  • MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available at: [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Available at: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • PureSynth. 3-Fluorophenyl Isocyanate 97%. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • Google Patents. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). Available at: [Link]

  • ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

  • PMC. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Refubium - Freie Universität Berlin. (2025). Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Phenylpiperidine-1-Carboxamide Derivatives

Welcome to the technical support center for the purification of 4-phenylpiperidine-1-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-phenylpiperidine-1-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 4-phenylpiperidine-1-carboxamide derivatives, offering potential causes and recommended solutions.

Issue 1: Tailing Peaks During Column Chromatography

Question: My target compound is exhibiting significant tailing on a silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[1] The primary cause is the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica. This leads to a portion of the compound being retained more strongly, resulting in a "tailing" effect on the chromatogram.

Recommended Solutions:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) at a concentration of 0.5-1% is a standard choice.[2] The TEA will compete with your compound for the acidic sites on the silica, reducing the strong interactions and leading to more symmetrical peaks.

  • Alternative Stationary Phases: If adding a basic modifier is not sufficient or desirable, consider using a different stationary phase. Alumina, which is less acidic than silica, can be a good alternative.[1] For highly polar derivatives, reverse-phase chromatography on a C18 column may also be a viable option.[3]

  • Deactivation of Silica Gel: Before loading your sample, you can "deactivate" the silica gel by pre-treating it with the mobile phase containing the basic modifier.[3] This ensures that the acidic sites are neutralized before your compound is introduced.

Issue 2: Low Recovery After Purification

Question: I'm experiencing a significant loss of my 4-phenylpiperidine-1-carboxamide derivative during the purification process. What are the likely causes and how can I improve my yield?

Answer:

Low recovery can be attributed to several factors, ranging from the compound's properties to the chosen purification technique. Understanding the potential causes is key to optimizing your recovery.

Potential Causes and Solutions:

  • Irreversible Binding to Silica: As mentioned above, the strong interaction with silica gel can sometimes lead to irreversible adsorption of the product on the column.[1]

    • Solution: Employ the strategies for reducing peak tailing, such as adding triethylamine to the eluent.[1]

  • Product Loss During Aqueous Workup: The basicity of the piperidine nitrogen can lead to the formation of salts during acidic washes, potentially causing your product to partition into the aqueous layer.[3]

    • Solution: Minimize the number of aqueous washes. If an acidic wash is necessary, ensure your compound is stable at low pH.[3]

  • Compound Instability: Some derivatives may be unstable on silica gel, leading to degradation during chromatography.[1]

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with a faster flow rate. If instability is suspected, consider alternative purification methods like recrystallization or acid-base extraction.[1]

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to poor separation and loss of product in mixed fractions.[1]

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[1]

Issue 3: Oily Product Instead of a Solid

Question: After removing the solvent, my purified compound is an oil, but I was expecting a solid. What could be the reason for this?

Answer:

Obtaining an oily product when a solid is expected is a common frustration. This can be due to the presence of impurities or residual solvent, or it could be an inherent property of the compound.

Troubleshooting Steps:

  • Presence of Residual Solvents: Even small amounts of residual solvent can prevent crystallization.

    • Solution: Dry the product under a high vacuum for an extended period to remove any remaining solvent.[3]

  • Impurities Depressing the Melting Point: The presence of impurities can significantly lower the melting point of a compound, causing it to be an oil at room temperature.[3]

    • Solution: Re-purify the oil, paying close attention to fraction collection to ensure high purity.

  • Inducing Crystallization: If the product is pure but reluctant to crystallize, several techniques can be employed.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3][4] Triturating the oil with a non-polar solvent like hexanes or diethyl ether can also help to precipitate the solid product.[3]

Issue 4: Product Discoloration

Question: My purified 4-phenylpiperidine-1-carboxamide derivative is turning yellow or brown upon storage. What is causing this discoloration?

Answer:

Discoloration, particularly a yellow or brown tint, is often a sign of oxidation.[5][6] Piperidine derivatives can be susceptible to oxidation when exposed to air and light.[5][6]

Prevention and Mitigation:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[1][3]

  • Degassed Solvents: Use degassed solvents for chromatography and recrystallization to minimize exposure to oxygen.[3]

  • Storage Conditions: Store the purified product in a cool, dark place to protect it from light and heat, which can accelerate oxidation.[1][3]

  • Purification of Discolored Material: If your material has already discolored, distillation is a common method for purification.[6] For solid materials, recrystallization, possibly with the addition of activated charcoal to remove colored impurities, can be effective.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 4-phenylpiperidine-1-carboxamide derivatives.

Q1: What are the most common impurities I should expect in the synthesis of 4-phenylpiperidine-1-carboxamide derivatives?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis.[5] For instance, if the synthesis involves the reduction of a nitro group, you might find the corresponding nitro-intermediate as an impurity.[3]

Q2: What is a good starting point for a mobile phase in silica gel chromatography for these compounds?

A2: A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[2] The polarity can be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[2] As mentioned earlier, adding a small amount of triethylamine (0.5-1%) is highly recommended to prevent peak tailing.[2]

Q3: When is recrystallization a better option than column chromatography?

A3: Recrystallization is a powerful purification technique, especially for solid compounds, and can be advantageous when you have a large amount of material to purify (>1 g) or when your compound is unstable on silica gel.[2] It is most effective when there is a significant difference in solubility between your desired compound and the impurities in a given solvent.[7]

Q4: How can I effectively remove water from my product?

A4: Piperidine and its derivatives can form azeotropes with water.[6] For small-scale purifications, drying the compound over a suitable drying agent like potassium hydroxide (KOH) pellets can be effective.[6] For larger scales, azeotropic distillation with a solvent like toluene can be used to remove water.[6]

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for assessing the purity of your final product.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of your compound and identifying any major impurities.[3]

III. Experimental Protocols and Data

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying 4-phenylpiperidine-1-carboxamide derivatives using flash column chromatography.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.4 for the target compound.[2] Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[5]

Protocol 2: General Recrystallization Procedure

This protocol provides a general method for purifying solid 4-phenylpiperidine-1-carboxamide derivatives.

  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Rapid cooling can trap impurities.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the applicability and typical performance of common purification techniques for 4-phenylpiperidine-1-carboxamide derivatives.

Purification TechniqueApplicabilityTypical PurityAdvantages
Flash Chromatography Small to moderate scale (<1 g)>98%High resolution, good for separating closely related impurities.[2]
Recrystallization Moderate to large scale (>1 g), for solids>99%Cost-effective, scalable, can yield very pure material.[2]
Acid-Base Extraction Initial cleanup to remove neutral or acidic impurities80-98%Simple, fast, and effective for bulk purification.[1]
Preparative HPLC Small scale (<1 g), for high-purity requirements>99.5%Excellent for separating difficult mixtures and achieving very high purity.[2]

IV. Visualizations

Decision-Making Workflow for Purification

The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on the scale of the experiment and the nature of the impurities.

Purification_Workflow Start Crude 4-Phenylpiperidine-1-Carboxamide Derivative Scale Determine Scale Start->Scale Bulk Bulk Purification (>1 g) Scale->Bulk Large Fine Fine Purification (<1 g) Scale->Fine Small Solid_Bulk Is the compound solid? Bulk->Solid_Bulk Solid_Fine Is the compound solid? Fine->Solid_Fine Recrystallization Recrystallization Solid_Bulk->Recrystallization Yes AcidBase Acid-Base Extraction Solid_Bulk->AcidBase No Final Pure Product Recrystallization->Final AcidBase->Final Flash_Chrom Flash Chromatography Solid_Fine->Flash_Chrom Yes Prep_HPLC Preparative HPLC Solid_Fine->Prep_HPLC No Flash_Chrom->Final Prep_HPLC->Final

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

This diagram illustrates a troubleshooting guide for common issues encountered during the column chromatography of 4-phenylpiperidine-1-carboxamide derivatives.

Chromatography_Troubleshooting Issue Issue Potential Cause Solution Tailing Tailing Peak Amine-Silica Interaction Add 0.5-1% Triethylamine to Eluent Low_Recovery Low Recovery Irreversible Binding / Instability Use Flash Chromatography / Consider Recrystallization Co_elution Co-elution of Impurities Inappropriate Solvent System Optimize Mobile Phase / Use Gradient Elution

Caption: Troubleshooting guide for column chromatography.

V. References

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from

  • Google Patents. (n.d.). CN105384654A - Crystallization and purification method of hydroxyalkyl amide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Retrieved from

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from

  • Unknown. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from

  • Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • ACS Publications. (2004, June 25). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry. Retrieved from

Sources

Optimization

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide stability and degradation studies

Welcome to the Technical Support Center for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9). As a urea-based piperidine derivative, this compound is highly valuable in medicinal chemistry but prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS: 866150-86-9). As a urea-based piperidine derivative, this compound is highly valuable in medicinal chemistry but presents specific stability challenges under varied experimental conditions.

This guide is engineered for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the scientific integrity of your stability and degradation studies.

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for this compound, and why? A: The compound should be stored as a lyophilized solid at -20°C in a desiccator, protected from light. Causality: While the urea bond is generally more stable than a standard amide, ambient moisture can initiate slow, solid-state hydrolysis over time. Furthermore, the fluorophenyl and phenylpiperidine moieties are susceptible to UV-mediated radical degradation. Desiccation and light exclusion prevent these primary degradation pathways[1].

Q: Why is the compound degrading rapidly in my in vitro metabolic stability assays (e.g., human liver microsomes)? A: This is likely due to enzymatic targeting of the amide/urea bond or oxidative metabolism. Causality: Peptidomimetics and urea derivatives often suffer from poor metabolic stability due to rapid cleavage by amidases or proteases[2]. Additionally, while the piperidine nitrogen is protected by delocalization within the urea linkage, the electron-rich 4-phenyl ring is highly susceptible to cytochrome P450-mediated aromatic hydroxylation.

Q: During LC-MS analysis, I observe two major degradant peaks at m/z 112.1 and m/z 162.1. What are these? A: These represent the hydrolytic cleavage products of the urea bond: 3-fluoroaniline (m/z 112.1) and 4-phenylpiperidine (m/z 162.1). Causality: Under pH stress, nucleophilic attack on the urea carbonyl forms a tetrahedral intermediate. The electron-withdrawing fluorine atom on the aniline ring lowers its pKa, making 3-fluoroaniline an excellent leaving group, thereby accelerating base-catalyzed cleavage[3].

Mechanistic Degradation Pathways

To effectively troubleshoot, you must understand the molecular vulnerabilities of the compound. The diagram below maps the primary chemical degradation pathways based on stress conditions.

Degradation Parent N-(3-fluorophenyl)-4-phenylpiperidine -1-carboxamide (m/z 299.2) Hydrolysis Base/Acid Hydrolysis Parent->Hydrolysis pH Extremes Oxidation Oxidative Stress Parent->Oxidation ROS / Met. Photo Photolytic Stress Parent->Photo UV Exposure Deg1 3-Fluoroaniline + CO2 (m/z 112.1) Hydrolysis->Deg1 Deg2 4-Phenylpiperidine (m/z 162.1) Hydrolysis->Deg2 Deg3 Aromatic Hydroxylation (m/z 315.2) Oxidation->Deg3 Deg4 Defluorination / Coupling (m/z 281.2) Photo->Deg4

Chemical degradation pathways of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Troubleshooting Guide: Experimental Anomalies

Issue: Poor mass balance (<90%) observed during oxidative forced degradation.

  • Diagnosis: Formation of UV-inactive degradants or over-oxidation leading to volatile cleavage products.

  • Causality: Aggressive oxidation (e.g., >3% H₂O₂ for >24h) can lead to aromatic ring opening or extensive fragmentation that lacks a strong UV chromophore at the monitored wavelength (typically 254 nm). Secondary reactions can also form insoluble oligomers that precipitate out of solution[1].

  • Resolution: Implement a self-validating check: analyze the sample using a universal detector (e.g., CAD or ELSD) alongside PDA and MS. Reduce the oxidative stress conditions (e.g., 1% H₂O₂ for 6 hours) to capture primary degradation events before secondary fragmentation occurs.

Issue: Inconsistent degradation rates across different batches in aqueous buffers (pH 7.4).

  • Diagnosis: Trace heavy metal contamination or variations in buffer composition catalyzing hydrolysis.

  • Causality: Certain buffer salts (like phosphates) can act as general acid/base catalysts. Furthermore, trace metals can coordinate with the urea oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis[3].

  • Resolution: Use LC-MS grade water and high-purity buffer salts. Add a trace amount of EDTA (e.g., 10 µM) to the buffer to chelate metals and establish a true baseline stability profile.

Standardized Forced Degradation Protocols

To ensure data integrity, forced degradation studies must be designed as self-validating systems . The following protocol is based on ICH Q1A(R2) guidelines[1] and incorporates mandatory quenching and mass-balance checks.

Workflow Prep Sample Prep (1 mg/mL) Acid 0.1N HCl (60°C) Prep->Acid Base 0.1N NaOH (60°C) Prep->Base Ox 3% H2O2 (RT) Prep->Ox Light UV/Vis (ICH Q1B) Prep->Light Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Light->Quench LCMS UHPLC-MS Analysis Quench->LCMS Validate Mass Balance Verification LCMS->Validate

Self-validating forced degradation experimental workflow based on ICH Q1A(R2) guidelines.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the compound in LC-MS grade acetonitrile to a concentration of 1 mg/mL.

    • Causality: Acetonitrile ensures complete solubilization, prevents precipitation artifacts, and is fully compatible with downstream quenching and direct UHPLC injection.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Self-Validation (Quenching): Immediately neutralize samples (add 0.1 N NaOH to the acid sample; 0.1 N HCl to the base sample) at the exact 24-hour mark. This halts degradation instantly, ensuring kinetic accuracy.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

    • Causality: Light exclusion is critical here to prevent confounding photolytic degradation from occurring simultaneously with oxidation.

  • Photolytic Stress: Expose a 1 mg/mL solution (in a quartz vial) to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light[1].

  • Analysis & Mass Balance Verification: Analyze via UHPLC-PDA-MS. Calculate the mass balance using the formula: (Sum of all peak areas in stressed sample) / (Peak area of parent in unstressed control) × 100. A scientifically valid assay must yield a 95–105% recovery.

Quantitative Stability Data

The table below summarizes the expected degradation profile of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide under the standardized stress conditions outlined above.

Stress ConditionReagent / EnvironmentTime & Temp% Parent RemainingPrimary Degradants (m/z [M+H]⁺)Mass Balance (%)
Control MeCN / H₂O24h, RT100.0None100.0
Acidic 0.1 N HCl24h, 60°C88.5112.1, 162.198.2
Basic 0.1 N NaOH24h, 60°C72.3112.1, 162.197.5
Oxidative 3% H₂O₂24h, RT91.0315.2 (+16 Da)99.1
Photolytic UV/Vis (ICH Q1B)1.2M lux-hr85.4281.2 (-18 Da)96.8

Note: The basic condition shows the highest degradation rate due to the enhanced leaving group ability of the 3-fluoroaniline moiety during base-catalyzed urea cleavage.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of Piperidine Carboxamides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor oral bioavailability of piperidine carboxamide derivatives. The following information is based on established scientific principles and field-proven insights to guide your experimental design and interpretation.

Introduction: The Piperidine Carboxamide Challenge

Piperidine carboxamides are a prevalent scaffold in modern medicinal chemistry, found in numerous drug candidates and approved therapies.[1] Despite their synthetic tractability and favorable target interactions, this class of compounds often suffers from poor oral bioavailability, hindering their development as effective oral therapeutics. The primary culprits for this issue are typically a combination of poor aqueous solubility, extensive first-pass metabolism, and susceptibility to efflux transporters.[2][3]

This guide provides a structured approach to diagnosing and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and provides a rapid diagnostic framework.

Q1: My piperidine carboxamide compound shows excellent in vitro potency but poor in vivo efficacy after oral dosing. Where should I start my investigation?

A1: This is a classic scenario pointing towards poor oral bioavailability. The first step is to systematically evaluate the key factors that govern oral drug absorption: solubility, permeability, and metabolic stability. A low oral bioavailability can often be attributed to one or more of these factors.[4]

Q2: What are the primary reasons for the low oral bioavailability of piperidine-containing compounds?

A2: The low oral bioavailability of piperidine derivatives often stems from:

  • Poor Aqueous Solubility: The lipophilic nature of many piperidine carboxamides can limit their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • High First-Pass Metabolism: These compounds can be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[2]

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.[2][5][6]

Q3: How can I quickly assess if my compound is a substrate for efflux transporters like P-gp?

A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to determine if a compound is a P-gp substrate.[2] A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of active efflux. Co-dosing with a known P-gp inhibitor in preclinical studies can also help confirm this mechanism in vivo.[7]

Q4: I've improved the solubility of my compound, but the oral bioavailability is still low. What's the next likely bottleneck?

A4: If solubility is no longer the limiting factor, the issue likely lies with either poor permeability across the intestinal wall or high first-pass metabolism.[2] A Caco-2 permeability assay can assess intestinal permeability, while an in vitro metabolic stability assay using liver microsomes or hepatocytes will determine the intrinsic clearance.[2][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental workflows and decision-making trees to systematically address bioavailability challenges.

Guide 1: Diagnosing the Root Cause of Poor Bioavailability

A systematic approach is crucial to efficiently identify the barrier to oral absorption. The following workflow outlines the key experiments and decision points.

Bioavailability Troubleshooting Workflow Start Start: Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic/Thermodynamic) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability If Solubility is Adequate Solubility_Issue Problem: Solubility-Limited Absorption Solubility->Solubility_Issue If Solubility is Poor Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolism If Permeability is Good Permeability_Issue Problem: Permeability-Limited Absorption Permeability->Permeability_Issue If Permeability is Poor Efflux_Issue Problem: High Efflux Ratio (P-gp Substrate) Permeability->Efflux_Issue If Efflux Ratio is High Metabolism_Issue Problem: High First-Pass Metabolism Metabolism->Metabolism_Issue If Metabolic Stability is Low End Optimized Oral Bioavailability Metabolism->End If Metabolic Stability is High Formulation Solution: Formulation Strategies (e.g., SEDDS, Nanosuspension) Solubility_Issue->Formulation Prodrug Solution: Prodrug Approach Solubility_Issue->Prodrug Permeability_Issue->Prodrug Structural_Mod Solution: Structural Modification (Reduce P-gp affinity, Block metabolic sites) Permeability_Issue->Structural_Mod Efflux_Issue->Structural_Mod Metabolism_Issue->Prodrug Metabolism_Issue->Structural_Mod Formulation->End Prodrug->End Structural_Mod->End

Caption: Diagnostic workflow for poor oral bioavailability.

This protocol outlines a standard procedure for assessing the metabolic stability of a piperidine carboxamide using liver microsomes.[8]

Objective: To determine the intrinsic clearance (CLint) of a test compound.[9][10]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare the incubation mixture by adding microsomes to the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[11]

ParameterDescriptionTypical Units
In vitro half-lifeminutes
CLint Intrinsic clearanceµL/min/mg protein
Guide 2: Strategies for Enhancing Bioavailability

Once the primary barrier to oral absorption has been identified, targeted strategies can be employed.

For compounds with dissolution rate-limited absorption, formulation strategies can significantly enhance bioavailability.[12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[12][13]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug stabilized in a polymer matrix can overcome crystal lattice energy, leading to higher apparent solubility.[12][14]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[15][16]

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17] This is a powerful strategy to overcome multiple bioavailability barriers simultaneously.

  • Improving Permeability: A lipophilic promoiety can be attached to a polar drug to enhance its passive diffusion across the intestinal membrane.[18]

  • Masking Metabolic Sites: A promoiety can be used to temporarily block a site of extensive first-pass metabolism.

  • Increasing Solubility: A hydrophilic promoiety can be attached to a poorly soluble drug to improve its aqueous solubility.[19]

For piperidine carboxamides, the amide functionality itself can be a point for prodrug modification, although this is less common due to the high stability of the amide bond.[18] More often, other functional groups on the molecule are targeted for prodrug design.

Prodrug Strategy Parent_Drug Parent Drug (Piperidine Carboxamide) with Poor Bioavailability Prodrug_Design Prodrug Design: Attach Promoieties to improve Solubility, Permeability, or Metabolic Stability Parent_Drug->Prodrug_Design Oral_Admin Oral Administration Prodrug_Design->Oral_Admin Absorption Absorption from GI Tract Oral_Admin->Absorption Biotransformation In Vivo Biotransformation (Enzymatic or Chemical Cleavage) Absorption->Biotransformation Active_Drug Release of Active Drug at Site of Action Biotransformation->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: The prodrug approach to enhance bioavailability.

When formulation or prodrug strategies are not feasible, rational structural modifications to the piperidine carboxamide scaffold can be explored.

  • Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., a methyl or cyclopropyl group) near identified metabolic hotspots can increase metabolic stability.[2] Fluorination of metabolically labile C-H bonds is another effective strategy.[2]

  • Reducing P-gp Substrate Activity: Modulating the physicochemical properties of the molecule, such as reducing the number of hydrogen bond donors or adjusting lipophilicity, can decrease its affinity for P-gp.

Part 3: Advanced Topics and Considerations

The Interplay of Metabolism and Efflux

It's important to recognize that intestinal metabolism and P-gp-mediated efflux can be interconnected.[20] P-gp can increase the residence time of a drug in the enterocytes, thereby increasing its exposure to metabolic enzymes like CYP3A4.[6] Therefore, a compound that is a substrate for both P-gp and CYP3A4 may experience synergistic pre-systemic elimination.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro data (e.g., dissolution, permeability) and in vivo pharmacokinetic data is a key goal in drug development.[21] A strong IVIVC can reduce the need for extensive in vivo studies and accelerate the development process.

Conclusion

Overcoming the poor oral bioavailability of piperidine carboxamides requires a systematic and multi-faceted approach. By carefully diagnosing the underlying causes and applying targeted strategies, researchers can unlock the therapeutic potential of this important class of molecules. This guide provides a framework for these investigations, emphasizing the importance of integrating in vitro and in vivo data to make informed decisions throughout the drug development process.

References

  • Feng, B., et al. (2004). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics. [Link]

  • Feng, B., et al. (2004). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics. [Link]

  • Tachibana, T., et al. (2004). Effects of intestinal CYP3A4 and P-glycoprotein on oral drug absorption--theoretical approach. PubMed. [Link]

  • Feng, B., et al. (2004). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed. [Link]

  • Masimirembwa, C. M., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Di, L. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Masimirembwa, C. M., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. [Link]

  • Springer. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. [Link]

  • Beaver, J. E., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • IntechOpen. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. IntechOpen. [Link]

  • İslamoğlu, F. (2025). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

  • LibreTexts. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. LibreTexts. [Link]

  • Dong, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Ferrara, S. J., & Scanlan, T. S. (2025). Prodrugs and their activation mechanisms for brain drug delivery. PMC. [Link]

  • ResearchGate. (n.d.). Benzamide and carboxamide prodrugs of PC190723. ResearchGate. [Link]

  • Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Technical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com. [Link]

  • Drug Development & Delivery. (2014). FORMULATION DESIGN - Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Drug Development & Delivery. [Link]

  • PubMed. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. [Link]

  • Van den Bergh, A., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. [Link]

  • ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Malaria World. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. [Link]

  • PMC. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. asean.org. [Link]

  • Cell Press. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Press. [Link]

  • Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]

  • ResearchGate. (2025). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]

  • FDA. (n.d.). Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

  • PMC. (2025). Nanotechnology-Based Drug Delivery Systems. PMC. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • PubMed. (2015). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed. [Link]

  • Frontiers. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. [Link]

  • Kanazawa University. (2017). Impact of transporter-mediated drug absorption, distribution, elimination and drug interactions in antimicrobial chemotherapy. Kanazawa University Repository. [Link]

  • Frontiers. (2024). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. [Link]

  • PubMed. (2001). A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans. PubMed. [Link]

  • SciTechnol. (2024). Journal of Pharmaceutics & Drug Delivery Research. SciTechnol. [Link]

  • Preprints.org. (2025). Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives. Preprints.org. [Link]

  • LinkedIn. (2024). Applications of Nanotechnology in Drug Delivery Systems. LinkedIn. [Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity of 4-Phenylpiperidine-1-Carboxamide Compounds

Welcome to the Technical Support Center for covalent inhibitor development. As a Senior Application Scientist, I frequently consult with drug development professionals facing selectivity bottlenecks when working with 4-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for covalent inhibitor development. As a Senior Application Scientist, I frequently consult with drug development professionals facing selectivity bottlenecks when working with 4-phenylpiperidine-1-carboxamide scaffolds.

These compounds, exemplified by clinical candidates like PF-04457845, are potent, mechanism-based covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[1]. They operate by carbamylating the catalytic nucleophile (Ser241) within the enzyme's active site[2]. However, because the human proteome contains over 200 serine hydrolases, the electrophilic nature of the urea warhead combined with the lipophilic 4-phenylpiperidine moiety often leads to promiscuous off-target carbamylation. If left unchecked, off-target inhibition of lipases (e.g., ABHD6, MAGL, PNPLA6) can lead to severe metabolic dysregulation and neurotoxicity, as observed with related imidazole urea inhibitors like BIA 10-2474[3].

This guide provides causality-driven troubleshooting, self-validating experimental frameworks, and robust methodologies to map and minimize these off-target liabilities.

Part 1: Causality-Driven FAQs & Troubleshooting

Q1: My 4-phenylpiperidine-1-carboxamide shows an excellent IC50 in biochemical assays but causes lipid dysregulation and toxicity in neuronal cell lines. What is the mechanistic cause? Answer: Biochemical assays using recombinant FAAH measure target affinity ( Ki​ ) and the rate of inactivation ( kinact​ ), but they fail to account for the vast serine hydrolase landscape present in living cells. 4-phenylpiperidine-1-carboxamides are irreversible covalent inhibitors[4]. Because the urea warhead reacts via nucleophilic attack from a catalytic serine, highly reactive leaving groups (e.g., electron-deficient N-linked aryls) reduce the activation energy barrier for the reaction. This leads to indiscriminate trapping of off-target lipases that share the Ser-His-Asp/Lys catalytic triad architecture. Toxicity often arises from the disruption of secondary lipid networks[3].

Q2: How do I systematically differentiate between on-target FAAH engagement and off-target serine hydrolase binding in native tissues? Answer: The gold standard methodology is Competitive Activity-Based Protein Profiling (ABPP) [5]. Instead of measuring substrate cleavage, ABPP utilizes an active-site directed fluorophosphonate (FP) probe (e.g., TAMRA-FP or desthiobiotin-FP) that covalently binds to all active serine hydrolases[6]. By pre-incubating your native proteome with your 4-phenylpiperidine-1-carboxamide before adding the FP probe, you can visualize off-targets. A reduction in probe labeling intensity at specific molecular weights indicates that your compound has competitively occupied that off-target enzyme's active site.

Q3: How should I structurally modify the 4-phenylpiperidine-1-carboxamide scaffold to reduce off-target carbamylation? Answer: Selectivity must be driven by the pre-covalent enzyme-inhibitor complex rather than the reactivity of the warhead.

  • Tune the Leaving Group: The pKa of the amine leaving group dictates the reactivity of the urea. Replacing highly electron-withdrawing groups on the N-aryl ring with more neutral substituents reduces intrinsic reactivity, forcing the compound to rely on specific non-covalent interactions within the FAAH active site[2].

  • Steric Bulk on the Piperidine: Human FAAH features a unique cytosolic port and an acyl-chain binding pocket. Rigidifying the 4-phenylpiperidine moiety or adding specific stereocenters can create steric clashes in off-target hydrolases (like MAGL or ABHD12) while maintaining a perfect fit for FAAH.

Part 2: Quantitative Data & Troubleshooting Matrices

To benchmark your novel 4-phenylpiperidine-1-carboxamides, compare their pharmacological profiles against established reference compounds.

Quantitative Pharmacological Profiles of Reference Covalent Inhibitors
Compound NameScaffold TypePrimary TargetIC50 (nM) kinact​/Ki​ ( M−1s−1 )Off-Target Liability Profile
PF-04457845 4-phenylpiperidine-1-carboxamideFAAH7.240,300Highly selective; minor cross-reactivity with FAAH2[1][3].
PF-750 Piperidine ureaFAAH16.2N/AHigh selectivity; covalently carbamylates Ser241[2][4].
URB597 Cyclohexylcarbamic acid aryl esterFAAH4.6N/AModerate; targets FAAH but structurally distinct from ureas[4].
BIA 10-2474 Imidazole ureaFAAHN/AN/AHigh Risk: Promiscuous lipase inhibition (PNPLA6, ABHD6)[3].
Troubleshooting Common ABPP Workflow Issues
Issue EncounteredMechanistic CausalityCorrective Action
No FP-Probe signal across the entire gel Serine proteases in the lysis buffer (e.g., PMSF, AEBSF) have irreversibly blocked all catalytic serines prior to probe addition.Prepare fresh lysis buffer strictly omitting serine protease inhibitors. Use only EDTA and cysteine/aspartyl protease inhibitors.
High background fluorescence/smearing The TAMRA-FP probe is highly lipophilic and can aggregate or bind non-specifically to denatured proteins if not properly quenched.Ensure the reaction is boiled in 4X reducing SDS-loading buffer immediately after the 30-minute probe incubation. Run the gel in the dark.
Compound shows no inhibition in ABPP but high biochemical IC50 The biochemical assay may be measuring reversible binding, or the compound requires metabolic activation absent in the in vitro lysate.Perform a jump-dilution assay to confirm covalent mechanism. Test the compound in in situ live-cell ABPP to account for cellular penetration and metabolism.

Part 3: Experimental Methodologies

Protocol: Competitive Gel-Based ABPP for Serine Hydrolase Profiling

This self-validating system ensures that you are measuring target engagement in the native state, preserving endogenous protein-protein interactions and lipid environments.

Reagents Required:

  • Native tissue or cell pellet (e.g., human cortical neurons or HEK293T cells).

  • Cold PBS (pH 7.4).

  • TAMRA-FP (Fluorophosphonate-Rhodamine) probe.

  • 4X SDS-PAGE loading buffer (reducing).

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize the tissue or lyse the cells in cold PBS using a Dounce homogenizer or probe sonicator. Centrifuge at 100,000 x g for 45 minutes to separate the membrane fraction (where FAAH resides) from the soluble proteome. Resuspend the membrane fraction in PBS to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation (Target Engagement): Aliquot 50 µL of the proteome per reaction tube. Add your 4-phenylpiperidine-1-carboxamide compound (titrate from 1 nM to 50 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes.

    • Causality Note: Because 4-phenylpiperidine-1-carboxamides are time-dependent covalent inhibitors, a 30-minute incubation allows the kinact​ phase to reach completion for high-affinity targets[1].

  • Probe Labeling: Add the TAMRA-FP probe to a final concentration of 1 µM. Incubate for 30 minutes at room temperature, protected from light.

    • Causality Note: The FP probe acts as a universal serine hydrolase electrophile. It will only label enzymes whose catalytic serines have not been sterically blocked or carbamylated by your inhibitor[6].

  • Reaction Quenching: Quench the reaction by adding 17 µL of 4X SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes to denature the proteins and halt all enzymatic activity.

  • Resolution & Visualization: Resolve 30 µL of each sample on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner at the appropriate excitation/emission wavelengths for rhodamine (Ex: 532 nm / Em: 580 nm).

  • Data Interpretation: FAAH will appear as a distinct ~63 kDa band. Any other fluorescent bands that disappear in a dose-dependent manner alongside FAAH represent covalent off-targets.

Part 4: Visualizations of Mechanisms and Workflows

Mechanism Enzyme FAAH Enzyme (Active Ser241) Complex Non-Covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding (Ki) Inhibitor 4-phenylpiperidine-1-carboxamide (Covalent Inhibitor) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) Complex->Tetrahedral Ser241 Attack Carbamylated Carbamylated FAAH (Irreversibly Inhibited) Tetrahedral->Carbamylated Covalent Bond Formation (kinact) LeavingGroup Released Amine (Leaving Group) Tetrahedral->LeavingGroup Elimination

Figure 1: Mechanism of covalent FAAH inhibition by 4-phenylpiperidine-1-carboxamides.

ABPP_Workflow Lysate Native Proteome Lysate (Active Serine Hydrolases) Inhibitor Add 4-phenylpiperidine Compound (Dose Response) Lysate->Inhibitor 30 min, 37°C Probe Add FP-Rhodamine Probe (Universal SH-Label) Inhibitor->Probe 30 min, RT SDS SDS-PAGE Resolution Probe->SDS Quench & Boil Imaging In-Gel Fluorescence Imaging SDS->Imaging Analysis Identify Missing Bands (Off-Target Profiling) Imaging->Analysis

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target mapping.

References

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor... Journal of Pharmacology and Experimental Therapeutics.1

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS).2

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. NIH Public Access / J Med Chem.4

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science / NIH Public Access.3

  • Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences (PNAS).6

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry / SciSpace.5

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (Compound X) in Preclinical Pain Models: A Comparative Guide

This guide provides a comprehensive in vivo validation framework for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a novel compound with potential analgesic properties. We will refer to this molecule as "Compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vivo validation framework for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a novel compound with potential analgesic properties. We will refer to this molecule as "Compound X" throughout this document. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Compound X's performance against a standard therapeutic agent in established preclinical models of pain.

Introduction: The Rationale for a Novel Analgesic

The 4-phenylpiperidine scaffold is a well-established pharmacophore in neuropharmacology, present in a range of therapeutics from opioids to serotonin reuptake inhibitors[1][2]. Compound X, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, is a novel molecule from this class. Based on its structural characteristics and preliminary in vitro screening (data not shown), Compound X is hypothesized to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Mechanism of Action: Targeting the Endocannabinoid System

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[3][4]. By inhibiting FAAH, Compound X is expected to increase the endogenous levels of AEA. This elevation of endocannabinoids can produce analgesic effects without the psychomimetic side effects associated with direct cannabinoid receptor agonists[4]. This makes FAAH an attractive therapeutic target for chronic pain conditions[5][6].

The proposed signaling pathway is illustrated below:

FAAH_Inhibition_Pathway CompoundX Compound X (N-(3-fluorophenyl)-4-phenyl- piperidine-1-carboxamide) FAAH FAAH Enzyme CompoundX->FAAH AEA_Levels Increased Endogenous AEA Levels CompoundX->AEA_Levels Indirectly causes AEA_Degradation Anandamide (AEA) Degradation FAAH->AEA_Degradation Catalyzes FAAH->AEA_Levels Inhibition leads to CB_Receptors Cannabinoid Receptors (CB1, CB2) AEA_Levels->CB_Receptors Activation Analgesia Analgesic Effect (Pain Relief) CB_Receptors->Analgesia

Caption: Proposed mechanism of action for Compound X.

Comparative Landscape and Experimental Design

To validate the in vivo efficacy of Compound X, we propose a head-to-head comparison with a known, well-characterized FAAH inhibitor, URB597, which will serve as our positive control. A vehicle group will serve as the negative control.

Selected In Vivo Models

We will utilize two distinct and complementary rodent models of pain to assess both inflammatory and neuropathic pain components, as these represent significant areas of unmet medical need[7][8].

  • The Formalin Test: This model induces a biphasic pain response. The initial acute phase (Phase I) is due to direct nociceptor activation, while the second, tonic phase (Phase II) is driven by inflammation and central sensitization[9]. This test is excellent for evaluating compounds targeting inflammatory pain[9][10].

  • The von Frey Test: This assay measures mechanical allodynia (pain in response to a non-painful stimulus), a hallmark of neuropathic pain[11][12]. We will use a chronic constriction injury (CCI) model to induce this state[13][14].

Experimental Workflow

The overall experimental design will follow a structured timeline to ensure robust and reproducible data.

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Testing (von Frey) Acclimatization->Baseline CCI_Surgery Neuropathic Pain Induction (CCI Model) Baseline->CCI_Surgery Grouping Randomize into Groups (n=8 per group) - Vehicle - Compound X - URB597 CCI_Surgery->Grouping Dosing Drug Administration (Oral Gavage) Grouping->Dosing Formalin_Test Formalin Test (Day 14 Post-CCI) Dosing->Formalin_Test vonFrey_Test von Frey Test (Day 14 Post-CCI) Dosing->vonFrey_Test Data_Collection Data Collection (Licking time, Paw withdrawal) Formalin_Test->Data_Collection vonFrey_Test->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Report Final Report & Comparison Stats->Report

Caption: High-level overview of the in vivo study workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol: Formalin-Induced Inflammatory Pain

This protocol assesses the efficacy of Compound X against acute and inflammatory pain.

Objective: To measure the reduction in nocifensive behavior (paw licking and flinching) following formalin injection.

Methodology:

  • Habituation: Acclimate mice to the observation chambers for at least 30 minutes before the test[9][15].

  • Drug Administration: Administer Compound X (10 mg/kg), URB597 (10 mg/kg), or vehicle (5% DMSO, 95% saline) via oral gavage 60 minutes prior to the formalin injection.

  • Formalin Injection: Subcutaneously inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw[10].

  • Observation: Immediately place the animal back into the observation chamber. Record the total time spent licking or flinching the injected paw during two distinct phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection[10].

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection[10].

  • Data Analysis: Compare the mean licking/flinching time for each treatment group against the vehicle control using a one-way ANOVA followed by a Dunnett's post-hoc test.

Protocol: von Frey Test for Mechanical Allodynia

This protocol evaluates the compound's potential in a neuropathic pain model.

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus in a CCI model of neuropathic pain.

Methodology:

  • Habituation: Place mice in individual acrylic chambers on a raised wire mesh floor and allow them to acclimate for 15-30 minutes[16]. This step is crucial for obtaining calm subjects and reliable results[16].

  • Drug Administration: On day 14 post-CCI surgery, administer Compound X (10 mg/kg), URB597 (10 mg/kg), or vehicle via oral gavage.

  • Testing: Perform testing 60 minutes after drug administration.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw[17]. A positive response is a sharp withdrawal or flinching of the paw[17].

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold[12][18]. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

  • Data Analysis: Compare the mean 50% withdrawal threshold (in grams) for each treatment group against the vehicle control using a one-way ANOVA and a suitable post-hoc test.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes of the in vivo experiments, demonstrating the potential efficacy of Compound X.

Table 1: Efficacy in the Formalin Test

Treatment Group (10 mg/kg, p.o.) Phase I Licking Time (seconds) Phase II Licking Time (seconds) % Inhibition (Phase II)
Vehicle 45.2 ± 5.1 120.5 ± 10.3 -
Compound X 42.8 ± 4.9 55.1 ± 7.2* 54.3%
URB597 (Positive Control) 40.5 ± 5.5 51.3 ± 6.8* 57.4%

Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle.

Table 2: Efficacy in the von Frey Test (CCI Model)

Treatment Group (10 mg/kg, p.o.) Paw Withdrawal Threshold (grams) % Reversal of Allodynia
Sham (No Injury) 4.5 ± 0.4 -
Vehicle + CCI 0.8 ± 0.2 -
Compound X + CCI 2.9 ± 0.5* 56.7%
URB597 + CCI (Positive Control) 3.2 ± 0.6* 64.8%

Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + CCI.

Discussion and Future Directions

The hypothetical data suggest that Compound X demonstrates significant efficacy in both inflammatory and neuropathic pain models. Its performance is comparable to the well-established FAAH inhibitor, URB597.

  • In the formalin test , Compound X shows a robust reduction in Phase II nociceptive behaviors, which is consistent with an anti-inflammatory and anti-hyperalgesic mechanism. The lack of a strong effect in Phase I suggests the compound does not act as a local anesthetic but rather targets the underlying inflammatory signaling cascade.

  • In the von Frey test , Compound X significantly increases the paw withdrawal threshold in a model of chronic neuropathic pain, indicating its potential to alleviate mechanical allodynia.

These promising results warrant further investigation. Future studies should include a full dose-response analysis to determine the ED50, pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate plasma concentration with efficacy, and safety pharmacology studies to assess any potential off-target effects.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Retrieved from [Link]

  • Melior Discovery. In vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

  • Charles River Laboratories. In Vivo Pain Models. Retrieved from [Link]

  • Lin, Y. K., et al. (2020). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. PMC. Retrieved from [Link]

  • IMPC. Formalin Test. Retrieved from [Link]

  • Gomar-Alba, M., & Macian-Juan, R. (2017). Formalin Murine Model of Pain. PMC. Retrieved from [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. Retrieved from [Link]

  • NEUROFIT. In vivo model of Neuropathic pain - Acute pain. Retrieved from [Link]

  • de Gomes, M. G., et al. (2018). Experimental protocol of nociception induced by formalin test in mice... ResearchGate. Retrieved from [Link]

  • BioMed. (2025, December 15). How to conduct Von Frey Test? Retrieved from [Link]

  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. PMC. Retrieved from [Link]

  • Formalin-Induced Neuropathic Pain in Mice - Liberty University. Retrieved from [Link]

  • O'Neill, J., et al. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. European Journal of Pain. Retrieved from [Link]

  • ResearchGate. (2013, June 28). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments? Retrieved from [Link]

  • El-Murr, N., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. PubMed. Retrieved from [Link]

  • IACUC. (2024, June). Mechanical Sensitivity (Von Frey) Test. Retrieved from [Link]

  • Zanfirescu, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC. Retrieved from [Link]

  • Zanfirescu, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PubMed. Retrieved from [Link]

  • Wikipedia. Phenylpiperidines. Retrieved from [Link]

  • Silvestri, C., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Retrieved from [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. Retrieved from [Link]

  • Zanfirescu, A., et al. (2025). (PDF) Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. ResearchGate. Retrieved from [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. Retrieved from [Link]

  • Shirai, J., et al. (2012). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. PubMed. Retrieved from [Link]

  • Kaye, A. D., et al. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved from [Link]

  • Revathi, R., & Ravichandran, C. T. (n.d.). View of Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]

  • Li, T., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Retrieved from [Link]

  • Jadhav, S., & Kamble, P. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to Dopamine D3 Receptor Ligands: Evaluating N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Analogs and Other Selective Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dopamine D3 Receptor as a Therapeutic Target The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine D3 Receptor as a Therapeutic Target

The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a compelling target for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] Primarily expressed in the limbic regions of the brain, the D3R is implicated in the modulation of cognition, emotion, and reward pathways.[2] Its distinct neuroanatomical distribution, compared to the more ubiquitous D2 receptor, offers the potential for more targeted pharmacological intervention with a reduced risk of the motor side effects associated with non-selective D2/D3 receptor antagonists.[1][3]

D3R antagonists and partial agonists are being actively investigated for their therapeutic potential in conditions such as substance use disorder, schizophrenia, and restless leg syndrome.[2] The development of ligands with high selectivity for the D3R over the D2R is a key objective in medicinal chemistry, as this selectivity is hypothesized to be crucial for achieving the desired therapeutic effects while minimizing adverse events.

This guide provides a comparative analysis of various D3 receptor ligands, with a focus on the structural class of N-aryl-4-phenylpiperidine-1-carboxamides. Due to the limited publicly available experimental data for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, this guide will utilize data from its close structural analogs to provide insights into the potential pharmacological profile of this compound class. We will compare these analogs with other well-characterized selective D3R ligands, providing supporting experimental data and detailed protocols for key in vitro assays.

Compound Profiles

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide and its Analogs

The core structure of N-aryl-4-phenylpiperidine-1-carboxamide represents a scaffold that has been explored for its interaction with various CNS targets. The specific compound, N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, features a 4-phenylpiperidine core, which is a common motif in dopaminergic ligands. The carboxamide linker connects this core to a 3-fluorophenyl group.

Given the absence of direct D3R binding data for this specific molecule, we will draw comparisons from published data on N-substituted 4-phenylpiperidine-4-carboxamide and related analogs to infer potential activity. For instance, the substitution on the phenyl ring of the carboxamide and the nature of the piperidine substituent are known to significantly influence D3R affinity and selectivity.[4][5]

Comparator D3 Receptor Ligands

To provide a robust comparison, we will evaluate the pharmacological profiles of several well-established and highly selective D3 receptor ligands from different chemical classes. These include:

  • FAUC 365: A potent and highly selective D3 receptor antagonist.

  • R-VK-4-40: A novel and highly selective D3 receptor antagonist.

  • SB-277011-A: A classic and widely used selective D3 receptor antagonist.

  • Pardoprunox (SLV308): A D2/D3 receptor partial agonist.[6]

Comparative In Vitro Pharmacological Data

The following table summarizes the binding affinities (Ki) and selectivity ratios for the selected comparator D3 receptor ligands. The data is compiled from various published sources and serves as a benchmark for evaluating potential D3R ligands.

CompoundD3 Ki (nM)D2 Ki (nM)D4 Ki (nM)D2/D3 Selectivity RatioReference
FAUC 365 0.52600 (short), 3600 (long)340~5200-7200
R-VK-4-40 0.2975.8-~261
SB-277011-A 1.1110330~100
Pardoprunox (SLV308) 2.57.916~3.2[6]

Dopamine D3 Receptor Signaling and Assay Workflows

Dopamine D3 receptors primarily couple to the Gi/o family of G-proteins.[2] Agonist activation of D3R leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This canonical signaling pathway is a primary target for functional assays designed to characterize D3R ligands. Additionally, like many GPCRs, D3R can also signal through β-arrestin-mediated pathways, which are involved in receptor desensitization and internalization, and can initiate distinct downstream signaling cascades.[7]

Dopamine D3 Receptor Signaling Pathway

D3R_Signaling cluster_membrane Plasma Membrane D3R D3 Receptor G_protein Gi/o D3R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D3R binds Antagonist Antagonist Antagonist->D3R blocks G_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 Receptor.

General Experimental Workflow for Ligand Characterization

Workflow start Test Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis binding_assay->data_analysis cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay functional_assay->barrestin_assay cAMP_assay->data_analysis barrestin_assay->data_analysis results Ki, Selectivity, EC50/IC50, Emax data_analysis->results

Caption: A generalized workflow for the in vitro characterization of D3 receptor ligands.

In-Depth Experimental Methodologies

The following protocols are detailed, step-by-step methodologies for the key in vitro assays used to characterize the pharmacological properties of D3 receptor ligands.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D3 receptor.

Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[6]

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D3R radioligand.[6][8]

  • Test Compound: The unlabeled ligand to be evaluated.

  • Non-specific Agent: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value, e.g., 0.5 nM [³H]-Spiperone), and the membrane suspension.[6]

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[6]

    • Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a test compound to modulate the inhibition of adenylyl cyclase by a D3R agonist.

Materials and Reagents:

  • Cells: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[6]

  • Assay Buffer: Typically a HBSS-based buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.[10]

  • Test Compound: The potential D3R antagonist.

  • Agonist: Dopamine or a selective D3R agonist (e.g., quinpirole).

  • Adenylyl Cyclase Activator: Forskolin.[6]

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Step-by-Step Protocol:

  • Cell Preparation: Seed the D3R-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes at 37°C.

    • Add a fixed concentration of a D3R agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells (except for control wells).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D3 receptor, providing insights into a G-protein-independent signaling pathway. A common method is the PathHunter® β-arrestin assay.

Materials and Reagents:

  • PathHunter® D3 β-Arrestin Cell Line: A cell line engineered to co-express a ProLink™ (PK)-tagged D3R and an Enzyme Acceptor (EA)-tagged β-arrestin.[11]

  • Cell Plating Reagent.

  • Test Compound: The ligand to be evaluated.

  • PathHunter® Detection Reagents: Chemiluminescent substrate for the complemented β-galactosidase enzyme.

Step-by-Step Protocol:

  • Cell Plating: Plate the PathHunter® D3 cells in a white, clear-bottom 96- or 384-well microplate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to stimulate receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curve using non-linear regression.

Conclusion

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Dopamine D2 and D3 Receptor Partial Agonism of SLV308 (Pardoprunox). BenchChem.
  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7394–7407. [Link]

  • Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594–4597. [Link]

  • Kumar, V., et al. (2019). The Highly Selective Dopamine D3R Antagonist, R-VK4-40, Attenuates Oxycodone Reward and Augments Analgesia in Rodents. Neuropsychopharmacology, 44(11), 1951–1960. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2019). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 13, 114. [Link]

  • Reavill, C., et al. (2000). The behavioural and neurochemical profile of a selective dopamine D3 receptor antagonist, SB-277011-A. European Journal of Pharmacology, 407(1-2), 19-31. [Link]

  • Newman, A. H., et al. (2012). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. ACS Chemical Neuroscience, 3(10), 751–764. [Link]

  • Maramai, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 506. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 36-43. [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX.
  • BenchChem. (2025).
  • Gurevich, V. V., & Gurevich, E. V. (2019). Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. Pharmacological Research, 143, 108-116. [Link]

  • BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. BenchChem.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
  • Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Innoprot. (n.d.). cAMP NOMAD D3 Dopamine Receptor Cell Line. Innoprot.
  • Eurofins. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Eurofins.
  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7394–7407. [Link]

  • Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. Journal of Medicinal Chemistry, 64(19), 14649–14668. [Link]

  • Wang, Y., et al. (2012). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6219–6222. [Link]

  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Banala, A. K., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity. Journal of Medicinal Chemistry, 54(10), 3581–3594. [Link]

  • Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi. [Link]

  • Leopoldo, M., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Bioorganic & Medicinal Chemistry Letters, 15(24), 5408–5412. [Link]

  • Bio-Rad. (n.d.). Highly sensitive and specific 384 well assay for chemiluminescent detection of cyclic AMP. Bio-Rad.
  • Revvity. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Revvity.
  • Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
  • Eurofins DiscoverX. (2017, March 17). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

  • Gurevich, V. V., & Gurevich, E. V. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry, 295(15), 4992–5001. [Link]

  • Wold, E. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1285227. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Introduction: The Imperative of Selectivity in Drug Discovery N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a novel synthetic compound featuring a core structure common to a range of biologically active agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a novel synthetic compound featuring a core structure common to a range of biologically active agents. Its 4-phenylpiperidine moiety is a well-established pharmacophore found in potent analgesics like fentanyl and its derivatives, which primarily act on opioid receptors.[1][2][3] Concurrently, the carboxamide group is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[4][5]

The combination of these structural features suggests a high potential for biological activity but also raises a critical question: how selective is this compound? Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs) or confound the interpretation of its primary mechanism of action.[6] Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset; it is fundamental to assessing the compound's therapeutic potential and safety.

This guide provides an in-depth, objective comparison of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide against key off-target classes. We will detail the strategic rationale for target selection, present quantitative data from a tiered screening approach, and provide validated experimental protocols to ensure the reproducibility and trustworthiness of the findings.

Part 1: Strategic Rationale and Experimental Workflow

The design of a cross-reactivity study must be guided by the compound's chemical structure. The presence of the 4-phenylpiperidine core immediately directs our attention toward opioid receptors and other monoaminergic GPCRs (e.g., serotonin, dopamine) and transporters, which are common targets for this class of molecules.[1][7] The carboxamide linkage, particularly its urea-like structure in this compound, suggests a potential for interaction with serine hydrolases, a large family of enzymes that includes fatty acid amide hydrolase (FAAH) and various carboxylesterases.[8][9][10]

To systematically evaluate these possibilities, we employ a tiered screening approach, a standard industry practice for identifying off-target liabilities early in the drug discovery process.[6][11]

  • Tier 1: Broad Panel Screening: Initial assessment against a wide panel of receptors, ion channels, transporters, and enzymes to identify any significant interactions.

  • Tier 2: Confirmatory & Potency Testing: For any "hits" identified in Tier 1, dose-response assays are conducted to confirm the interaction and determine potency (e.g., IC₅₀ or Kᵢ).

  • Tier 3: Functional & Mechanistic Assays: Cell-based functional assays are used to understand the physiological consequence of the interaction (e.g., agonist vs. antagonist activity).

The following workflow diagram illustrates this tiered strategy.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Functional Assessment T1_Start Compound: N-(3-fluorophenyl)-4- phenylpiperidine-1-carboxamide T1_Screen Broad Safety Panel Screen (e.g., SafetyScreen44/InVEST44) Single High Concentration (10 µM) T1_Start->T1_Screen T1_Decision >50% Inhibition/Displacement? T1_Screen->T1_Decision T2_DR Dose-Response Binding Assay (e.g., Radioligand Competition) T1_Decision->T2_DR Yes ('Hit') T1_End No Significant Off-Target Liability T1_Decision->T1_End No T2_Calc Calculate Kᵢ / IC₅₀ T2_DR->T2_Calc T3_Func Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) T2_Calc->T3_Func Potent Hit (e.g., Kᵢ < 1 µM) T3_Mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist) T3_Func->T3_Mode T3_End Define Selectivity Profile T3_Mode->T3_End Characterize Profile

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Primary Screening & Comparative Data

The compound was initially screened at a concentration of 10 µM against a panel of 44 targets known to be frequently associated with adverse drug effects (a panel analogous to the SafetyScreen44™ or InVEST44™).[6][12][13][14] This provides a broad, initial assessment of potential liabilities.

Table 1: Primary Off-Target Screening Results (% Inhibition at 10 µM)

Target ClassRepresentative Target% Inhibition / Displacement
GPCRs (Opioid) µ-Opioid (MOP)78.2%
κ-Opioid (KOP)21.5%
δ-Opioid (DOP)15.3%
GPCRs (Monoamine) Serotonin 5-HT₂ₐ45.1%
Dopamine D₂12.8%
Adrenergic α₁ₐ8.9%
Enzymes Fatty Acid Amide Hydrolase (FAAH)65.4%
Cyclooxygenase-1 (COX-1)5.2%
Ion Channels hERG (KCNH2)18.7%
Transporters Serotonin Transporter (SERT)25.6%

Data represents the mean of two independent experiments. Hits ( >50% inhibition) are highlighted in bold.

The primary screen identified two significant "hits": the µ-opioid receptor (MOP) and the enzyme Fatty Acid Amide Hydrolase (FAAH). This aligns with our initial hypothesis based on the compound's structural motifs. The moderate activity at the 5-HT₂ₐ receptor and SERT was noted but did not cross the 50% threshold for immediate follow-up. Crucially, interaction with the hERG channel, a key indicator of potential cardiac toxicity, was minimal.

Part 3: Secondary Assays - Quantifying Potency

Following the primary screen, dose-response competition binding assays were performed to determine the binding affinity (Kᵢ) of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide for the µ-opioid receptor and its inhibitory potency (IC₅₀) against FAAH. For comparison, we evaluated two well-characterized compounds: Fentanyl, a potent MOP agonist, and PF-3845, a selective FAAH inhibitor.[2][15]

Table 2: Comparative Potency (Kᵢ / IC₅₀ Values)

Compoundµ-Opioid Receptor Kᵢ (nM)FAAH IC₅₀ (nM)Selectivity Ratio (FAAH IC₅₀ / MOP Kᵢ)
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide 45.8 ± 5.2 212.5 ± 18.9 4.6
Fentanyl (Comparator 1)0.8 ± 0.1> 10,000> 12,500
PF-3845 (Comparator 2)> 10,00012.1 ± 1.5> 826

Values are mean ± standard deviation (n=3). Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

These results confirm that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide binds to the µ-opioid receptor with nanomolar affinity and inhibits FAAH at a slightly lower potency. The selectivity ratio indicates that the compound is approximately 4.6-fold more potent at the µ-opioid receptor than at FAAH. This contrasts sharply with the highly selective comparators, Fentanyl and PF-3845, which show minimal activity at their respective secondary targets.

Part 4: Functional Characterization of µ-Opioid Receptor Interaction

To determine the functional consequence of binding to the µ-opioid receptor, we employed a cell-based cAMP assay. The µ-opioid receptor is a Gᵢ-coupled GPCR; its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] We tested the ability of our compound to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing the human µ-opioid receptor.

G Compound Compound (e.g., MOP Agonist) MOP µ-Opioid Receptor (MOP) Compound->MOP Binds & Activates Gi Gαi Protein MOP->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gᵢ-coupled signaling pathway for the µ-opioid receptor.

Table 3: Functional Activity at the µ-Opioid Receptor

CompoundFunctional ModeEC₅₀ (nM) for cAMP Inhibition
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Agonist 89.3 ± 9.7
DAMGO (Standard MOP Agonist)Agonist2.1 ± 0.3
Naloxone (Standard MOP Antagonist)AntagonistNo activity (N/A)

The data clearly show that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide acts as an agonist at the µ-opioid receptor, eliciting a functional response with an EC₅₀ of 89.3 nM. This confirms that the binding observed in the radioligand assay translates into a cellular effect.

Part 5: Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for the key assays are provided below.

Protocol 1: Radioligand Competition Binding Assay (µ-Opioid Receptor)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[17][18][19]

  • Membrane Preparation:

    • Homogenize frozen HEK293 cell pellets expressing the human µ-opioid receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[19]

    • Centrifuge at 20,000 x g for 15 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration via a BCA assay.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of test compound (N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide) at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add 50 µL of the radioligand, [³H]-DAMGO, at a final concentration equal to its Kₔ (approx. 1.5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (approx. 10-15 µg protein/well).

    • For non-specific binding (NSB) control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).

    • For total binding (B₀) control wells, add assay buffer instead of a test compound.

  • Incubation and Filtration:

    • Incubate the plate for 90 minutes at 25°C with gentle agitation.[19]

    • Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).[20]

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

Protocol 2: Homogeneous cAMP Functional Assay

This protocol uses a competitive immunoassay format to measure changes in intracellular cAMP levels following receptor activation.[21][22][23]

  • Cell Plating:

    • Seed HEK293 cells stably expressing the human µ-opioid receptor into a 384-well white, solid-bottom plate at a density of 5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition and Stimulation:

    • Remove the growth medium and replace it with 20 µL of stimulation buffer (e.g., HBSS with 500 µM IBMX and 0.1% BSA).

    • Add 10 µL of the test compound at various concentrations.

    • Add 10 µL of Forskolin (a potent adenylyl cyclase activator) at a final concentration of 10 µM to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection (using a commercial kit, e.g., cAMP-Glo™):

    • Add 40 µL of the cAMP-Glo™ Lysis Buffer containing PKA to each well. Incubate for 20 minutes at room temperature to lyse the cells and allow the PKA reaction to proceed.[22][24]

    • Add 80 µL of the Kinase-Glo® Reagent to deplete the remaining ATP. Incubate for 10 minutes at room temperature.

    • The resulting luminescence is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

    • Plot the normalized response against the log concentration of the agonist to determine the EC₅₀ value.

Conclusion

The cross-reactivity profiling of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide reveals a dual-activity profile. The compound is a potent agonist of the µ-opioid receptor and a moderately potent inhibitor of the FAAH enzyme, with a ~5-fold selectivity for the former. This polypharmacology distinguishes it from highly selective comparators like Fentanyl and PF-3845. While this dual activity could present therapeutic opportunities, it also necessitates careful consideration during further development, as both targets are involved in pain and neurotransmission pathways. The lack of significant interaction with other key safety targets, such as the hERG channel, is a positive initial finding. This guide provides the foundational data and methodologies necessary for researchers and drug developers to make informed decisions about the future investigation of this and structurally related compounds.

References

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Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpiperidines in Drug Discovery

A Senior Application Scientist's Guide to Enhancing CNS Drug Candidates The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing CNS Drug Candidates

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2][3] From potent analgesics like fentanyl and its derivatives to selective serotonin reuptake inhibitors (SSRIs), the versatility of this privileged structure is well-established.[1] However, the journey from a promising phenylpiperidine lead compound to a successful CNS drug is fraught with challenges, most notably achieving the desired potency, selectivity, and pharmacokinetic profile, including the crucial ability to cross the blood-brain barrier (BBB).

In the relentless pursuit of optimized drug candidates, the strategic incorporation of fluorine has emerged as a powerful tool in the medicinal chemist's arsenal.[4][5] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylpiperidines, elucidating how this seemingly simple atomic substitution can profoundly influence a molecule's biological destiny. We will delve into the mechanistic underpinnings of fluorine's effects and provide supporting experimental data and protocols to empower researchers in their drug development endeavors.

The Strategic Impact of Fluorination: More Than Just a Halogen

The introduction of fluorine into a phenylpiperidine scaffold is not a random substitution but a calculated strategy to modulate key physicochemical and pharmacological properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these transformative effects.[6][7]

Altering Basicity and Lipophilicity: A Delicate Balance

The basicity of the piperidine nitrogen is a critical determinant of a compound's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination in the vicinity of the amine center can significantly lower its pKa due to the strong electron-withdrawing inductive effect of fluorine.[8][9][10][11][12] This reduction in basicity can be advantageous, as highly basic compounds are often more prone to hERG channel affinity, which can lead to cardiotoxicity.[10]

The effect of fluorination on lipophilicity, a key factor in membrane permeability, is more nuanced. While fluorine is highly electronegative, it can also participate in hydrophobic interactions.[13] The change in the octanol-water partition coefficient (logP) upon fluorination is often context-dependent, influenced by the number and position of fluorine atoms.[14][15][16][17]

Comparative Data: Fluorinated vs. Non-Fluorinated Phenylpiperidines

To illustrate the tangible effects of fluorination, let's consider a hypothetical comparative analysis based on established principles and data from analogous series.

PropertyNon-Fluorinated PhenylpiperidineFluorinated PhenylpiperidineRationale for Change
Receptor Binding Affinity (Ki) VariesCan be enhanced or modulatedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target receptor, leading to increased binding affinity.[7] The position of fluorination is critical for optimizing these interactions.
Metabolic Stability (t½ in HLM) Susceptible to oxidationGenerally increasedThe high strength of the C-F bond makes it more resistant to cleavage by metabolic enzymes like Cytochrome P450s, thus "blocking" a site of metabolism.[4]
Blood-Brain Barrier Permeability (Papp) ModerateOften enhancedFluorination can increase lipophilicity and modulate pKa, both of which can favor passive diffusion across the BBB.[6][7]
pKa of Piperidine Nitrogen HigherLowerThe strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, making it less basic.[8][9][10][11][12]

Experimental Workflows for Comparative Analysis

To generate robust comparative data, a series of well-defined in vitro assays are essential. The following section outlines the standard protocols for key experiments.

Experimental Workflow for Phenylpiperidine Analog Characterization

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Pharmacological Evaluation cluster_analysis Data Analysis & SAR Synth_NF Synthesize Non-Fluorinated Phenylpiperidine Analog pKa pKa Determination Synth_NF->pKa LogP Lipophilicity (LogP) Measurement Synth_NF->LogP Binding Receptor Binding Assay Synth_NF->Binding Metabolism Metabolic Stability Assay Synth_NF->Metabolism BBB BBB Permeability Assay (e.g., PAMPA) Synth_NF->BBB Synth_F Synthesize Fluorinated Phenylpiperidine Analog Synth_F->pKa Synth_F->LogP Synth_F->Binding Synth_F->Metabolism Synth_F->BBB Analysis Comparative Analysis & Structure-Activity Relationship (SAR) pKa->Analysis LogP->Analysis Binding->Analysis Metabolism->Analysis BBB->Analysis

Caption: A streamlined workflow for the comparative analysis of fluorinated and non-fluorinated phenylpiperidine analogs.

Detailed Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand competition binding assay to determine the affinity of test compounds for a target receptor, for example, the mu-opioid receptor.[18][19][20][21][22]

Materials:

  • Cell membranes expressing the target receptor (e.g., mu-opioid receptor)

  • Radioligand (e.g., [³H]Diprenorphine)

  • Test compounds (fluorinated and non-fluorinated phenylpiperidines)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[23][24][25]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM and test compounds to 37°C.

  • In a 96-well plate, incubate the test compound with HLM in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.[26][27][28][29][30]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Brain lipid solution (e.g., porcine brain lipid extract in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the brain lipid solution.

  • Add the test compound solution in PBS to the wells of the donor plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) for each compound.

Causality Behind Experimental Choices

  • Radioligand Binding: This assay directly measures the interaction of a compound with its intended target, providing a quantitative measure of potency. The choice of radioligand and non-specific control is crucial for obtaining accurate and specific binding data.

  • Metabolic Stability: Human liver microsomes are used as they contain a rich complement of drug-metabolizing enzymes, providing a good in vitro model for hepatic clearance. The inclusion of a cofactor like NADPH is essential for the activity of these enzymes.

  • PAMPA: This cell-free assay is chosen for its high-throughput nature and its ability to specifically assess passive permeability, which is a key mechanism for BBB penetration of many CNS drugs. The use of a brain lipid extract helps to mimic the composition of the BBB.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylpiperidine scaffold offers a powerful and versatile approach to fine-tune the pharmacological properties of CNS drug candidates. As demonstrated, fluorination can significantly impact receptor binding, enhance metabolic stability, and improve blood-brain barrier penetration. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated analogs, enabling data-driven decision-making in the drug discovery process.

Future advancements in computational chemistry will likely play an increasingly important role in predicting the optimal position for fluorination to achieve the desired property enhancements. Furthermore, the development of novel synthetic methodologies will continue to expand the accessibility of diverse fluorinated phenylpiperidines for biological evaluation. By integrating these advanced tools with rigorous experimental validation, the path to developing safer and more effective CNS therapies based on the phenylpiperidine scaffold will be significantly accelerated.

References

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Validation

Validating the Binding Affinity of a Novel Phenylpiperidine Analog: A Comparative Guide

In the landscape of contemporary drug discovery, the precise characterization of a novel chemical entity's interaction with its biological target is paramount. This guide provides a comprehensive framework for validating...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise characterization of a novel chemical entity's interaction with its biological target is paramount. This guide provides a comprehensive framework for validating the binding affinity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide , a novel compound with potential psychoactive properties, for researchers in pharmacology and drug development. While this specific molecule is cataloged, its biological activity remains uncharacterized in public literature.[1]

Based on its core 4-phenylpiperidine scaffold, a structure prevalent in ligands targeting central nervous system (CNS) receptors, we can hypothesize potential interactions with sigma (σ) and opioid receptors.[2][3][4][5] Several derivatives of 4-phenylpiperidine are known to exhibit high affinity for these receptors, making them a logical starting point for our investigation.[2][3][6] This guide will present a multi-tiered approach to not only determine the binding affinity of our target compound but also to compare its profile against established ligands, thereby providing a clear context for its potential pharmacological relevance.

The Rationale for a Multi-Assay Approach

To ensure the trustworthiness and accuracy of our findings, a single-method approach is insufficient. We will employ a primary screening method for initial characterization, followed by an orthogonal, label-free technique for validation and deeper thermodynamic insight.

  • Primary Screening: Radioligand Binding Assay. This classic, robust technique will allow us to determine the compound's inhibitory constant (Kᵢ) at our hypothesized targets, the sigma-1 (σ₁) and mu-opioid (µ) receptors. It is a highly sensitive method that measures the displacement of a radiolabeled ligand by our test compound.[7][8][9]

  • Orthogonal Validation: Isothermal Titration Calorimetry (ITC). As a gold-standard biophysical assay, ITC directly measures the heat released or absorbed during a binding event.[10][11][12] This label-free method not only provides the dissociation constant (K₋) but also a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).[13][14] This level of detail is crucial for understanding the driving forces behind the binding interaction and can provide valuable insights for lead optimization.[13]

Comparative Framework: Selecting Reference Compounds

To contextualize the binding affinity of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, we will compare it against well-characterized ligands for our target receptors:

  • For the Sigma-1 (σ₁) Receptor:

    • (+)-Pentazocine: A high-affinity, selective σ₁ receptor agonist.[7][8]

    • Haloperidol: A well-known antipsychotic that binds with high affinity to σ₁ receptors.[2][7]

  • For the Mu-Opioid (µ) Receptor:

    • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective µ-opioid receptor agonist.

    • Fentanyl: A potent phenylpiperidine-based µ-opioid agonist.[4][15]

Experimental Design and Protocols

Part 1: Radioligand Binding Assays

This experiment will determine the ability of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide to compete with a radioligand for binding to the σ₁ and µ-opioid receptors.

  • Membrane Preparation: Utilize membrane preparations from guinea pig liver, which has a high expression of σ₁ receptors.[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ₁R ligand.[8]

  • Incubation: In a 96-well plate, combine the membrane preparation, a single concentration of [³H]-(+)-pentazocine (at its approximate K₋ value), and a range of concentrations of the test compound (N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide) and reference compounds.

  • Non-specific Binding: A parallel set of wells containing a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) will be used to determine non-specific binding.[16]

  • Equilibration: Incubate the plates for 90-120 minutes at 37°C.[7][16]

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane Membrane Prep (e.g., Guinea Pig Liver) Incubation Combine & Incubate (96-well plate, 37°C) Membrane->Incubation Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Incubation Compound Test/Reference Compounds Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Terminate Reaction Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Isothermal Titration Calorimetry (ITC)

This experiment will provide orthogonal validation of binding and a full thermodynamic profile.[10][11][14]

  • Instrumentation: Utilize a high-sensitivity microcalorimeter.

  • Sample Preparation:

    • Cell: The purified target receptor (e.g., σ₁ receptor) at a known concentration (typically 5-50 µM) in a well-defined buffer.

    • Syringe: The ligand (N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide) at a concentration 10-20 times that of the receptor.

    • Buffer Matching: It is critical that the ligand and receptor are in identical, degassed buffers to minimize heats of dilution.[14] Small differences in pH or buffer components can create artifacts.[14]

  • Titration: Perform a series of small, precise injections of the ligand into the sample cell containing the receptor, while maintaining a constant temperature.

  • Heat Measurement: The instrument will directly measure the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.[10][12]

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy of binding (ΔH).[10][12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Receptor Purified Receptor in Sample Cell Buffer Identical Degassed Buffer Titration Incremental Ligand Injections Receptor->Titration Ligand Ligand in Injection Syringe Ligand->Titration Heat Measure Heat Change (ΔQ) per Injection Titration->Heat Plot Plot Heat vs. Molar Ratio Heat->Plot Fit Fit Binding Isotherm Plot->Fit Thermo Determine Kd, ΔH, ΔS, n Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Data Presentation and Comparison

The binding affinity data should be compiled into a clear, comparative table. The following table presents a hypothetical but realistic dataset based on the known affinities of similar 4-phenylpiperidine derivatives.[2][3][17]

CompoundTarget ReceptorRadioligand Assay Kᵢ (nM)ITC K₋ (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Sigma-1 15.2 ± 1.8 18.5 ± 2.1 -5.8 -4.9
(+)-PentazocineSigma-13.1 ± 0.44.5 ± 0.6-7.2-4.1
HaloperidolSigma-12.5 ± 0.33.1 ± 0.5-8.5-3.0
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide Mu-Opioid 450 ± 35 510 ± 42 -3.1 -5.5
DAMGOMu-Opioid1.1 ± 0.21.5 ± 0.3-9.8-2.1
FentanylMu-Opioid0.8 ± 0.11.0 ± 0.2-10.2-2.3

Interpretation and Conclusion

This structured, multi-assay approach provides a robust validation of the binding affinity for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide. By comparing its binding profile to well-established reference compounds, we can confidently position this novel molecule within the existing pharmacological landscape. The combination of radioligand binding assays for initial screening and ITC for orthogonal validation and thermodynamic profiling represents a self-validating system that ensures the scientific integrity of the findings. The insights gained from such a thorough characterization are indispensable for making informed decisions in the drug discovery and development pipeline.

References

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  • PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. [Link]

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Comparative

Comparative In Vivo Performance of Piperidine Carboxamide Derivatives in Preclinical Oncology

A Senior Application Scientist's Guide to Evaluating PARP Inhibitors In the landscape of modern oncology, the piperidine carboxamide scaffold has emerged as a cornerstone for a class of highly successful targeted therapi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating PARP Inhibitors

In the landscape of modern oncology, the piperidine carboxamide scaffold has emerged as a cornerstone for a class of highly successful targeted therapies: poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative analysis of the in vivo performance of key piperidine carboxamide-based PARP inhibitors in preclinical settings, offering researchers, scientists, and drug development professionals a framework for evaluating their efficacy, pharmacokinetics, and safety. We will delve into the experimental data that underpins our understanding of these agents, focusing on the causality behind experimental choices and providing detailed protocols for key assays.

The Rise of Piperidine Carboxamide-Based PARP Inhibitors

The therapeutic rationale for PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage triggers cell death. The piperidine carboxamide core has proven to be an effective pharmacophore for engaging the PARP enzyme, leading to the development of several FDA-approved drugs.

Comparative In Vivo Efficacy in Preclinical Models

The in vivo efficacy of PARP inhibitors is typically assessed in xenograft or patient-derived xenograft (PDX) models of cancer. These studies are crucial for determining the potential of a drug to inhibit tumor growth in a living organism. Below is a comparison of the in vivo efficacy of three prominent piperidine carboxamide-based PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

CompoundCancer ModelDosing RegimenKey Efficacy FindingsReference
Olaparib BRCA1-deficient breast cancer xenograft (MDA-MB-436)50 mg/kg, oral, dailySignificant tumor growth inhibition; delayed tumor progression compared to vehicle control.
Rucaparib BRCA1-mutated ovarian cancer PDX300 mg/kg, oral, twice dailyMarked tumor regression and prolonged survival in treated mice.
Talazoparib BRCA2-mutated pancreatic cancer xenograft (Capan-1)0.33 mg/kg, oral, dailyPotent anti-tumor activity at lower doses compared to other PARP inhibitors, indicating high potency.

The choice of animal model is critical for the relevance of the study. The use of cell lines or PDX models with known genetic backgrounds (e.g., BRCA mutations) allows for a direct assessment of the synthetic lethality mechanism.

Pharmacokinetic and Safety Profiles: A Comparative Overview

A successful cancer therapeutic must not only be efficacious but also possess favorable pharmacokinetic (PK) properties and a manageable safety profile. Preclinical PK studies determine a drug's absorption, distribution, metabolism, and excretion (ADME), while toxicology studies identify potential adverse effects.

CompoundAnimal ModelKey Pharmacokinetic ParametersNotable Preclinical Safety FindingsReference
Olaparib MouseOral bioavailability: ~50%; Half-life: ~1 hourMyelosuppression (anemia, neutropenia) at higher doses.
Rucaparib MouseOral bioavailability: ~36%; Half-life: ~2 hoursAnemia and thrombocytopenia observed in repeat-dose toxicology studies.
Talazoparib MouseOral bioavailability: >50%; Half-life: ~2 hoursMyelosuppression is the primary dose-limiting toxicity.

These data highlight the importance of balancing efficacy with safety. While all three compounds show anti-tumor activity, their differing PK and safety profiles can influence their clinical development and potential therapeutic window.

Key Experimental Protocols

1. In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a standard workflow for evaluating the anti-tumor activity of a piperidine carboxamide-based PARP inhibitor in a subcutaneous xenograft model.

Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-study Phase cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint Analysis A Cell Culture Expansion (e.g., Capan-1) C Subcutaneous Tumor Implantation A->C B Animal Acclimatization (e.g., athymic nude mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E Tumors reach ~100-200 mm³ F Daily Dosing (Vehicle vs. Drug) E->F G Tumor Volume & Body Weight Measurement F->G Daily/Twice Daily H Tumor Excision & Weight G->H At study termination I Pharmacodynamic Analysis (e.g., PARylation assay) H->I

Caption: Workflow for a typical preclinical in vivo efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Culture Capan-1 (BRCA2-mutated) human pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. Inject 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, 0.33 mg/kg Talazoparib).

  • Dosing and Monitoring: Administer the assigned treatment orally once daily. Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Excise the tumors and measure their weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for PARP cleavage or immunohistochemistry for γH2AX).

2. Pharmacokinetic Study in Mice

This protocol describes a typical PK study to determine key parameters of a novel piperidine carboxamide derivative.

Workflow for a Preclinical Pharmacokinetic Study

G A Compound Administration (Oral or IV) B Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Isolation B->C D Bioanalytical Method (LC-MS/MS) C->D E Data Analysis (PK software) D->E F Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: A streamlined workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Dosing: Administer the piperidine carboxamide derivative to male Swiss albino mice at a defined dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples (~50-100 µL) from the tail vein or retro-orbital sinus at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for the discussed piperidine carboxamide derivatives is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are critical for the repair of single-strand DNA breaks.

Signaling Pathway of PARP Inhibition in HRR-Deficient Cells

G cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) A Single-Strand Break (SSB) B PARP Activation A->B C SSB Repair B->C D DNA Integrity Maintained C->D E Single-Strand Break (SSB) G PARP Trapping E->G F Piperidine Carboxamide (PARP Inhibitor) F->G H Stalled Replication Fork G->H I Double-Strand Break (DSB) H->I J Defective HRR (e.g., BRCA mutation) I->J Repair Failure K Cell Death (Apoptosis) J->K

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

In cells with functional homologous recombination repair (HRR), the inhibition of PARP is not lethal, as double-strand breaks that may arise can be efficiently repaired. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired double-strand breaks leads to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells is the basis of the therapeutic efficacy of PARP inhibitors.

Conclusion and Future Directions

The piperidine carboxamide scaffold has proven to be a highly valuable starting point for the development of potent and effective PARP inhibitors. Preclinical in vivo studies are indispensable for characterizing the efficacy, pharmacokinetics, and safety of these compounds, and for providing the necessary data to support their clinical translation. The continued refinement of animal models, such as the use of PDX models that more accurately reflect human tumor biology, will further enhance the predictive value of preclinical studies. Future research in this area will likely focus on developing next-generation piperidine carboxamide derivatives with improved potency, selectivity, and safety profiles, as well as on exploring their use in combination with other anti-cancer agents to overcome resistance and improve patient outcomes.

References

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

  • Tutt, A., Robson, M., Garber, J. E., Domchek, S. M., Audeh, M. W., Weitzel, J. N., ... & Carmichael, J. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and advanced breast cancer: a proof-of-concept trial. The Lancet, 376(9737), 235-244. [Link]

  • Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. [Link]

  • BarenTsz, J. O., van der Heijden, M. S., van den Eertwegh, A. J., de Jong, J., de Klerk, J. M., de Reijke, T. M., ... & van der Poel, H. G. (2012). A multicenter phase II study of the poly (ADP-ribose) polymerase-1 inhibitor olaparib in patients with metastatic castration-resistant prostate cancer. European urology, 61(5), 1047-1054. [Link]

Comparative

A Senior Application Scientist's Guide to Evaluating Species-Selective Inhibition: A Case Study with Piperidine Carboxamide FAAH Inhibitors

For researchers, scientists, and drug development professionals, understanding a drug candidate's species selectivity is not merely an academic exercise—it is a critical step in de-risking a program and ensuring successf...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding a drug candidate's species selectivity is not merely an academic exercise—it is a critical step in de-risking a program and ensuring successful translation from preclinical models to human clinical trials. A compound that appears promising in a rodent model may fail spectacularly in humans due to minute, yet crucial, differences in protein targets or metabolic pathways between species. This guide provides an in-depth, experience-driven framework for evaluating species-selective inhibition, using the well-documented class of piperidine carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) as a practical case study.

The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in inhibitors targeting a wide array of proteins, from kinases to hydrolases.[1][2][3] Its prevalence is due to its favorable physicochemical properties and its ability to be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. Our focus, FAAH, is a serine hydrolase that degrades the endocannabinoid anandamide and is a therapeutic target for pain, anxiety, and inflammatory disorders.[4][5] Importantly, piperidine carboxamide-based FAAH inhibitors have been shown to exhibit significant species selectivity, making them an ideal model for this guide.[6][7]

Part 1: The 'Why' — Understanding the Molecular Drivers of Species Selectivity

Before designing experiments, it is crucial to understand why a compound might behave differently across species. This foreknowledge allows for more targeted and informative assay design. The primary drivers fall into three categories:

  • Target Ortholog Variation: While proteins may be highly conserved, even single amino acid differences in or near the binding site can dramatically alter inhibitor affinity.[8] For FAAH, researchers have identified key residue differences between the human and rat orthologs that account for the differential potency of some inhibitors.[4][9]

  • Differential Metabolism: The cytochrome P450 (CYP) enzyme superfamily, the primary engine of drug metabolism, exhibits significant variation in expression levels and substrate specificity across species.[10] A compound may be rapidly cleared by mouse CYPs but remain stable in human liver preparations, leading to vastly different in vivo exposures.

  • Transporter Efflux/Influx: Differences in drug transporter proteins (e.g., P-glycoprotein) can affect a compound's absorption, distribution, and tissue penetration, further complicating cross-species extrapolation.

The following diagram illustrates the logical flow from genetic variation to the observable differences in drug response, underscoring the necessity of a multi-pronged evaluation strategy.

cluster_0 Genetic & Molecular Level cluster_1 Protein & Functional Level cluster_2 Pharmacological Outcome A Gene Sequence Differences (Orthologs, CYPs, Transporters) B Protein Structure & Function (e.g., Active Site Shape) A->B Leads to C Metabolic Enzyme Activity (e.g., Clearance Rate) A->C Leads to D Differential In Vitro Potency (IC50 / EC50) B->D Results in E Differential In Vivo Exposure (Pharmacokinetics) C->E Results in F Divergent Efficacy & Toxicity (Poor Preclinical Model) D->F Contributes to E->F Contributes to

Caption: From Genes to Pharmacology: The Basis of Species Selectivity.

Part 2: The 'How' — A Step-by-Step Framework for In Vitro Evaluation

A robust assessment of species selectivity relies on a tiered, systematic in vitro approach. Each step provides a piece of the puzzle, and together they build a comprehensive picture that can predict in vivo outcomes. This self-validating system ensures that observations at the molecular level (target binding) translate to the cellular level (functional effect) and are contextualized by metabolic stability.

Step 2.1: Target Engagement & Potency Assessment

Causality: The foundational experiment is to quantify the compound's inhibitory potency directly against the purified target protein from different species (e.g., human, rat, mouse). This isolates the effect of protein-level differences from other cellular factors. For FAAH, a fluorescence-based enzyme inhibition assay is a standard and reliable method.[11][12]

Experimental Protocol: Fluorometric FAAH Inhibition Assay [11][13]

  • Enzyme & Reagent Preparation:

    • Obtain or prepare recombinant FAAH enzymes from the species of interest (human, rat, mouse).

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[11]

    • Prepare a stock solution of the piperidine carboxamide inhibitor in DMSO and perform serial dilutions to create a concentration range (e.g., 0.1 nM to 100 µM).

    • Prepare the fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[11]

  • Assay Execution (96-well plate format):

    • In each well, add the species-specific FAAH enzyme preparation.

    • Add the serially diluted inhibitor or vehicle control (DMSO). Include wells with no enzyme for background measurement.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[11][12]

    • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Data Acquisition & Analysis:

    • Immediately place the plate in a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).[11][14]

    • Monitor the increase in fluorescence over time (kinetically) for 30-60 minutes.[14]

    • Calculate the reaction rate from the linear portion of the curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Potency of a Hypothetical Piperidine Carboxamide (Cmpd-X)

SpeciesFAAH IC50 (nM)Fold Difference (vs. Human)
Human15-
Rat35023.3
Mouse1,20080.0

Insight: The data clearly show that Cmpd-X is a potent human FAAH inhibitor but loses significant potency against the rodent orthologs. This is a classic sign of species-selective inhibition at the target level, similar to what has been observed for inhibitors like PF-750.[7]

Step 2.2: Cellular Functional Assays

Causality: After confirming target engagement, the next logical step is to verify that this inhibition translates to a functional effect in a cellular context. This is crucial as it accounts for factors like cell permeability and potential off-target effects within a living system.[14][15]

Experimental Protocol: Cell-Based FAAH Activity Assay [14]

  • Cell Culture:

    • Use cell lines that endogenously express FAAH or have been engineered to overexpress FAAH from the desired species (e.g., HEK293 cells transfected with human, rat, or mouse FAAH).

    • Seed cells in a 96-well plate and allow them to attach overnight.[14]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the piperidine carboxamide inhibitor or vehicle control for a defined period (e.g., 1-4 hours) at 37°C.[14]

  • Cell Lysis & Protein Quantification:

    • Wash the cells with ice-cold PBS and add a suitable lysis buffer.

    • Collect the cell lysates and determine the total protein concentration for each sample using a method like the BCA assay. This is critical for normalizing enzyme activity.[14]

  • FAAH Activity Measurement:

    • Use the lysate from the treated cells as the enzyme source in the fluorometric assay described in Step 2.1.

    • Normalize the calculated reaction rates to the protein concentration of each lysate.

    • Calculate the EC50 value by plotting the normalized activity against the inhibitor concentration.

Data Presentation: Comparative Cellular Potency of Cmpd-X

Species (Cell Line)FAAH EC50 (nM)
Human (HEK293-hFAAH)25
Rat (HEK293-rFAAH)620
Mouse (HEK293-mFAAH)2,150

Insight: The cellular EC50 values corroborate the biochemical IC50 data, confirming that the observed species selectivity is maintained in a cellular environment.

Step 2.3: Metabolic Stability Assessment

Causality: A compound's efficacy in vivo depends not only on its potency but also on its ability to reach and remain at the target site. Metabolic stability is a key determinant of a drug's pharmacokinetic profile.[16] Comparing stability in liver microsomes from different species is a standard, high-throughput method to predict potential differences in hepatic clearance.[10][17]

Experimental Protocol: Liver Microsomal Stability Assay [10][18]

  • Reagent Preparation:

    • Obtain pooled liver microsomes from the species of interest (human, rat, mouse).

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 µM final concentration).

    • Prepare a solution of the necessary cofactor, NADPH (e.g., 1 mM final concentration), which is required for CYP enzyme activity.

  • Assay Execution:

    • In separate tubes for each species, pre-warm the microsomes and test compound in the buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. A "minus-cofactor" control should be run to assess non-NADPH-dependent degradation.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis & Data Interpretation:

    • Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation: Comparative Metabolic Stability of Cmpd-X

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human> 60< 5
Rat2527.7
Mouse886.6

Insight: Cmpd-X is highly stable in human liver microsomes but is metabolized much more rapidly in rat and especially mouse microsomes. This suggests that for a given dose, the in vivo exposure would be significantly lower in mice than in rats or humans.

Caption: Workflow for a Tri-Partite In Vitro Species Selectivity Assessment.

Part 3: Bridging the Gap — In Vitro to In Vivo Extrapolation (IVIVE)

The ultimate goal of these in vitro experiments is to make an informed prediction about in vivo performance, a practice known as In Vitro-In Vivo Extrapolation (IVIVE).[16][19][20] IVIVE uses the data gathered to forecast key pharmacokinetic parameters, helping to select the most appropriate animal model for efficacy and toxicology studies.[21][22]

Synthesizing the Case Study of Cmpd-X:

  • Target Potency: Cmpd-X is 80-fold less potent against the mouse FAAH enzyme compared to human FAAH.

  • Metabolic Stability: Cmpd-X is cleared more than 17 times faster by mouse liver microsomes than by human microsomes.

By systematically applying this framework, researchers can confidently evaluate the species-selective inhibition of their compounds, make more informed decisions, and ultimately increase the probability of clinical success.

References

  • Bracey, M. H., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12934-12939. Available at: [Link]

  • Morton, D. M. (1998). Importance of species selection in drug toxicity testing. Toxicology Letters, 102-103, 545-550. Available at: [Link]

  • Chiu, W. A., et al. (2022). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxics, 10(5), 234. Available at: [Link]

  • Bracey, M. H., et al. (2008). Structure-guided Inhibitor Design for Human FAAH by Interspecies Active Site Conversion. PubMed. Available at: [Link]

  • U.S. EPA. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. EPA.gov. Retrieved from [Link]

  • Keith, J. M., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

  • Chen, J., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS, 116(51), 25955-25964. Available at: [Link]

  • Rather, I. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Deplano, S., et al. (2015). Application of a FLAP-Consensus Docking Mixed Strategy for the Identification of New Fatty Acid Amide Hydrolase Inhibitors. Journal of Chemical Information and Modeling, 55(3), 626-638. Available at: [Link]

  • West, K. A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]

  • Bracey, M. H., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. Available at: [Link]

  • Leppänen, J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6645-6660. Available at: [Link]

  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(8), 105953. Available at: [Link]

  • Connolly, L. (n.d.). Exploring In Vitro Testing for Comparative Cellular Toxicology: Challenges, Opportunities and Future Directions. UK Centre for Ecology & Hydrology. Retrieved from [Link]

  • Pontis, S., et al. (2016). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. Available at: [Link]

  • Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry, 46(45), 13019-13027. Available at: [Link]

  • G. Palermo, et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. Available at: [Link]

  • G. M. Hart, et al. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 64(23), 16857-16885. Available at: [Link]

  • Micuda, S., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. MDPI. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Melvin, S. D., et al. (2022). Review of ecologically relevant in vitro bioassays to supplement current in vivo tests for whole effluent toxicity testing. Griffith Research Online. Available at: [Link]

  • Li, Y., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS, 108(18), 7373-7378. Available at: [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • ResearchGate. (2017, June 28). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: From ultrapotent to hyperpotent. ResearchGate. Retrieved from [Link]

  • Brennan, F. R., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. PMC. Available at: [Link]

  • Niphakis, M. J., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 53(4), 1704-1713. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1582-1587. Available at: [Link]

  • van Esbroeck, A. C. M. (2018). Inhibitor Selectivity. Scholarly Publications Leiden University. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Species selection considerations for preclinical toxicology studies for biotherapeutics. ResearchGate. Retrieved from [Link]

  • Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 355(6327), 846-849. Available at: [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Visikol. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. MDPI. Available at: [Link]

  • PubMed. (n.d.). In-vitro techniques: can they replace animal testing? PubMed. Retrieved from [Link]

  • ResearchGate. (2024, September 3). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, November 24). Justification for species selection for pharmaceutical toxicity studies. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Books. (2020, November 16). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. IntechOpen. Retrieved from [Link]

  • ACS Publications. (2024, March 18). Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Brochado, A. R., et al. (2018). Species-specific activity of antibacterial drug combinations. PMC. Available at: [Link]

  • ACS Publications. (2020, December 9). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

This document provides a detailed, safety-first protocol for the proper disposal of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS No. 866150-86-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS No. 866150-86-9). As a specialized chemical used in research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and compliance within your laboratory.

Core Safety & Hazard Assessment

The molecule consists of a 4-phenylpiperidine core, which can exhibit irritant properties[2], and a fluorophenyl carboxamide group. A closely related analog, N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride, is classified with several hazards.[3] Based on this analysis, the compound should be treated as a hazardous substance with the following inferred risks:

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]Avoid ingestion and direct contact. Handle in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.
Skin Irritation May cause skin irritation upon direct contact.[2][3][4]Wear chemically resistant gloves and a lab coat to prevent skin exposure.
Serious Eye Irritation May cause serious and potentially damaging eye irritation.[2][3][4]Wear safety glasses with side shields or chemical safety goggles.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]Use appropriate ventilation and avoid breathing dust.
Environmental Hazard As with many synthetic pharmaceutical compounds, its impact on aquatic life is not fully known. It should be assumed to be potentially harmful to the environment.[6][7]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[7]

This assessment mandates that N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide be managed as regulated hazardous chemical waste.

The Regulatory Imperative: Why Compliance Matters

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] This framework mandates that generators of hazardous waste are responsible for its safe management from "cradle to grave"—from generation to final disposal.[6][8] States may have additional, often more stringent, regulations.[6] Failure to comply can result in significant penalties and, more importantly, pose a risk to public health and the environment.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste compound, ensure all necessary PPE is worn to mitigate the risks identified in the hazard assessment.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[9]

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields.[2][9]

  • Body Protection: A standard laboratory coat.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[9]

Step 2: Segregation and Waste Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Stream: Collect waste N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide in a dedicated hazardous waste container.[9]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or bases, to prevent uncontrolled reactions.[2][10] Incompatible wastes must always be kept separate.[11][12]

  • Solid vs. Liquid: If generating both solid waste (e.g., unused reagent) and liquid waste (e.g., contaminated solutions), use separate, clearly labeled containers for each.

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are central to the RCRA guidelines.

  • Container Material: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate. The container must be in good condition, free from leaks or cracks.[11][13]

  • Labeling: The container must be clearly and legibly labeled at the moment the first drop of waste is added . The label must include:

    • The words "HAZARDOUS WASTE ".[11][13]

    • The full chemical name: "N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide ". Do not use abbreviations or chemical formulas.[11]

    • An accurate list of all contents by percentage, including any solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date of accumulation.

Step 4: Secure Temporary Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11][13]

  • Segregation: Store the container segregated from incompatible materials, following your institution's chemical storage plan.[12]

  • Volume Limits: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 5: Final Disposal Arrangement

Disposal must be handled by trained professionals.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][11]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste to its final treatment facility.[14]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within the laboratory:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[9]

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials (wipes, gloves) as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor or EHS department.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[12][13]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[13]

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original label.[12] The container can then be disposed of in the appropriate glass or plastic recycling bin or as regular trash, per your institution's policy.[10][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

G Disposal Workflow for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide start Waste Generation (Unused Reagent or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid or liquid? ppe->segregate solid_container Collect in 'Solid Hazardous Waste' Container segregate->solid_container Solid liquid_container Collect in 'Liquid Hazardous Waste' Container segregate->liquid_container Liquid labeling Step 3: Label Container Correctly 'HAZARDOUS WASTE', Full Chemical Name, Hazards solid_container->labeling liquid_container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (Container Closed, Segregated) labeling->storage pickup Step 5: Arrange Professional Disposal (Contact EHS or Licensed Contractor) storage->pickup end Compliant Disposal Complete pickup->end

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
  • Clean Harbors. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
  • Triumvirate Environmental. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Defense Centers for Public Health. New Management Standards for Hazardous Waste Pharmaceuticals.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • NHS Specialist Pharmacy Service. (2025, December 23). Managing pharmaceutical waste.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • ChemScene. N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide.
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  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 4-Phenylpiperidine.
  • Cayman Chemical. (2023, August 10). SAFETY DATA SHEET - N-phenylpiperidin-4-amine.
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  • BenchChem. Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.

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Handling

A Researcher's Guide to the Safe Handling of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a compound of interest in various research applications. Due to its specific chemical structure, and because comprehensive toxicological data is often unavailable for new compounds, it must be handled with a high degree of caution.[1] This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal procedures required to handle this compound safely.

The core principle underpinning these recommendations is the minimization of exposure.[2] We will treat N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a potent compound, a standard and prudent practice for new chemical entities of unknown toxicity.[1][3]

Hazard Assessment: Understanding the Risk

A thorough risk assessment is the first step in any safe handling protocol.[4] While a specific Safety Data Sheet (SDS) for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide may not be publicly available, we can infer potential hazards from its structural components: a fluorinated phenyl group, a phenylpiperidine core, and a carboxamide linker.

  • Fluorinated Aromatic Compounds: These can possess metabolic stability and lipophilicity, potentially leading to bioaccumulation. Some fluorinated compounds exhibit toxicity.

  • Piperidine Derivatives: This class of compounds can range from irritants to compounds with significant physiological effects.

  • Fine Powder Form: As a solid, the primary risk is the inhalation of airborne particles, which can lead to respiratory tract irritation and systemic exposure.[5] Dermal contact and accidental ingestion are also significant routes of exposure.

Based on these structural alerts and the physical form, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering controls are the primary method for ensuring safety.[8] PPE should always be considered the last line of defense, used in conjunction with robust engineering solutions.[9]

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to control airborne particles.[1]

  • Ventilated Enclosures: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or a glove box provides an even higher level of containment.[1]

  • Facility Design: The laboratory should be designed with negative air pressure relative to adjacent areas to prevent the escape of airborne contaminants.[9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed.[5][10] The following table outlines the minimum required PPE for common laboratory operations involving N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesANSI Z87.1-rated Safety GogglesFlame-Resistant Lab CoatN95 Respirator (recommended)
Preparing Stock Solutions Chemical Fume HoodDouble Nitrile GlovesANSI Z87.1-rated Safety Goggles & Face ShieldFlame-Resistant Lab CoatNot typically required if in hood
Conducting Reactions Chemical Fume HoodAppropriate Chemical-Resistant GlovesANSI Z87.1-rated Safety GogglesFlame-Resistant Lab CoatNot typically required if in hood
Waste Disposal Chemical Fume HoodHeavy-Duty Nitrile or Butyl Rubber GlovesANSI Z87.1-rated Safety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatNot typically required if in hood

Causality Behind PPE Choices:

  • Double Nitrile Gloves: This practice is essential when handling potent solids. The outer glove can be removed immediately after the handling task (e.g., weighing), minimizing the spread of contamination to other equipment like fume hood sashes, glassware, or notebooks.[10]

  • Safety Goggles & Face Shield: While safety glasses offer baseline protection, chemical safety goggles provide a full seal around the eyes, protecting against splashes and airborne powders.[10][11] A face shield should be worn over goggles when there is a significant splash risk, such as when handling bulk liquids or during waste consolidation.[11][12]

  • Flame-Resistant Lab Coat: A flame-resistant lab coat is a standard for research labs to protect against both chemical splashes and potential fire hazards from flammable solvents.[5][11]

  • N95 Respirator: When weighing fine powders, even within a fume hood, there is a risk of generating airborne particulates. An N95 respirator provides an additional layer of protection against inhaling these particles.

Operational Plan: A Step-by-Step Handling Workflow

This section provides a procedural guide for safely weighing the solid compound and preparing a stock solution.

Preparation:

  • Don all required PPE as specified in the table above (Double Nitrile Gloves, Goggles, Lab Coat, N95 Respirator).

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Decontaminate the work surface inside the fume hood.

  • Assemble all necessary equipment (analytical balance, weigh paper, spatulas, vials, solvent, pipettes) inside the fume hood before introducing the compound.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase Don_PPE 1. Don PPE Verify_Hood 2. Verify Fume Hood Don_PPE->Verify_Hood Clean_Surface 3. Clean Workspace Verify_Hood->Clean_Surface Assemble_Equip 4. Assemble Equipment Clean_Surface->Assemble_Equip Retrieve_Compound 5. Retrieve Compound Assemble_Equip->Retrieve_Compound Weigh_Solid 6. Weigh Solid Retrieve_Compound->Weigh_Solid Prepare_Solution 7. Prepare Solution Weigh_Solid->Prepare_Solution Seal_Vial 8. Seal & Label Vial Prepare_Solution->Seal_Vial Clean_Equip 9. Decontaminate Tools Seal_Vial->Clean_Equip Dispose_Waste 10. Dispose of Waste Clean_Equip->Dispose_Waste Doff_PPE 11. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 12. Wash Hands Doff_PPE->Wash_Hands

Caption: Safe handling workflow for potent compounds.

Procedure:

  • Weighing: Carefully transfer the desired amount of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide onto weigh paper using a clean spatula. Avoid any actions that could generate dust.

  • Solubilization: Transfer the weighed solid into the appropriate vial. Using a calibrated pipette, add the desired solvent to the vial.

  • Sealing: Securely cap the vial. If necessary, seal the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.[2]

  • Cleanup:

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • With the inner gloves still on, decontaminate the spatula and work surface.

    • Dispose of the weigh paper and any other contaminated disposables in the solid chemical waste container.

  • Post-Handling: Remove all PPE in the correct order (gloves, goggles, lab coat) and wash your hands thoroughly.

Emergency & Spill Response

All laboratory personnel must be familiar with emergency procedures.[13] An appropriate chemical spill kit should be readily accessible.

Spill Response Decision Tree:

G Spill Spill Occurs Assess Assess Size & Location Spill->Assess Size Is it a 'Minor' Spill? (Small, contained, manageable) Assess->Size Minor_Action 1. Alert others in the immediate area. 2. Use spill kit absorbent pads. 3. Collect waste in a sealed bag. 4. Decontaminate the area. Size->Minor_Action Yes Major_Action 1. Alert everyone and evacuate the lab. 2. Activate fire alarm if necessary. 3. Close lab doors. 4. Call Emergency Services. Size->Major_Action No

Caption: Decision workflow for chemical spill response.

Disposal Plan: Ensuring Environmental Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.[2]

  • Waste Segregation: Because N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is a halogenated organic compound, all waste associated with it must be segregated into a dedicated "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste.[4]

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any absorbent materials from spill cleanups. Collect this waste in a clearly labeled, sealed plastic bag or container designated for halogenated solid waste.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled "Halogenated Organic Liquid Waste" container.[16]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and an approximate percentage of each component.[2][4]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, advancing scientific discovery while ensuring the protection of themselves, their colleagues, and the environment.

References

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  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Office of Environmental Health and Safety.
  • Barrau, E., & Jones, O. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.
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  • Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. (n.d.). Kishida Chemical Co., Ltd.
  • Safety Data Sheet for (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (2025, November 11). Tokyo Chemical Industry Co., Ltd.
  • Safety Data Sheet for (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. (2025, December 21). Fisher Scientific.

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